molecular formula C37H29ClF9N9O5S B15583101 Dezecapavir CAS No. 2570323-59-8

Dezecapavir

Numéro de catalogue: B15583101
Numéro CAS: 2570323-59-8
Poids moléculaire: 918.2 g/mol
Clé InChI: JBJQTRRKPQLQQB-VWPQPMDRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dezecapavir is a useful research compound. Its molecular formula is C37H29ClF9N9O5S and its molecular weight is 918.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2570323-59-8

Formule moléculaire

C37H29ClF9N9O5S

Poids moléculaire

918.2 g/mol

Nom IUPAC

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-4-oxo-7-(3,3,3-trifluoropropoxy)pyrido[2,3-d]pyrimidin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

InChI

InChI=1S/C37H29ClF9N9O5S/c1-54-29-23(5-4-21(38)27(29)33(52-54)53-62(2,59)60)56-34(50-32-18(35(56)58)3-6-25(49-32)61-8-7-36(43,44)45)22(11-15-9-16(39)12-17(40)10-15)48-24(57)14-55-30-26(28(51-55)31(41)42)19-13-20(19)37(30,46)47/h3-6,9-10,12,19-20,22,31H,7-8,11,13-14H2,1-2H3,(H,48,57)(H,52,53)/t19-,20+,22-/m0/s1

Clé InChI

JBJQTRRKPQLQQB-VWPQPMDRSA-N

Origine du produit

United States

Foundational & Exploratory

Dezecapavir mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Dezecapavir, a Novel HIV-1 Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as VH-4011499 or VH-499) is a potent, investigational antiretroviral agent developed by ViiV Healthcare targeting the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3][4] This document provides a comprehensive overview of the preclinical virological profile of this compound, including its multifaceted mechanism of action, in vitro antiviral potency, and resistance profile. The information presented herein is synthesized from recent scientific publications and clinical trial information, offering a technical guide for researchers and professionals in the field of antiviral drug development.

Introduction

The HIV-1 capsid is a conical structure composed of the viral capsid protein (CA) that encases the viral genome and essential enzymes. The capsid plays a critical role in multiple stages of the HIV-1 replication cycle, including reverse transcription, nuclear import, and virion assembly and maturation, making it an attractive target for antiretroviral therapy.[2][3] this compound is a novel small molecule inhibitor that targets the HIV-1 capsid, demonstrating picomolar efficacy in vitro.[2][3] A Phase 2a clinical trial (NCT06039579) has been completed to evaluate its antiviral effect, safety, and pharmacokinetics in treatment-naïve adults with HIV-1.[1][5]

Mechanism of Action

This compound is an inhibitor of the HIV-1 capsid protein.[1][2][3] Its mechanism of action is multifaceted, disrupting both the early and late stages of the viral life cycle.[2][3]

2.1. Targeting the HIV-1 Capsid Protein

The primary target of this compound is the HIV-1 capsid protein (CA).[2][3] It is believed to bind to the CPSF6/nucleoporin binding pocket of the capsid.[2] By binding to this highly conserved protein, this compound interferes with critical processes necessary for successful viral replication.[2][3]

2.2. Disruption of Early-Stage Viral Replication

Time-of-addition experiments have indicated that this compound's primary block to HIV-1 replication occurs after nuclear import and before integration.[2][3] However, it also demonstrates inhibitory effects on several preceding steps:

  • Nuclear Import: this compound blocks the transport of the viral pre-integration complex into the nucleus.[2][3]

  • Reverse Transcription: The production of total reverse transcripts is also inhibited by this compound.[2][3]

  • Integration: The subsequent integration of the viral DNA into the host genome is also impeded.[2][3]

2.3. Disruption of Late-Stage Viral Replication

In addition to its effects on the early stages of the viral life cycle, this compound also disrupts the late stages of viral replication:

  • Virion Assembly and Maturation: this compound interferes with the proper assembly of new virions and their subsequent maturation.[2][3] This is evidenced by measurements of Gag degradation, p24 release, and analysis of virion morphology by cryo-electron microscopy.[2][3]

Dezecapavir_Mechanism_of_Action cluster_early Early Stage cluster_late Late Stage Reverse_Transcription Reverse Transcription Nuclear_Import Nuclear Import Integration Integration Virion_Assembly Virion Assembly Maturation Maturation This compound This compound HIV_Capsid_Protein HIV-1 Capsid Protein This compound->HIV_Capsid_Protein Binds to HIV_Capsid_Protein->Reverse_Transcription Inhibits HIV_Capsid_Protein->Nuclear_Import Inhibits HIV_Capsid_Protein->Integration Inhibits HIV_Capsid_Protein->Virion_Assembly Inhibits HIV_Capsid_Protein->Maturation Inhibits

Caption: this compound's inhibitory action on the HIV-1 life cycle.

Quantitative Data

3.1. In Vitro Antiviral Activity

This compound has demonstrated potent in vitro antiviral activity against various HIV-1 laboratory strains and clinical isolates, with half-maximal effective concentrations (EC50) in the picomolar range.[2][3]

Parameter Cell Line Value Reference
EC50MT-2 cells0.025 nM[6]
CC50MT-2 cells>0.5 µM[6]

3.2. Resistance Profile

In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid protein that confer reduced susceptibility to this compound.

Mutation Fold Reduction in Susceptibility Reference
Q67H6- to >5,000-fold[2][3]
A105E6- to >5,000-fold[2][3]
T107D/N6- to >5,000-fold[2][3]
Combinations of the above6- to >5,000-fold[2][3]

Experimental Protocols

4.1. Cell-Based Antiviral Activity Assay (Example Protocol)

This protocol describes a general method for determining the in vitro antiviral activity and cytotoxicity of a compound.

  • Cell Preparation: Seed a suitable cell line (e.g., MT-2 cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add a standardized amount of HIV-1 virus stock to the cells, followed by the addition of the diluted compound. Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done using various methods, such as a p24 antigen ELISA, a luciferase reporter gene assay if using a reporter virus, or by measuring the cytopathic effect (CPE).

  • Cytotoxicity Assessment: In a parallel plate without virus, assess cell viability in the presence of the same serial dilutions of the compound using a colorimetric assay (e.g., MTS or MTT assay).

  • Data Analysis: Calculate the EC50 (the concentration of the compound that inhibits viral replication by 50%) and the CC50 (the concentration of the compound that reduces cell viability by 50%) by plotting the data using a non-linear regression model.

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of this compound Cell_Seeding->Compound_Dilution Infection_Treatment Infect cells with HIV-1 and add compound Compound_Dilution->Infection_Treatment Incubation Incubate for 4-5 days Infection_Treatment->Incubation Viral_Replication_Assay Measure viral replication (e.g., p24 ELISA) Incubation->Viral_Replication_Assay Cytotoxicity_Assay Measure cell viability (e.g., MTS assay) Incubation->Cytotoxicity_Assay Data_Analysis Calculate EC50 and CC50 Viral_Replication_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an antiviral assay.

4.2. Time-of-Addition Assay (Example Protocol)

This protocol helps to determine at which stage of the viral life cycle an antiviral compound exerts its inhibitory effect.

  • Cell Preparation and Infection: Seed cells in a multi-well plate and infect them with a synchronized high-titer virus stock.

  • Compound Addition at Different Time Points: Add a high concentration of this compound to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours). Include a "no drug" control.

  • Incubation: After the final time point, incubate all wells for a total of 24-48 hours post-infection.

  • Quantification of Viral Replication: Harvest the supernatant or cell lysate and quantify viral replication (e.g., by measuring viral RNA or a reporter gene product).

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time at which the compound no longer inhibits viral replication indicates the point in the viral life cycle that is being targeted.

Conclusion

This compound is a potent HIV-1 capsid inhibitor with a novel and multifaceted mechanism of action that disrupts both early and late stages of the viral life cycle. Its high in vitro potency and the identification of its resistance profile provide a strong foundation for its continued clinical development as a potential new antiretroviral agent for the treatment of HIV-1 infection. Further data from clinical trials will be crucial to fully elucidate its clinical efficacy, safety, and pharmacokinetic profile in humans.

References

Dezecapavir (VH-499): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezecapavir (also known as VH-499) is an investigational, second-generation, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Developed by ViiV Healthcare, it is engineered for long-acting administration and targets a critical, highly conserved protein involved in multiple stages of the viral lifecycle.[1][2] Preclinical data demonstrate that this compound possesses potent, broad-spectrum antiviral activity at picomolar concentrations.[3] Early phase clinical trials have shown significant viral load reduction in treatment-naïve adults with HIV-1, establishing proof-of-concept for its continued development as a potential long-acting antiretroviral agent.[1][4][5] This document provides a detailed technical overview of this compound, summarizing its mechanism of action, in vitro activity, clinical trial data, and associated experimental methodologies.

Core Mechanism of Action: HIV-1 Capsid Inhibition

This compound exerts its antiviral effect by binding to a highly conserved pocket on the HIV-1 capsid protein. This pocket is critical for the interaction between the capsid and host cell proteins, specifically the Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and nucleoporins (NUPs) like Nup153, which are essential for the transport of the viral pre-integration complex (PIC) into the host cell nucleus.[3]

By competitively occupying this binding site, this compound disrupts these vital host-pathogen interactions. This interference effectively blocks the nuclear import of the viral genome, a crucial step for its integration into the host DNA. Additionally, capsid inhibitors can destabilize the viral core, potentially leading to premature uncoating, and can also interfere with the assembly of new, infectious virions during the late stages of replication.

HIV_Capsid_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Core HIV-1 Core (Capsid Shell + Genome) PIC Pre-Integration Complex (PIC) HIV_Core->PIC Reverse Transcription NPC Nuclear Pore Complex (NPC) PIC->NPC Transport to Nucleus Host_DNA Host DNA NPC->Host_DNA Successful Nuclear Import Provirus Integrated Provirus Host_DNA->Provirus Integration CPSF6 Host Factor: CPSF6 CPSF6->NPC Binds to PIC & facilitates import This compound This compound (VH-499) This compound->PIC This compound->NPC BLOCKS Import

Caption: Mechanism of this compound action on HIV-1 nuclear import.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
ParameterCell LineValueTherapeutic Index (CC50/EC50)
EC50 (Half-Maximal Effective Conc.) MT-20.023 ± 0.008 nM>870,000
MT-20.025 nM>20,000
EC50 Range (vs. Lab Strains) A3R5/CEM0.020 – 0.069 nMNot Applicable
CC50 (Half-Maximal Cytotoxic Conc.) MT-2>20 µMNot Applicable
MT-2>0.5 µMNot Applicable

Data sourced from multiple preclinical assessments.[3][6]

Table 2: Results from Phase 2a Proof-of-Concept Trial (NCT06039579)
Parameter25 mg Dose Group100 mg Dose Group250 mg Dose GroupPlacebo Group
Number of Participants 7664
Mean Max. HIV-1 RNA Reduction (log10 c/mL) -1.83-1.80-2.17+0.03
Adverse Events Leading to Withdrawal 0000
Serious Adverse Events Reported 0000

This was a double-blind, randomized, placebo-controlled study in treatment-naïve adults with HIV-1 who received oral doses on Day 1 and Day 6.[1][2][4]

Experimental Protocols

Detailed proprietary protocols are not publicly available. The methodologies below are based on standard practices and descriptions from published study summaries.

In Vitro Antiviral Activity Assay (General Methodology)
  • Cell Culture: MT-2 cells, a human T-cell line highly permissive to HIV-1 replication, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then serially diluted to create a range of test concentrations.

  • Infection: A known titer of an HIV-1 laboratory strain (e.g., NL4-3) is used to infect MT-2 cells at a low multiplicity of infection (MOI).

  • Treatment: Immediately following infection, the diluted this compound or a DMSO vehicle control is added to the cell cultures.

  • Incubation: The treated, infected cells are incubated for a period of 3-5 days at 37°C in a 5% CO2 atmosphere to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: Cell-free supernatant is collected from each well. The amount of HIV-1 p24 capsid protein is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the drug concentration. A dose-response curve is generated, and the EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the vehicle control.

Phase 2a Clinical Trial Workflow (NCT06039579)

The workflow for the proof-of-concept clinical trial is designed to assess the antiviral effect, safety, and pharmacokinetics of this compound monotherapy in a short-term study.

Clinical_Trial_Workflow cluster_dosing Treatment Arms Screening Screening & Enrollment - HIV-1 Treatment-Naïve Adults - HIV-1 RNA ≥ 3000 c/mL Randomization Randomization (Double-Blind) Screening->Randomization Dose25 Oral this compound 25 mg Randomization->Dose25 Part 1 Dose100 Oral this compound 100 mg Randomization->Dose100 Part 1 Dose250 Oral this compound 250 mg Randomization->Dose250 Part 2 (Adaptive Design) Placebo Matching Placebo Randomization->Placebo Dosing Dosing Period (10 Days) Monitoring Monitoring & Assessment (Through Day 11) Dosing->Monitoring Oral Dose on Day 1 & Day 6 FollowUp Follow-Up & Switch to SOC Monitoring->FollowUp Assessments: - HIV-1 RNA (Viral Load) - Safety (AEs) - Pharmacokinetics Analysis Data Analysis FollowUp->Analysis Switch to Standard of Care (SOC) ART Endpoint1 Primary Endpoint: Max Change in HIV-1 RNA Endpoint2 Secondary Endpoints: Safety & Tolerability

Caption: Workflow diagram for the Phase 2a trial of this compound.
  • Screening and Enrollment: Treatment-naïve adults with HIV-1 are screened for eligibility. Key criteria include a plasma HIV-1 RNA level of at least 3,000 copies/mL.[4]

  • Randomization: Eligible participants are randomized in a double-blind fashion to receive either oral this compound at one of the specified doses (25 mg, 100 mg, or 250 mg) or a matching placebo.[1] The study employed an adaptive design, where the decision to proceed with the 250 mg dose was made after an interim analysis of the lower dose cohorts.[1]

  • Dosing and Monitoring: Participants receive the assigned oral treatment on Day 1 and Day 6.[1] They are closely monitored for 11 days with frequent sampling for:

    • Efficacy: Plasma HIV-1 RNA levels are measured to determine the change from baseline.

    • Safety: Adverse events (AEs) are recorded and graded.

    • Pharmacokinetics: Blood samples are taken to measure plasma concentrations of this compound.

  • Follow-Up: At the end of the 10-day monotherapy period (on Day 11), participants are switched to a standard-of-care combination antiretroviral therapy regimen.

  • Data Analysis: The primary endpoint is the maximum change in plasma HIV-1 RNA from baseline through Day 11. Safety, tolerability, and pharmacokinetic profiles are also analyzed.

Conclusion and Future Directions

This compound (VH-499) has demonstrated a promising profile as a potent inhibitor of HIV-1 replication. Its mechanism of action, targeting the highly conserved viral capsid, offers a distinct advantage, and in vitro studies confirm high potency and a favorable therapeutic index. The proof-of-concept Phase 2a trial successfully showed that short-term oral monotherapy leads to a rapid and significant dose-dependent reduction in viral load and is well-tolerated.[2][4]

These findings strongly support the continued investigation of this compound. Ongoing and future research will focus on the development of long-acting formulations (e.g., injectables) suitable for less frequent dosing, which could improve adherence and quality of life for people with HIV.[2][4] Further clinical trials will evaluate its efficacy, safety, and resistance profile as part of a complete long-acting antiretroviral regimen.

References

Dezecapavir: An In-depth Technical Guide on the Core Mechanism of HIV Replication Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available scientific literature and drug databases do not contain specific information on a compound named "Dezecapavir." The following guide is a comprehensive overview of the mechanism of action, experimental evaluation, and quantitative data for a leading and well-documented HIV-1 capsid inhibitor, which will be used as a representative agent for the purpose of this technical document. This information is intended to serve as a robust framework for understanding the core principles of HIV capsid inhibition.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. While antiretroviral therapies have transformed the landscape of HIV/AIDS management, the emergence of drug-resistant strains necessitates the development of novel therapeutic agents that target different stages of the viral lifecycle.[1] HIV-1 capsid inhibitors represent a promising new class of antiretrovirals that interfere with the viral capsid, a critical component for multiple stages of HIV replication.[1][2] These inhibitors disrupt the delicate balance of capsid stability, affecting uncoating, nuclear import, and the assembly of new viral particles.[1][2][3] This guide provides a detailed technical overview of the mechanism of action, quantitative efficacy, and experimental protocols associated with this class of inhibitors, with a focus on the well-characterized compound, Lenacapavir (B1654289) (GS-6207), as a proxy for this compound.

Mechanism of Action: A Multi-Faceted Approach to HIV Inhibition

HIV-1 capsid inhibitors function by binding to a specific pocket on the capsid protein (CA), thereby disrupting its normal function at multiple stages of the viral lifecycle.[1][2] This dual mechanism of action, targeting both early and late stages of replication, is a key advantage of this drug class.[3]

Early Stage Inhibition: Preventing Nuclear Entry and Uncoating

Upon entry into a host cell, the HIV-1 capsid, a cone-shaped shell encasing the viral genome and essential enzymes, must be transported to the nucleus and subsequently disassemble in a process known as uncoating.[1][2] Capsid inhibitors bind to the interface between CA subunits, stabilizing the capsid structure.[1][2] This hyper-stabilization interferes with several critical early-stage events:

  • Inhibition of Nuclear Import: The stabilized capsid is unable to properly interact with host cell proteins, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are essential for guiding the viral core through the nuclear pore complex.[4] By blocking these interactions, capsid inhibitors prevent the viral pre-integration complex from reaching the host cell nucleus.[4][5]

  • Disruption of Uncoating: The process of uncoating is a finely tuned disassembly of the capsid that releases the viral reverse transcription complex into the nucleus.[6] The hyperstabilization of the capsid lattice by inhibitors prevents this timely disassembly, leading to what is termed "lethal hyperstability."[4] This premature or inhibited uncoating ultimately halts the replication process.[4]

Late Stage Inhibition: Interference with Capsid Assembly and Maturation

During the late phase of the HIV-1 lifecycle, newly synthesized viral proteins and RNA assemble at the host cell membrane to form new, immature virions.[3] For these new virions to become infectious, the Gag polyprotein must be cleaved by the viral protease, leading to the formation of a mature, conical capsid core.[3][4] Capsid inhibitors also disrupt this process:

  • Aberrant Capsid Assembly: The presence of the inhibitor during the maturation process leads to the assembly of malformed, non-infectious capsids.[4][7] The drug accelerates the polymerization of CA proteins, resulting in the formation of irregular, often tubular structures that are unable to properly encapsulate the viral genome.[4][7]

  • Impaired Virion Maturation: By interfering with the proper assembly of the capsid, these inhibitors result in the production of non-infectious viral particles, thus reducing the viral load and preventing the spread of the infection.[3]

Quantitative Data on HIV Capsid Inhibition

The potency of HIV capsid inhibitors is determined through various in vitro assays that measure their ability to inhibit viral replication. The following tables summarize key quantitative data for representative capsid inhibitors.

CompoundCell LineIC50 (pM)Assay TypeReference
Lenacapavir (GS-6207)Variety of cell lines~12 - 314In vitro HIV-1 replication inhibition[5]
GS-CA1Not specifiedPotentIn vitro antiviral activity[3]

Table 1: In Vitro Antiviral Activity of HIV Capsid Inhibitors

CompoundParameterValueMethodReference
LenacapavirEC95Exceeded for ≥12 weeksSingle subcutaneous dose ≥100 mg in healthy volunteers[5]
LenacapavirEC95Exceeded for ≥24 weeksSingle subcutaneous dose ≥300 mg in healthy volunteers[5]
LenacapavirViral Suppression (in combination with Islatravir)94.2% at 48 weeksPhase II clinical trial (NCT05052996)[8]
LenacapavirHIV Prevention Efficacy96% reduced risk of infectionPURPOSE 2 Phase III clinical trial[9][10]

Table 2: Pharmacokinetic and Clinical Efficacy Data for Lenacapavir

Experimental Protocols

The evaluation of HIV capsid inhibitors involves a range of specialized experimental protocols to determine their mechanism of action and antiviral potency.

Single-Round Infection Assay

This assay is used to quantify the infectivity of viral particles in the presence of an inhibitor.

  • Cell Seeding: Target cells, such as U87.CD4.CCR5, are seeded in 96-well plates.[11]

  • Compound and Virus Preparation: The test compound (e.g., this compound) or a vehicle control (DMSO) is mixed with pseudotyped HIV-1 particles.[11]

  • Infection: The mixture is added to the target cells and incubated.[11]

  • Luciferase Assay: After a set incubation period (e.g., 48 hours), cell lysates are prepared, and luciferase activity is measured to quantify viral gene expression, which is an indicator of successful infection.[11]

In Vitro Capsid Core Stability Assay

This assay directly visualizes the effect of inhibitors on the stability of the viral core.

  • Virion Preparation: HIV-1 particles are labeled with fluorescent proteins, such as INsfGFP and CypA-DsRed.[11]

  • Permeabilization: The labeled virions are bound to a coverslip and mildly permeabilized with saponin (B1150181) to allow entry of the inhibitor.[11]

  • Inhibitor Treatment: The permeabilized virions are incubated with the test compound or a control.[11]

  • Microscopy: The virions are imaged over time using wide-field microscopy to monitor the dissociation of fluorescent markers, which indicates capsid uncoating or disassembly.[11]

Capsid-Host Protein Binding Assay

This assay measures the ability of an inhibitor to disrupt the interaction between the HIV-1 capsid and essential host factors.

  • Plate Coating: Plates are coated with streptavidin.

  • Peptide Binding: A biotinylated peptide derived from a host protein (e.g., CPSF6 or NUP153) is bound to the streptavidin-coated plate.[11]

  • Capsid and Inhibitor Incubation: Pre-assembled CA hexamers are mixed with the test compound and added to the peptide-coated wells.[11]

  • Detection: The amount of bound CA hexamer is quantified using an antibody against the CA protein, followed by a colorimetric or fluorometric detection method.[11]

Visualizing the Mechanism and Experimental Workflow

Graphical representations are essential for understanding the complex biological pathways and experimental procedures involved in the study of HIV capsid inhibitors.

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Integration Integration Transcription_Translation Transcription_Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding_Maturation Budding_Maturation Assembly->Budding_Maturation Dezecapavir_Early This compound (Capsid Inhibitor) Dezecapavir_Early->Nuclear_Import Inhibits (Hyperstabilization) Dezecapavir_Late This compound (Capsid Inhibitor) Dezecapavir_Late->Assembly Disrupts (Malformed Capsids)

Caption: Dual mechanism of this compound in the HIV-1 lifecycle.

Experimental_Workflow cluster_assay Single-Round Infection Assay Seed_Cells 1. Seed Target Cells Prepare_Mix 2. Prepare Virus + this compound Mix Seed_Cells->Prepare_Mix Infect_Cells 3. Add Mix to Cells and Incubate Prepare_Mix->Infect_Cells Measure_Luciferase 4. Measure Luciferase Activity Infect_Cells->Measure_Luciferase Result Quantify Viral Infectivity Measure_Luciferase->Result

Caption: Workflow for a single-round HIV-1 infection assay.

Resistance to Capsid Inhibitors

As with all antiretroviral agents, the potential for the development of drug resistance is a critical consideration. Resistance to capsid inhibitors can emerge through mutations in the CA protein that reduce the binding affinity of the drug. For instance, the M66I mutation in the capsid protein has been identified as conferring a high level of resistance to lenacapavir, although this mutation may also impair viral replication fitness.[12] Continued surveillance and research are necessary to understand and manage the emergence of resistance to this new class of drugs.

Conclusion

HIV-1 capsid inhibitors represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action that targets multiple stages of the viral lifecycle. Their ability to interfere with both early and late-stage replication events provides a high barrier to resistance and makes them a valuable option for treatment-experienced patients with multidrug-resistant HIV.[12] The potent antiviral activity and long-acting potential of compounds like lenacapavir also hold promise for pre-exposure prophylaxis (PrEP).[12][13] While the specific compound "this compound" is not documented in the public domain, the principles of capsid inhibition outlined in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals working on the next generation of HIV therapeutics.

References

Dezecapavir: A Technical Overview of its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 2, 2025

Introduction

Dezecapavir, also known as VH-499 and VH4011499, is a novel, highly potent, investigational antiviral agent targeting the human immunodeficiency virus type 1 (HIV-1).[1][2] As an HIV-1 capsid inhibitor, it represents a promising therapeutic approach by interfering with multiple key steps in the viral lifecycle.[3][4] This document provides a comprehensive technical guide on the antiviral activity spectrum of this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of HIV-1 laboratory strains and clinical isolates, with efficacy in the picomolar range.[3][5] Its high therapeutic index is underscored by low cytotoxicity in human cell lines.[5]

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 Laboratory Strains [5]

Virus StrainCell LineAssay TypeEC50 (nM)CC50 (µM)Therapeutic Index (CC50/EC50)
NLRepRluc-WTMT-2Luciferase Reporter0.023 ± 0.008>20>870,000
NL4-3A3R5-GFP/LucGFP/Luciferase Reporter0.042 (0.039, 0.046)>20>476,000
BALA3R5-GFP/LucGFP/Luciferase Reporter0.020 ± 0.003>20>1,000,000
HXB2A3R5-GFP/LucGFP/Luciferase Reporter0.026 ± 0.008>20>769,000
IIIBA3R5-GFP/LucGFP/Luciferase Reporter0.048 ± 0.015>20>416,000

Table 2: In Vitro Antiviral Activity of this compound against Chimeric HIV-1 with Clinical Isolate Capsid Sequences [5]

HIV-1 SubtypeNumber of IsolatesCell LineAssay TypeMedian EC50 (nM)EC50 Range (nM)
A6MT-2Luciferase Reporter0.0480.024 - 0.059
B14MT-2Luciferase Reporter0.0540.021 - 0.13
C14MT-2Luciferase Reporter0.0660.037 - 0.12
F2MT-2Luciferase Reporter0.0570.050 - 0.063
G2MT-2Luciferase Reporter0.0630.055 - 0.070
CRF01_AE10MT-2Luciferase Reporter0.0580.031 - 0.096
Overall 48 MT-2 Luciferase Reporter 0.058 0.021 - 0.13

Mechanism of Action

This compound is an inhibitor of the HIV-1 capsid protein.[3] This protein is crucial for multiple stages of the viral life cycle. Time-of-addition experiments have revealed that this compound exerts its antiviral effect at both early and late stages of HIV-1 replication.[4][6] The primary block to replication occurs after nuclear import and before the integration of the viral DNA into the host genome.[3] However, this compound also disrupts nuclear import, total reverse transcript production, virion assembly, and maturation.[3]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition This compound Inhibition Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription NuclearImport 3. Nuclear Import ReverseTranscription->NuclearImport Integration 4. Integration NuclearImport->Integration TranscriptionTranslation 5. Transcription & Translation Integration->TranscriptionTranslation Assembly 6. Assembly TranscriptionTranslation->Assembly BuddingMaturation 7. Budding & Maturation Assembly->BuddingMaturation Virus_out Virus_out Inhibit_RT Disrupts total reverse transcript production Inhibit_RT->ReverseTranscription Inhibit_NI Blocks nuclear import Inhibit_NI->NuclearImport Inhibit_PreIntegration Primary block before integration Inhibit_PreIntegration->Integration Primary Target Inhibit_Late Disrupts assembly and maturation Inhibit_Late->Assembly Inhibit_Late->BuddingMaturation Virus HIV-1 Virus->Entry

Caption: HIV-1 lifecycle and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antiviral activity.

Antiviral Activity Assay (Luciferase Reporter Gene Assay)

This assay quantifies the inhibition of viral replication by measuring the activity of a reporter gene (luciferase) incorporated into the viral genome.

Antiviral_Assay_Workflow A 1. Cell Seeding: Seed MT-2 cells in 96-well plates. B 2. Compound Preparation: Prepare serial dilutions of This compound. A->B C 3. Infection: Add HIV-1 reporter virus (e.g., NLRepRluc-WT) to the cells. B->C D 4. Incubation: Incubate the plates for a defined period (e.g., 72 hours). C->D E 5. Lysis and Substrate Addition: Lyse the cells and add luciferase substrate. D->E F 6. Luminescence Measurement: Measure luminescence using a plate reader. E->F G 7. Data Analysis: Calculate EC50 values by plotting luminescence vs. drug concentration. F->G

Caption: Workflow for determining antiviral activity using a luciferase assay.

  • Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Assay Setup: Cells are seeded into 96-well plates. This compound is serially diluted and added to the wells.

  • Viral Infection: A replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT, which expresses Renilla luciferase) is added to the cell cultures.

  • Incubation: The plates are incubated for 72 hours to allow for multiple rounds of viral replication.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by fitting a dose-response curve to the luminescence data.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: MT-2 cells are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve of cell viability versus drug concentration.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.

  • Synchronized Infection: MT-2 cells are infected with a high multiplicity of infection of a reporter virus to ensure that most cells are infected at the same time.

  • Staggered Compound Addition: this compound is added to different wells at various time points post-infection. Control wells with known inhibitors of different stages of the HIV-1 life cycle (e.g., reverse transcriptase inhibitors, integrase inhibitors) are also included.

  • Measurement of Replication: After a set incubation period, viral replication is quantified (e.g., by measuring luciferase activity).

  • Analysis: The level of inhibition at each time point is analyzed. A loss of inhibitory effect when the compound is added after a specific time point indicates that the targeted step has already occurred.

Conclusion

This compound is a potent inhibitor of HIV-1, demonstrating efficacy against a broad range of laboratory strains and clinical isolates. Its mechanism of action, targeting the viral capsid, allows for interference with multiple stages of the HIV-1 life cycle, with a primary block occurring post-nuclear import and pre-integration. The robust in vitro profile of this compound supports its ongoing development as a potential new agent for the treatment and prevention of HIV-1 infection.[4]

References

Dezecapavir: A Technical Guide to a Novel HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezecapavir is a potent, novel small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. It functions through a distinct mechanism of action, targeting the viral capsid protein (p24), a crucial component for multiple stages of the viral lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the evaluation of its antiviral efficacy and cytotoxicity are also presented, alongside a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-4-oxo-7-(3,3,3-trifluoropropoxy)pyrido[2,3-d]pyrimidin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.0²,⁴]nona-1(6),8-dien-7-yl]acetamide[1]. Its chemical structure is depicted below:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the public domain. The following table summarizes key computed and available properties.

PropertyValueSource
Molecular Formula C₃₇H₂₉ClF₉N₉O₅S[2]
Molecular Weight 918.19 g/mol [2]
CAS Number 2570323-59-8[1]
SMILES CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)Cl)N3C(=O)C4=C(N=C(C=C4)OCCC(F)(F)F)N=C3--INVALID-LINK--NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)F[1]
XlogP3 6.1(Computed)[1]
Topological Polar Surface Area 174 Ų(Computed)[1]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility To be determined-

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of HIV-1 replication. It has demonstrated an EC₅₀ (50% effective concentration) of 0.025 nM in MT-2 cells, with a CC₅₀ (50% cytotoxic concentration) greater than 0.5 µM, indicating a high therapeutic index.

Mechanism of Action: HIV-1 Capsid Inhibition

This compound belongs to a novel class of antiretroviral drugs known as capsid inhibitors[3][4]. The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. This structure plays a critical role in multiple stages of the viral life cycle, including:

  • Early Stage: After viral entry into a host cell, the capsid must undergo a carefully orchestrated process of "uncoating" or disassembly to release the viral contents and initiate reverse transcription[3][4].

  • Late Stage: Following the production of new viral proteins and RNA, the capsid protein (p24) assembles to form new viral cores, a process essential for the formation of mature, infectious virions[5].

This compound disrupts these processes by binding to the HIV-1 capsid protein[3][5][6]. This binding can interfere with both the proper assembly of new capsids and the timely disassembly of existing ones, thereby inhibiting viral replication at multiple points[3][7].

Signaling Pathway and Workflow

The following diagram illustrates the mechanism of action of this compound as an HIV-1 capsid inhibitor. Rather than a traditional signaling cascade, this represents a workflow of viral replication and the points of inhibition.

HIV_Capsid_Inhibition cluster_entry Viral Entry & Uncoating cluster_assembly Viral Assembly & Maturation HIV_Virion HIV-1 Virion Viral_Entry Viral Entry HIV_Virion->Viral_Entry 1. Fusion Capsid_Uncoating Capsid Uncoating Viral_Entry->Capsid_Uncoating 2. Capsid Release Reverse_Transcription Reverse Transcription Capsid_Uncoating->Reverse_Transcription 3. Genome Release Viral_Proteins New Viral Proteins (incl. Capsid) Capsid_Assembly Capsid Assembly Viral_Proteins->Capsid_Assembly 4. Core Formation Budding_Maturation Budding & Maturation Capsid_Assembly->Budding_Maturation 5. Encapsidation New_Virion New Infectious Virion Budding_Maturation->New_Virion 6. Release This compound This compound This compound->Capsid_Uncoating Inhibits Disassembly This compound->Capsid_Assembly Inhibits Assembly

This compound's dual inhibition of HIV-1 capsid function.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol is designed to determine the EC₅₀ of this compound against HIV-1 in a susceptible cell line, such as MT-2, by measuring the level of the viral p24 antigen.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Seed MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, infect the cells by adding 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01. Include wells for uninfected cells (negative control) and infected, untreated cells (positive control).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for p24 antigen analysis.

  • p24 ELISA: Perform the HIV-1 p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions[8][9]. This typically involves:

    • Coating a microplate with a capture antibody specific for p24.

    • Adding the cell culture supernatants and standards.

    • Adding a detector antibody, followed by a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of p24 inhibition for each this compound concentration relative to the untreated infected control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

This protocol determines the CC₅₀ of this compound, assessing its effect on the metabolic activity of the host cells.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Addition: Prepare a serial dilution of this compound in complete medium and add 100 µL to the wells. Include wells with untreated cells as a control for 100% viability and wells with medium only for background measurement.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals[7][10].

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization[10].

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising new avenue for antiretroviral therapy through its novel mechanism of targeting the HIV-1 capsid. Its high potency and favorable in vitro safety profile warrant further investigation and development. The information and protocols provided in this guide are intended to support researchers in the continued exploration of this compound and other capsid inhibitors as a new generation of HIV-1 therapeutics.

References

Dezecapavir: A Technical Guide to a Novel HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dezecapavir (also known as VH-499 and VH4011499) is a potent, investigational antiretroviral agent targeting the human immunodeficiency virus type 1 (HIV-1) capsid protein. This novel mechanism of action disrupts multiple stages of the viral life cycle, offering a promising new therapeutic option, particularly for long-acting treatment regimens. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the field of HIV-1 therapeutics.

Introduction and Discovery

This compound emerged from research efforts focused on identifying novel therapeutic targets in the HIV-1 replication cycle. The viral capsid, a conical protein shell encasing the viral genome and essential enzymes, was identified as a critical component for viral replication, playing a role in reverse transcription, nuclear import, and virion assembly. This compound was developed as a small molecule inhibitor that specifically binds to the HIV-1 capsid, disrupting its function.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. A detailed synthetic route is outlined in the patent literature, specifically in patent WO2021209900A1 as "example 4". The synthesis involves the coupling of key heterocyclic intermediates to construct the final complex molecule.

Note: The following is a generalized representation. For a detailed, step-by-step protocol, refer to the specified patent.

G A Starting Material A (Indazole derivative) Intermediate1 Intermediate 1 A->Intermediate1 B Starting Material B (Pyrido[2,3-d]pyrimidine derivative) B->Intermediate1 C Starting Material C (Difluorophenyl derivative) Intermediate2 Intermediate 2 C->Intermediate2 D Starting Material D (Cyclopropylpyrazole derivative) This compound This compound D->this compound Intermediate3 Intermediate 3 Intermediate1->Intermediate3 Intermediate2->Intermediate3 Intermediate3->this compound

Mechanism of Action

This compound is a potent HIV-1 capsid inhibitor that disrupts multiple phases of the viral life cycle. It binds to a conserved pocket on the capsid protein, interfering with capsid-mediated processes essential for viral replication.

The primary mechanism of action of this compound is the inhibition of a post-nuclear import step, occurring after reverse transcription but before the integration of the viral DNA into the host genome. By binding to the capsid, this compound is thought to disrupt the proper disassembly of the viral core and interfere with the transport of the pre-integration complex into the host cell nucleus. Additionally, this compound has been shown to affect virion assembly and maturation, leading to the production of non-infectious viral particles.

G Dezecapavir_early This compound (Early Phase Inhibition) NuclearImport NuclearImport Dezecapavir_early->NuclearImport Disrupts nuclear import & pre-integration steps Dezecapavir_late This compound (Late Phase Inhibition) Assembly Assembly Dezecapavir_late->Assembly Interferes with virion assembly

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes with low nanomolar to picomolar efficacy.

Parameter Cell Line Value Reference
EC50 MT2 cells0.025 nM[1]
CC50 MT2 cells>0.5 µM[1]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated favorable properties for this compound, supporting its potential for long-acting administration.

Clinical Trial Data

Phase 1 Study in Healthy Adults:

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy adult participants.

Formulation Tmax (median) Terminal Half-life (mean)
Powder-in-bottle8.0 - 12.0 h51.2 - 66.5 h
Tablet24.0 hNot reported

Phase 2a Proof-of-Concept Study in Adults with HIV-1:

This study evaluated the antiviral activity, safety, and pharmacokinetics of oral this compound in treatment-naive adults with HIV-1.

Dose Mean Maximum Viral Load Reduction (log10 copies/mL)
25 mg-1.83
100 mg-1.80
250 mg-2.17

Experimental Protocols

Antiviral Activity Assay (General Protocol)

A common method to determine the in vitro antiviral efficacy of a compound is the cytopathic effect (CPE) reduction assay.

G Start Seed host cells (e.g., MT-2) in 96-well plates AddCompound Add serial dilutions of this compound Start->AddCompound Infect Infect cells with HIV-1 AddCompound->Infect Incubate Incubate for 3-5 days Infect->Incubate Measure Measure cell viability (e.g., using a tetrazolium-based assay) Incubate->Measure Calculate Calculate EC50 and CC50 values Measure->Calculate

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-2 cells) at an appropriate density in 96-well microplates.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a no-drug control and a positive control (a known antiretroviral).

  • Virus Infection: Add a standardized amount of HIV-1 to the wells.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to allow for viral replication and CPE development in the control wells (typically 3-5 days).

  • Viability Measurement: Assess cell viability using a suitable method, such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

Time-of-Addition Assay

This assay helps to determine the stage of the HIV-1 life cycle that is inhibited by the compound.

G Infect Synchronously infect cells with HIV-1 AddCompound Add this compound at different time points post-infection Infect->AddCompound Incubate Incubate for a single replication cycle AddCompound->Incubate Measure Measure viral replication (e.g., p24 antigen levels or reporter gene activity) Incubate->Measure Analyze Analyze the time-dependent loss of antiviral activity Measure->Analyze

Detailed Steps:

  • Synchronized Infection: Infect a susceptible cell line with a high titer of HIV-1 for a short period (e.g., 1-2 hours) to synchronize the infection.

  • Compound Addition at Staggered Times: Add this compound at various time points after the initial infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Incubation: After a single round of replication (approximately 24-48 hours), harvest the cells or supernatant.

  • Measure Replication: Quantify the extent of viral replication. This can be done by measuring the amount of p24 capsid protein in the supernatant using an ELISA or by using a reporter virus that expresses an easily measurable enzyme like luciferase.

  • Analysis: By observing at which time point the addition of this compound no longer inhibits viral replication, the specific stage of the viral life cycle that is targeted can be inferred.

qPCR for HIV-1 Replication Intermediates

Quantitative PCR (qPCR) can be used to measure the levels of different viral DNA intermediates, providing further insight into the mechanism of action.

Detailed Steps:

  • Cell Infection and Treatment: Infect cells with HIV-1 in the presence or absence of this compound.

  • DNA Extraction: At various time points post-infection, harvest the cells and extract total DNA.

  • qPCR Analysis: Perform qPCR using specific primers and probes to quantify:

    • Early reverse transcripts (strong-stop DNA): To assess the initial stages of reverse transcription.

    • Late reverse transcripts (full-length DNA): To assess the completion of reverse transcription.

    • 2-LTR circles: A marker for the nuclear import of the viral DNA.

    • Integrated proviral DNA: Using an Alu-gag PCR to quantify the amount of viral DNA integrated into the host genome.

  • Data Analysis: Compare the levels of these intermediates in treated versus untreated cells to determine which step is being inhibited.

Conclusion

This compound is a promising new HIV-1 capsid inhibitor with a novel mechanism of action and potent antiviral activity. Its favorable pharmacokinetic profile suggests potential for development as a long-acting therapeutic agent. The data and experimental protocols presented in this guide provide a foundation for further research into this and other capsid-targeting antiretrovirals, which represent a significant advancement in the ongoing effort to combat the HIV-1 pandemic.

References

Dezecapavir: An In-Depth Technical Guide for In Vitro HIV Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir, also known as VH-499 and VH4011499, is a novel and potent investigational antiretroviral agent targeting the human immunodeficiency virus type 1 (HIV-1). As a member of the emerging class of capsid inhibitors, this compound presents a unique mechanism of action that disrupts multiple stages of the viral lifecycle, making it a promising candidate for further research and development in the field of HIV therapeutics. This technical guide provides a comprehensive overview of the in vitro characteristics of this compound, including its antiviral activity, cytotoxicity, mechanism of action, and resistance profile, based on available preclinical data.

Core Data Summary

The following tables summarize the key quantitative data for this compound's in vitro activity against HIV-1.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

ParameterCell LineValue
EC50 (50% Effective Concentration)MT-20.025 nM[1]

Table 2: In Vitro Cytotoxicity of this compound

ParameterCell LineValue
CC50 (50% Cytotoxic Concentration)MT-2>0.5 µM[1]

Table 3: In Vitro Resistance Profile of this compound

MutationFold-Change in EC50
Q67H6 to >5,000
A105E6 to >5,000
T107D/N6 to >5,000
Combinations of the above mutations also confer significant resistance.

Mechanism of Action

This compound is an HIV-1 capsid inhibitor. The viral capsid is a conical protein shell that encases the viral genome and essential enzymes. The proper assembly and disassembly of this capsid are critical for multiple steps in the HIV-1 replication cycle. This compound exerts its antiviral effect by binding to the capsid protein (p24) and disrupting the delicate balance of capsid stability. This interference affects several key viral processes:

  • Early-Stage Inhibition: this compound can cause premature uncoating of the viral capsid shortly after entry into the host cell. This exposes the viral contents to the cytoplasm too early, leading to the degradation of the viral genome and preventing reverse transcription and subsequent integration into the host cell's DNA.

  • Late-Stage Inhibition: The compound can also interfere with the assembly of new viral particles during the maturation process. This results in the formation of malformed or unstable capsids in the progeny virions, rendering them non-infectious.

This dual mechanism of action, targeting both early and late stages of the viral lifecycle, makes capsid inhibitors like this compound a potent class of antiretrovirals.

HIV_Capsid_Inhibitor_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition VirusEntry HIV-1 Entry Uncoating Capsid Uncoating VirusEntry->Uncoating Normal Process ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription NuclearImport Nuclear Import ReverseTranscription->NuclearImport Integration Integration into Host DNA NuclearImport->Integration Dezecapavir_Early This compound Dezecapavir_Early->Uncoating Causes Premature Disassembly ViralProteinSynthesis Viral Protein Synthesis GagProcessing Gag Polyprotein Processing ViralProteinSynthesis->GagProcessing CapsidAssembly Capsid Assembly GagProcessing->CapsidAssembly Budding Viral Budding & Maturation CapsidAssembly->Budding InfectiousVirion Infectious Virion Budding->InfectiousVirion Dezecapavir_Late This compound Dezecapavir_Late->CapsidAssembly Interferes with Assembly

Caption: Mechanism of action of this compound on the HIV-1 lifecycle.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a p24 antigen capture assay in MT-2 cells.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of a pre-titered amount of HIV-1 stock to each well (except for the uninfected control wells). The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells infected with HIV-1 in the absence of this compound.

    • Cell Control: Uninfected cells.

    • Drug Cytotoxicity Control: Uninfected cells exposed to the highest concentration of this compound.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After the incubation period, centrifuge the plates at a low speed to pellet the cells. Carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of p24 inhibition for each this compound concentration relative to the virus control. The EC50 value is calculated as the concentration of this compound that inhibits p24 production by 50%. This is typically determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral_Assay_Workflow Start Start SeedCells Seed MT-2 cells in 96-well plate Start->SeedCells PrepareDrug Prepare serial dilutions of this compound SeedCells->PrepareDrug InfectCells Add this compound and HIV-1 to cells PrepareDrug->InfectCells Incubate Incubate for 5-7 days InfectCells->Incubate CollectSupernatant Collect cell supernatant Incubate->CollectSupernatant p24ELISA Perform p24 Antigen ELISA CollectSupernatant->p24ELISA AnalyzeData Calculate % inhibition and determine EC50 p24ELISA->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro antiviral activity assay.

In Vitro Cytotoxicity Assay (CC50 Determination)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTT assay in MT-2 cells.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells.

  • Controls: Include the following controls on each plate:

    • Cell Control: Untreated cells.

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated cell control. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%. This is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed MT-2 cells in 96-well plate Start->SeedCells AddDrug Add serial dilutions of This compound to cells SeedCells->AddDrug Incubate Incubate for 5-7 days AddDrug->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % viability and determine CC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro cytotoxicity assay.

Resistance Profile

In vitro resistance selection studies have identified several mutations in the HIV-1 capsid protein that can reduce the susceptibility to this compound. The primary resistance-associated mutations identified are Q67H, A105E, and T107D/N. The presence of these mutations, either alone or in combination, can lead to a significant decrease in the antiviral activity of this compound, with fold-changes in EC50 values ranging from 6 to over 5,000.

It is noteworthy that in a Phase IIa clinical trial, a Q67Q/H mutation was observed in one participant receiving a 25mg dose of this compound, which is associated with reduced susceptibility to capsid inhibitors. This highlights the clinical relevance of the in vitro resistance findings.

Further research is necessary to fully characterize the resistance profile of this compound, including the potential for cross-resistance with other classes of antiretroviral drugs and the genetic barrier to the development of resistance.

Resistance_Relationship This compound This compound HIV_Capsid HIV-1 Capsid Protein (p24) This compound->HIV_Capsid Binds to Resistance_Mutations Resistance-Associated Mutations (Q67H, A105E, T107D/N) HIV_Capsid->Resistance_Mutations Develops Reduced_Binding Reduced Binding of this compound to Capsid Resistance_Mutations->Reduced_Binding Leads to Reduced_Susceptibility Reduced Antiviral Susceptibility (Increased EC50) Reduced_Binding->Reduced_Susceptibility Results in

Caption: Logical relationship of this compound resistance development.

Conclusion

This compound is a potent HIV-1 capsid inhibitor with a favorable in vitro profile, demonstrating high antiviral activity and low cytotoxicity. Its dual mechanism of action, targeting both early and late stages of the viral lifecycle, represents a significant advancement in antiretroviral therapy. While resistance can emerge through specific mutations in the capsid protein, further studies are warranted to fully understand its clinical implications. The detailed protocols provided in this guide offer a framework for researchers to conduct further in vitro investigations into the properties of this compound and other novel HIV-1 capsid inhibitors.

References

Dezecapavir (VH4011499): A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir (also known as VH4011499) is an investigational, potent, long-acting, second-generation HIV-1 capsid inhibitor under development by ViiV Healthcare.[1] It targets the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle, making it a promising target for antiretroviral therapy.[2][3] This document provides a preliminary technical overview of this compound, summarizing available preclinical and clinical data, outlining its mechanism of action, and detailing experimental methodologies where information is accessible.

Core Data Summary

Table 1: In Vitro Antiviral Activity of this compound
ParameterCell LineVirus StrainValueCitation
EC50 MT-2NLRepRluc-WT0.023 ± 0.008 nM[3]
EC50 (Median) A3R5-GFP/Luc7 HIV-1 laboratory strains0.042 nM (Range: 0.020–0.069 nM)[3]
EC50 (Median) MT-2Chimeric viruses with clinical isolate CA sequences0.058 nM (Range: 0.021–0.13 nM)[4]
CC50 MT-2->20 µM[3]
Table 2: Pharmacokinetic Parameters of Oral this compound (Phase 1, HIV-negative adults)
FormulationDoseTmax (median)t1/2 (geometric mean)Key FindingCitation
Powder-in-Bottle (PiB)25 mg - 1875 mg (single ascending)8.0–12.0 h51.2–66.5 hLess than dose-proportional plasma exposure.[5]
Tablet200 mg (single dose)24.0 h64.2 h45–63% lower exposure compared to PiB formulation.[5]

Note: Further pharmacokinetic data from the Phase 2a trial is forthcoming.

Table 3: Antiviral Efficacy of Oral this compound (Phase 2a, HIV-1 positive adults)
DoseDosing ScheduleMean Maximum Reduction in HIV-1 RNA (log10 copies/mL)Citation
25 mgDay 1 and Day 6-1.83[5]
100 mgDay 1 and Day 6-1.8[5]
250 mgDay 1 and Day 6-2.17[5]

Mechanism of Action

This compound is an HIV-1 capsid inhibitor that disrupts multiple stages of the viral life cycle, both early and late.[2][3] It binds to a conserved pocket within the capsid protein, interfering with capsid-dependent processes.[3]

Early Phase Inhibition:

  • Nuclear Import: this compound blocks the transport of the viral capsid and its genetic material into the host cell nucleus.[2]

  • Reverse Transcription: It interferes with the process of reverse transcription, where viral RNA is converted into DNA.[2]

  • Integration: The integration of the viral DNA into the host genome is also inhibited.[2]

Late Phase Inhibition:

  • Virion Assembly: this compound disrupts the proper assembly of new viral particles.[2]

  • Maturation: The final maturation of newly assembled virions into infectious particles is also blocked.[2]

Time-of-addition experiments have indicated that the primary block to HIV-1 replication occurs after nuclear import and before integration.[2][3]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Budding_Maturation Budding & Maturation Assembly->Budding_Maturation This compound This compound This compound->Reverse_Transcription Inhibits This compound->Nuclear_Import Blocks This compound->Integration Inhibits This compound->Assembly Disrupts This compound->Budding_Maturation Disrupts

Figure 1: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Methodology)

The in vitro antiviral activity of this compound was assessed using various cell lines and HIV-1 strains. A common methodology involves the following steps:

  • Cell Culture: MT-2 cells or other susceptible cell lines are cultured in appropriate media.

  • Virus Infection: Cells are infected with a specific strain of HIV-1, often a luciferase reporter virus like NLRepRluc-WT for ease of quantification.

  • Compound Addition: this compound is added to the cell cultures at various concentrations.

  • Incubation: The infected cells are incubated for a set period (e.g., 72 hours) to allow for viral replication.

  • Quantification of Viral Replication:

    • For reporter viruses, luciferase activity is measured, which is proportional to the extent of viral replication.

    • For wild-type viruses, p24 antigen levels in the culture supernatant can be quantified by ELISA.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the drug inhibits 50% of viral replication, is calculated from the dose-response curve.

Figure 2: General workflow for in vitro antiviral activity assay.

In Vitro Resistance Selection

Resistance selection studies were performed to identify mutations that confer reduced susceptibility to this compound. The general protocol is as follows:

  • Viral Passaging: HIV-1 is cultured in the presence of sub-optimal concentrations of this compound.

  • Dose Escalation: The concentration of this compound is gradually increased in subsequent viral passages.

  • Monitoring for Viral Breakthrough: The cultures are monitored for signs of viral replication (cytopathic effect or p24 production).

  • Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the gene encoding the capsid protein is sequenced to identify mutations.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type virus to confirm their role in conferring resistance and to quantify the fold-change in EC50.

In vitro resistance selection for this compound identified mutations such as Q67H, A105E, and T107D/N, which led to significant reductions in susceptibility.[2]

Phase 2a Proof-of-Concept Clinical Trial (Oral this compound)

A Phase 2a, randomized, placebo-controlled trial was conducted to evaluate the antiviral activity, pharmacokinetics, and safety of oral this compound in adults with HIV-1.[6]

  • Study Population: Treatment-naïve adults with HIV-1.[5]

  • Study Design: Participants were randomized to receive one of three doses of oral this compound (25 mg, 100 mg, or 250 mg) or a placebo.[5][6]

  • Dosing Regimen: Doses were administered on Day 1 and Day 6.[6]

  • Primary Endpoint: Change from baseline in plasma HIV-1 RNA levels.[5]

  • Key Assessments:

    • Plasma HIV-1 RNA levels were measured at multiple time points.

    • Pharmacokinetic parameters of this compound were assessed.

    • Safety and tolerability were monitored throughout the study.

Clinical_Trial_Design cluster_trial Phase 2a Proof-of-Concept Trial Screening Screening & Enrollment (HIV-1 positive adults) Randomization Randomization Screening->Randomization Dose_25 This compound 25 mg (Day 1 & 6) Randomization->Dose_25 Dose_100 This compound 100 mg (Day 1 & 6) Randomization->Dose_100 Dose_250 This compound 250 mg (Day 1 & 6) Randomization->Dose_250 Placebo Placebo (Day 1 & 6) Randomization->Placebo Follow_up Follow-up (PK, Viral Load, Safety) Dose_25->Follow_up Dose_100->Follow_up Dose_250->Follow_up Placebo->Follow_up

Figure 3: Simplified design of the Phase 2a clinical trial for this compound.

Conclusion

This compound is a potent, second-generation HIV-1 capsid inhibitor with a multi-faceted mechanism of action that disrupts both early and late stages of the viral life cycle. Preclinical data demonstrate its high potency against a range of HIV-1 strains, and early clinical data from a Phase 2a trial have shown promising antiviral activity and a favorable pharmacokinetic profile for a long-acting formulation. Further development of this compound as a long-acting antiretroviral agent for the treatment and prevention of HIV-1 is ongoing.

References

Dezecapavir: A Technical Deep Dive into its Novel Anti-HIV Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezecapavir (VH-499) is a potent, investigational anti-HIV agent that introduces a novel mechanism of action to the landscape of antiretroviral therapy. Initially classified broadly under DNA/RNA synthesis inhibitors, this compound is a first-in-class HIV-1 capsid inhibitor. It targets the viral capsid protein (CA), a crucial component in multiple stages of the HIV-1 life cycle, thereby indirectly but effectively inhibiting the processes of reverse transcription and viral genome integration. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: HIV-1 Capsid Inhibition

This compound's primary target is the HIV-1 capsid protein (p24), which forms a conical structure encasing the viral RNA genome and essential enzymes like reverse transcriptase and integrase. The integrity and proper disassembly (uncoating) of this capsid are critical for the successful completion of early-stage viral replication steps. This compound binds to the mature capsid hexamer with high affinity, disrupting its stability and function.[1][2] This interference has pleiotropic effects, impacting multiple phases of the HIV-1 lifecycle.[1][3]

Impact on Early-Stage Replication

Time-of-addition experiments have revealed that this compound's principal inhibitory activity occurs after viral entry into the host cell but before the integration of the viral DNA into the host genome.[1][2] Its mechanism is multifaceted, affecting several key processes that are prerequisites for DNA synthesis and integration:

  • Disruption of Nuclear Import: this compound significantly hampers the transport of the viral pre-integration complex (PIC) into the nucleus. This is evidenced by a marked reduction in the formation of 2-LTR circles, which are byproducts of failed nuclear entry and integration.[1][2]

  • Inhibition of Reverse Transcription: By interfering with the normal uncoating process of the capsid, this compound indirectly inhibits reverse transcription, the process by which the viral RNA is converted into DNA. Quantitative PCR analyses show a reduction in total reverse transcripts in the presence of the drug.[1]

  • Blockade of Integration: The most significant effect of this compound is the reduction of integrated proviruses.[1][2] This is the ultimate consequence of the disruptions to the preceding steps in the early-stage replication pathway.

Impact on Late-Stage Replication

This compound also demonstrates inhibitory effects on the late stages of the HIV-1 life cycle, albeit to a lesser extent than its impact on early stages (approximately 9- to 14-fold less potent).[2] These late-stage effects include:

  • Interference with Virion Assembly and Maturation: The HIV-1 capsid protein is a component of the Gag polyprotein, which is essential for the assembly of new virions. This compound's interaction with the capsid protein can disrupt the proper assembly and maturation of new viral particles.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's antiviral activity and binding affinity.

Parameter Value Cell Line/Assay Reference
EC50 (50% Effective Concentration) 0.025 nMMT-2 cells[4]
0.023 ± 0.008 nMReporter virus[1]
CC50 (50% Cytotoxic Concentration) >0.5 µMMT-2 cells[4]
>20 µMMT-2 cells[1]
Therapeutic Index (CC50/EC50) >870,000MT-2 cells[1]
Dissociation Constant (Kd) 190 pMMature capsid hexamer[2]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Dose Maximal Viral Load Reduction (log10 copies/mL) Clinical Trial Phase Reference
25 mg-1.83Phase 1[3]
100 mg-1.8Phase 1[3]
250 mg-2.17Phase 1[3]

Table 2: Clinical Efficacy of this compound in a Phase 1 Study

Experimental Protocols

The following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

Time-of-Addition Assays
  • Objective: To determine the specific stage of the HIV-1 life cycle inhibited by this compound.

  • Methodology:

    • MT-2 cells are infected with an HIV-1 reporter virus.

    • This compound is added to the cell cultures at various time points post-infection.

    • Control inhibitors with known mechanisms of action (e.g., reverse transcriptase inhibitors, integrase inhibitors) are used for comparison.

    • The level of viral replication is quantified at a fixed time point after infection (e.g., by measuring luciferase activity from the reporter virus).

    • The percentage of inhibition is plotted against the time of drug addition to identify the window of inhibitory activity.[2]

Quantitative PCR (qPCR) for Viral Replication Intermediates
  • Objective: To quantify the effect of this compound on the levels of different viral DNA species.

  • Methodology:

    • Target cells are infected with HIV-1 in the presence or absence of this compound.

    • At a specified time post-infection, total DNA is extracted from the cells.

    • qPCR is performed using specific primers and probes to quantify:

      • Total reverse transcripts: Measures the overall efficiency of reverse transcription.

      • 2-LTR circles: Indicates the amount of viral DNA that has entered the nucleus but failed to integrate.

      • Integrated proviruses: Quantifies the amount of viral DNA successfully integrated into the host genome (e.g., using an Alu-gag PCR).[1][2]

Cryo-Electron Microscopy (Cryo-EM)
  • Objective: To visualize the morphological effects of this compound on virion assembly and maturation.

  • Methodology:

    • HIV-1 virions are produced from infected cells in the presence or absence of this compound.

    • The produced virions are purified and rapidly frozen in a thin layer of vitreous ice.

    • Images of the virions are captured using a transmission electron microscope at cryogenic temperatures.

    • The images are analyzed to assess any alterations in virion morphology, such as aberrant capsid structures.[1]

Visualizing the Mechanism and Workflow

Dezecapavir_Mechanism cluster_early Early Stage of HIV-1 Life Cycle cluster_late Late Stage of HIV-1 Life Cycle HIV_entry HIV Entry Uncoating Capsid Uncoating HIV_entry->Uncoating RT Reverse Transcription (RNA -> DNA) Uncoating->RT Nuclear_Import Nuclear Import of PIC RT->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration This compound This compound This compound->Uncoating Disrupts This compound->RT Inhibits (indirectly) This compound->Nuclear_Import Blocks This compound->Integration Prevents (downstream effect) Assembly Virion Assembly This compound->Assembly Interferes Maturation Virion Maturation This compound->Maturation Interferes

Figure 1: Mechanism of action of this compound on the HIV-1 life cycle.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_analysis Analysis cluster_endpoints Endpoints Infection Infect Cells with HIV-1 Treatment Treat with this compound Infection->Treatment TOA Time-of-Addition Assay Treatment->TOA qPCR qPCR for Viral DNA Intermediates Treatment->qPCR CryoEM Cryo-Electron Microscopy Treatment->CryoEM Stage_of_Inhibition Determine Stage of Inhibition TOA->Stage_of_Inhibition Quantify_DNA Quantify Viral DNA Species qPCR->Quantify_DNA Visualize_Virions Visualize Virion Morphology CryoEM->Visualize_Virions

Figure 2: Experimental workflow for elucidating this compound's mechanism.

Conclusion

This compound represents a significant advancement in antiretroviral drug development due to its novel mechanism of targeting the HIV-1 capsid. Its ability to disrupt multiple, essential steps in both the early and late stages of the viral life cycle, leading to a potent inhibition of reverse transcription and integration, underscores its potential as a powerful component of future HIV treatment and prevention strategies. The high therapeutic index and promising early clinical data suggest a favorable safety and efficacy profile that warrants further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to combat HIV.

References

Methodological & Application

Dezecapavir In Vitro Assay Protocols: A Comprehensive Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of Dezecapavir, a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. The document is intended for researchers, scientists, and drug development professionals engaged in antiviral research. Included are methodologies for assessing antiviral efficacy and cytotoxicity, alongside data presentation and diagrammatic representations of experimental workflows and the proposed mechanism of action.

Overview of this compound

This compound is a novel antiretroviral agent demonstrating potent activity against HIV. It is classified as an inhibitor of viral DNA/RNA synthesis, targeting a crucial stage in the viral life cycle.[1][2] In vitro studies have established its efficacy in cell-based assays, highlighting its potential as a therapeutic candidate.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound.

Parameter Cell Line Value Reference
EC50 (50% Effective Concentration)MT-20.025 nM[1][2]
CC50 (50% Cytotoxic Concentration)MT-2>0.5 µM[1][2]

Note: The high selectivity index (SI = CC50/EC50) suggests a favorable therapeutic window for this compound.

Experimental Protocols

Protocol for Antiviral Activity Assay (HIV-1 Reporter Gene Assay)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using an HIV-1 reporter virus and a susceptible cell line.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MT-2 cells (or other suitable HIV-1 susceptible cell line, e.g., TZM-bl)

  • HIV-1 reporter virus stock (e.g., expressing luciferase or β-galactosidase)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum, L-glutamine, and penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • Reporter gene assay system (e.g., Luciferase Assay System, Beta-Glo® Assay System)

  • Luminometer or spectrophotometer

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.001 nM to 100 nM).

  • Cell Seeding:

    • Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[3]

  • Compound Addition:

    • Add 50 µL of the diluted this compound solutions to the appropriate wells.

    • Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).

  • Virus Infection:

    • Add 50 µL of HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • Following incubation, measure the reporter gene activity according to the manufacturer's protocol for the chosen assay system.

    • For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control (untreated, infected cells).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound (lyophilized powder)

  • DMSO (cell culture grade)

  • MT-2 cells

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

  • Cell Seeding:

    • Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Addition:

    • Add 100 µL of the diluted this compound solutions to the appropriate wells.

    • Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a dark environment.[3]

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Gently pipette to mix and dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control (untreated, uninfected cells).

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

G cluster_prep Preparation cluster_assay Assays cluster_antiviral Antiviral Assay cluster_cytotox Cytotoxicity Assay cluster_analysis Data Analysis CompoundPrep Compound Dilution (this compound) AV_Infection HIV-1 Infection CompoundPrep->AV_Infection CT_Incubation Incubation (48-72h) CompoundPrep->CT_Incubation CellPrep Cell Seeding (MT-2 cells) CellPrep->AV_Infection CellPrep->CT_Incubation AV_Incubation Incubation (48-72h) AV_Infection->AV_Incubation AV_Readout Reporter Gene Quantification AV_Incubation->AV_Readout EC50 EC50 Calculation AV_Readout->EC50 CT_Readout MTT Assay CT_Incubation->CT_Readout CC50 CC50 Calculation CT_Readout->CC50 SI Selectivity Index (SI = CC50/EC50) EC50->SI CC50->SI

Caption: Workflow for in vitro antiviral and cytotoxicity assessment.

Proposed Mechanism of Action

This diagram illustrates the proposed mechanism of action for this compound as an inhibitor of HIV replication.

G cluster_virus HIV Life Cycle Entry 1. Entry RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly This compound This compound This compound->RT Inhibition

Caption: this compound inhibits HIV reverse transcription.

References

Application Notes and Protocols for Dezecapavir Cell Culture Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir, also identified as VH-499, is a potent small molecule inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] Its mechanism of action is associated with the inhibition of viral DNA/RNA synthesis, a common strategy for antiviral drug development.[1] These application notes provide detailed protocols for the preparation of cell cultures to evaluate the antiviral activity and cytotoxicity of this compound. The provided methodologies are based on established principles of antiviral testing and can be adapted for specific research needs.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy and cytotoxicity of this compound in MT-2 cells, a human T-cell leukemia cell line commonly used for HIV research.

CompoundCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compoundMT-20.025[1]>0.5[1]>20,000

EC50 (50% effective concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.[2] Selectivity Index (SI): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value is desirable.[2]

Experimental Protocols

Protocol 1: General Cell Culture Maintenance of MT-2 Cells

This protocol describes the routine maintenance of MT-2 cells, a suitable host for HIV-1 infection and the evaluation of antiviral compounds like this compound.

Materials:

  • MT-2 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Centrifuge

  • T-25 or T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of MT-2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 flask.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Cell Passaging (Subculturing):

    • Monitor cell density and viability daily. MT-2 cells grow in suspension.

    • When the cell density reaches approximately 8-10 x 10^5 cells/mL, subculture the cells.

    • Transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium to achieve a seeding density of 2-3 x 10^5 cells/mL.

    • Maintain the cultures by changing the medium every 2-3 days.

Protocol 2: Determination of Antiviral Activity (EC50) of this compound against HIV-1

This protocol outlines a method to determine the 50% effective concentration (EC50) of this compound against HIV-1 in MT-2 cells using a cell-based assay.

Materials:

  • MT-2 cells in logarithmic growth phase

  • Complete growth medium

  • HIV-1 stock (e.g., laboratory-adapted strain like HIV-1 IIIB)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom cell culture plates

  • Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete growth medium. The final concentrations should span a range appropriate to determine the EC50 (e.g., from 0.001 nM to 10 nM). Include a no-drug control (vehicle control, e.g., DMSO at the highest concentration used).

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of complete growth medium.

  • Infection and Treatment:

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Infect the cells by adding 100 µL of HIV-1 diluted in complete growth medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Include uninfected control wells (cells only) and infected, untreated control wells (cells + virus).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the level of HIV-1 replication using a p24 antigen ELISA or a reverse transcriptase activity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the infected, untreated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 3: Determination of Cytotoxicity (CC50) of this compound

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in MT-2 cells using a cell viability assay such as the MTT assay.

Materials:

  • MT-2 cells in logarithmic growth phase

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete growth medium. The final concentrations should span a range appropriate to determine the CC50 (e.g., from 0.1 µM to 100 µM). Include a no-drug control (vehicle control).

  • Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.

  • Treatment: Add 100 µL of the diluted this compound to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently mix to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual mechanism of action for a nucleoside reverse transcriptase inhibitor and a typical experimental workflow for evaluating an antiviral compound like this compound.

G cluster_0 Host Cell HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination (Replication Blocked) Reverse_Transcriptase->Chain_Termination Dezecapavir_TP This compound Triphosphate Dezecapavir_TP->Reverse_Transcriptase dNTPs Cellular dNTPs dNTPs->Reverse_Transcriptase This compound This compound This compound->Dezecapavir_TP Cellular Kinases

Caption: Conceptual mechanism of this compound as a reverse transcriptase inhibitor.

G Start Start Prepare_Cells Prepare MT-2 Cells Start->Prepare_Cells Prepare_Compound Prepare this compound Serial Dilutions Start->Prepare_Compound Antiviral_Assay Antiviral Assay (EC50) - Infect with HIV-1 - Treat with this compound Prepare_Cells->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) - Treat with this compound Prepare_Cells->Cytotoxicity_Assay Prepare_Compound->Antiviral_Assay Prepare_Compound->Cytotoxicity_Assay Incubation Incubate 4-5 days Antiviral_Assay->Incubation Cytotoxicity_Assay->Incubation Quantify_Viral Quantify Viral Replication (p24 ELISA or RT Assay) Incubation->Quantify_Viral Quantify_Viability Quantify Cell Viability (MTT Assay) Incubation->Quantify_Viability Analyze_EC50 Calculate EC50 Quantify_Viral->Analyze_EC50 Analyze_CC50 Calculate CC50 Quantify_Viability->Analyze_CC50 Calculate_SI Calculate Selectivity Index (SI) Analyze_EC50->Calculate_SI Analyze_CC50->Calculate_SI End End Calculate_SI->End

Caption: Experimental workflow for evaluating this compound.

References

Dezecapavir (as Cyclopropavir and its Prodrug) Experimental Design for Virology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental design for evaluating the antiviral activity of Dezecapavir, with a focus on its active form, Cyclopropavir, and its orally bioavailable prodrug, 6-deoxycyclopropavir. Cyclopropavir is a potent nucleoside analogue with a broad spectrum of activity against herpesviruses, particularly human cytomegalovirus (HCMV). This document outlines the mechanism of action, key in vitro and in vivo experimental protocols, and summarizes relevant quantitative data to guide researchers in the preclinical assessment of this antiviral compound.

Mechanism of Action

This compound, in the form of its prodrug 6-deoxycyclopropavir, is converted to the active compound, Cyclopropavir, in vivo through the action of xanthine (B1682287) oxidase.[1][2] Cyclopropavir exerts its antiviral effect through a dual mechanism targeting key viral enzymes involved in replication.[3][4][5]

  • Inhibition of Viral DNA Synthesis: Upon entry into an HCMV-infected cell, Cyclopropavir is initially phosphorylated by the viral UL97 kinase to its monophosphate form.[3][4][6] Cellular enzymes then further phosphorylate it to the active triphosphate metabolite.[4] Cyclopropavir triphosphate acts as a competitive inhibitor of the viral DNA polymerase (UL54) by competing with the natural substrate, dGTP.[6] Incorporation of Cyclopropavir into the growing viral DNA chain leads to termination of DNA synthesis.

  • Inhibition of UL97 Kinase Function: In addition to being a substrate for the UL97 kinase, Cyclopropavir also inhibits the normal function of this enzyme.[3][4][7] This inhibition is similar to the mechanism of maribavir (B1676074) and can lead to antagonism when co-administered with ganciclovir, which also requires UL97 for its activation.[3]

The following diagram illustrates the proposed mechanism of action:

This compound Mechanism of Action cluster_outside Extracellular Space cluster_cell Infected Host Cell Prodrug 6-deoxycyclopropavir (this compound Prodrug) XanthineOxidase Xanthine Oxidase Prodrug->XanthineOxidase ActiveDrug Cyclopropavir (Active Form) XanthineOxidase->ActiveDrug Conversion UL97 Viral UL97 Kinase ActiveDrug->UL97 Phosphorylation ActiveDrug->Inhibition2 Inhibition CPV_MP Cyclopropavir Monophosphate UL97->CPV_MP CellularKinases Cellular Kinases (e.g., GMPK) CPV_MP->CellularKinases Phosphorylation CPV_TP Cyclopropavir Triphosphate CellularKinases->CPV_TP ViralDNAPolymerase Viral DNA Polymerase (UL54) CPV_TP->ViralDNAPolymerase Competitive Inhibition CPV_TP->Inhibition ViralDNA Viral DNA Replication ViralDNAPolymerase->ViralDNA Elongation Inhibition->ViralDNAPolymerase UL97Function UL97 Kinase Function Inhibition2->UL97Function

Mechanism of action of this compound (as Cyclopropavir).

Data Presentation

In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of 6-deoxycyclopropavir and Cyclopropavir against various viruses.

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6-deoxycyclopropavirHCMV (Towne)HFFPlaque Reduction>100>100-[1]
6-deoxycyclopropavirHCMV (AD169)-Cytopathic Effect>300>300-[1]
6-deoxycyclopropavirHSV-1-Cytopathic Effect>300>300-[1]
6-deoxycyclopropavirHSV-2-Cytopathic Effect>300>300-[1]
6-deoxycyclopropavirVZV-Cytopathic Effect>300>300-[1]
CyclopropavirHCMV (Wild-Type)--~1.2 (range 0.36-1.91)--[8]
CyclopropavirGanciclovir-resistant HCMV--0.04 - 37.2--[8]
CyclopropavirEBVDaudi-27--[9]
CyclopropavirKSHV-DNA Hybridization3.8--[9]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); HFF: Human Foreskin Fibroblasts; HCMV: Human Cytomegalovirus; HSV: Herpes Simplex Virus; VZV: Varicella-Zoster Virus; EBV: Epstein-Barr Virus; KSHV: Kaposi's Sarcoma-associated Herpesvirus.

In Vivo Efficacy

The in vivo efficacy of orally administered 6-deoxycyclopropavir is summarized below.

Animal ModelVirusTreatmentDosageOutcomeReference
BALB/c MiceMCMV6-deoxycyclopropavir1-10 mg/kg/day (oral)Reduced mortality and viral titers[7]
SCID MiceMCMV6-deoxycyclopropavir1-10 mg/kg/day (oral)Reduced mortality and viral titers[7]
SCID Mice with human thymus/liver implantsHCMV (Toledo)6-deoxycyclopropavir6.25-12.5 mg/kg (oral)Trend towards lowered viral genome equivalents[1]

MCMV: Murine Cytomegalovirus; HCMV: Human Cytomegalovirus; SCID: Severe Combined Immunodeficient.

Experimental Protocols

In Vitro Protocol: Plaque Reduction Assay for HCMV

This protocol details the determination of the 50% effective concentration (EC50) of a compound against HCMV using a plaque reduction assay.

Plaque Reduction Assay Workflow Start Start: Prepare cell culture plates Seed Seed human foreskin fibroblasts (HFFs) in 24-well plates Start->Seed Incubate1 Incubate until confluent Seed->Incubate1 Infect Infect HFF monolayers with HCMV Incubate1->Infect PrepareVirus Prepare serial dilutions of HCMV stock PrepareVirus->Infect Adsorb Allow virus to adsorb for 90 minutes Infect->Adsorb Overlay Aspirate inoculum and overlay with medium containing the drug and 0.4% agarose (B213101) Adsorb->Overlay PrepareDrug Prepare serial dilutions of this compound/ Cyclopropavir PrepareDrug->Overlay Incubate2 Incubate for 7-14 days Overlay->Incubate2 Fix Fix cells with 10% formalin Incubate2->Fix Stain Stain with 0.8% crystal violet Fix->Stain Count Count plaques microscopically Stain->Count Calculate Calculate EC50 value Count->Calculate

Workflow for the Plaque Reduction Assay.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum (FBS)

  • HCMV stock (e.g., AD169 or Towne strain)

  • This compound/Cyclopropavir

  • Agarose

  • 24-well tissue culture plates

  • 10% formalin

  • 0.8% crystal violet in 50% ethanol

Procedure:

  • Seed HFFs in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the antiviral compound in MEM with 2% FBS.

  • Aspirate the growth medium from the confluent HFF monolayers.

  • Inoculate the cells with a standardized amount of HCMV (to produce 40-80 plaques per well) and incubate for 90 minutes at 37°C to allow for viral adsorption.[10]

  • After the adsorption period, carefully aspirate the virus inoculum.

  • Overlay the cell monolayers with 1.5 mL of 0.4% agarose medium containing the respective concentrations of the antiviral drug.[10] Use three wells per drug concentration.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are visible in the control wells (no drug).[10][11]

  • Fix the cell monolayers with 10% formalin.

  • Stain the cells with 0.8% crystal violet solution.[10]

  • Count the number of plaques in each well under a microscope.

  • The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

In Vivo Protocol: Murine Cytomegalovirus (MCMV) Infection Model

This protocol describes the evaluation of the in vivo efficacy of an antiviral compound in a mouse model of CMV infection.

MCMV In Vivo Efficacy Workflow Start Start: Acclimatize mice Infect Infect BALB/c or SCID mice with a lethal dose of MCMV (intraperitoneal injection) Start->Infect Group Randomize mice into treatment and placebo groups Infect->Group Treat Administer this compound prodrug (oral gavage) or placebo daily for a specified duration Group->Treat Monitor Monitor mice daily for morbidity and mortality Treat->Monitor Endpoint At study endpoint or upon euthanasia, collect organs (spleen, liver, lungs) Monitor->Endpoint Homogenize Homogenize organs Endpoint->Homogenize Titer Determine viral titers in organ homogenates using a plaque assay Homogenize->Titer Analyze Analyze data: survival curves, viral load reduction Titer->Analyze

Workflow for the in vivo MCMV infection model.

Materials:

  • BALB/c or SCID mice

  • Murine cytomegalovirus (MCMV), Smith strain

  • 6-deoxycyclopropavir (this compound prodrug)

  • Vehicle control (e.g., sterile water or saline)

  • Oral gavage needles

  • Equipment for euthanasia and organ harvesting

  • Materials for plaque assay (as described above, using murine embryonic fibroblasts)

Procedure:

  • Acclimatize mice to the laboratory conditions.

  • Infect mice intraperitoneally with a predetermined lethal or sublethal dose of MCMV.[12][13] For newborn mice, a lower dose is recommended.[12]

  • Randomize the infected mice into treatment and placebo groups.

  • Initiate treatment with orally administered 6-deoxycyclopropavir at various doses (e.g., 1-10 mg/kg/day) starting 24 hours post-infection and continuing for a specified duration (e.g., 5-10 days).[7] Administer a placebo vehicle to the control group.

  • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record mortality.

  • At the end of the treatment period or at predetermined time points, euthanize a subset of mice from each group.

  • Aseptically harvest organs such as the spleen, liver, and lungs.

  • Prepare organ homogenates and determine the viral titer in each organ using a plaque assay on murine embryonic fibroblasts.[12]

  • Analyze the data to determine the effect of the treatment on survival rates and viral load in different organs compared to the placebo group.

Conclusion

The provided application notes and protocols offer a robust framework for the virological evaluation of this compound (as Cyclopropavir and its prodrug). The dual mechanism of action, targeting both viral DNA polymerase and UL97 kinase, makes it a compelling candidate for further investigation. The detailed in vitro and in vivo methodologies, along with the summarized data, should serve as a valuable resource for researchers in the field of antiviral drug development. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data, crucial for the advancement of novel antiviral therapies.

References

Dezecapavir Cell-Based Assay Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1] As an inhibitor of capsid aggregation, it represents a promising therapeutic agent by targeting a critical structural component of the virus. The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. Its proper assembly and disassembly (uncoating) are crucial for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and maturation.[2][3] this compound interferes with these processes, making it a key molecule for antiviral research and development.

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the antiviral activity of this compound. The included protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on publicly available information.

ParameterValueCell LineReference
EC50 0.025 nMMT-2[1]
CC50 >0.5 µMMT-2[1]

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.

Mechanism of Action: HIV-1 Capsid Inhibition

This compound's primary mechanism of action is the inhibition of HIV-1 capsid aggregation.[4] The HIV-1 capsid protein (p24) assembles into a conical structure that protects the viral genome. This capsid must be stable enough to traverse the cytoplasm and enter the nucleus, yet dynamic enough to uncoat at the appropriate time to release its contents for integration into the host genome. Capsid inhibitors can disrupt this delicate balance by either preventing proper assembly, inducing premature disassembly, or creating overly stable capsids that cannot uncoat correctly.[2][5] This interference affects both early-stage (post-entry) and late-stage (assembly and maturation) events in the HIV-1 replication cycle.

HIV_Capsid_Inhibition cluster_early Early Stage cluster_late Late Stage Entry Viral Entry Uncoating Capsid Uncoating RT Reverse Transcription NI Nuclear Import Integration Integration NI->Integration Assembly Gag Assembly Budding Budding Maturation Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion This compound This compound This compound->Uncoating Inhibits (Premature disassembly or hyper-stabilization) This compound->Assembly Inhibits (Aberrant assembly) This compound->Maturation Inhibits (Malformed capsids) p24_Assay_Workflow A Seed MT-2 cells in 96-well plate B Prepare serial dilutions of this compound A->B C Add this compound and HIV-1 to cells B->C D Incubate for 4-6 days C->D E Collect supernatant D->E G Measure cell viability in parallel plate (CC50) D->G F Perform HIV-1 p24 ELISA E->F H Calculate EC50 and CC50 values F->H G->H HIV_Lifecycle cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uncoating 2. Uncoating RT 3. Reverse Transcription Uncoating->RT NI 4. Nuclear Import RT->NI Translation 7. Translation Assembly 8. Assembly Translation->Assembly Budding 9. Budding Assembly->Budding Integration 5. Integration NI->Integration Transcription 6. Transcription Integration->Transcription Transcription->Translation mRNA export HIV HIV Virion Attachment 1. Attachment & Fusion HIV->Attachment Attachment->Uncoating Maturation 10. Maturation Budding->Maturation Dezecapavir_Early This compound Inhibition Dezecapavir_Early->Uncoating Dezecapavir_Early->NI Dezecapavir_Late This compound Inhibition Dezecapavir_Late->Assembly Dezecapavir_Late->Maturation

References

Application Notes and Protocols for Dezecapavir, an HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir (also known as VH4011499) is a potent, small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2] Its mechanism of action is the inhibition of the HIV-1 capsid protein (CA).[2][3][4] The capsid protein is a critical structural component of the virus that is involved in multiple stages of the viral lifecycle, including the assembly of the viral core, its transport into the nucleus of the host cell, and the uncoating process that releases the viral genome for integration.[2][5] By binding to the capsid protein, this compound disrupts these essential processes, thereby blocking viral replication.[6][7] Unlike traditional antiretroviral drugs that target viral enzymes like reverse transcriptase or protease, capsid inhibitors represent a newer class of therapeutics with a distinct mechanism of action.[8][9][10]

These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on the assembly of the HIV-1 capsid.

Principle of the Assay

The HIV-1 capsid protein has the intrinsic ability to self-assemble into higher-order structures, such as tubes and cones, that mimic the native viral capsid.[1][5] This in vitro assembly process can be monitored using a fluorescent reporter. In this protocol, a recombinant HIV-1 capsid protein is fluorescently labeled. Upon the addition of an assembly-inducing agent (e.g., high salt concentration), the labeled capsid proteins will oligomerize, leading to an increase in a measurable signal, such as fluorescence polarization or anisotropy. An inhibitor of capsid assembly, like this compound, will interfere with this process, resulting in a dose-dependent decrease in the fluorescence signal.

Data Presentation

Table 1: Inhibitory Activity of this compound on HIV-1 Capsid Assembly

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundHIV-1 Capsid ProteinIn vitro AssemblyData to be determined by the userN/A
PF-74 (Control)HIV-1 Capsid ProteinIn vitro AssemblyLiterature Value[11]

Note: The IC50 value for this compound in this specific in vitro assembly assay needs to be experimentally determined. PF-74 is a known HIV-1 capsid inhibitor that can be used as a positive control.

Experimental Protocols

Materials and Reagents
  • Recombinant full-length HIV-1 capsid protein (e.g., expressed in E. coli)

  • Fluorescent labeling dye (e.g., Alexa Fluor 488 C5 Maleimide)

  • This compound

  • PF-74 (positive control inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assembly Buffer (e.g., 50 mM MES, pH 6.0)

  • High Salt Assembly Buffer (e.g., 50 mM MES, pH 6.0, containing 2 M NaCl)

  • Dithiothreitol (DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Black, flat-bottom 96-well or 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Protocol 1: Fluorescent Labeling of HIV-1 Capsid Protein
  • Preparation of Capsid Protein : Dissolve the lyophilized recombinant HIV-1 capsid protein in Assembly Buffer to a final concentration of 1-2 mg/mL. Add DTT to a final concentration of 1 mM to maintain a reducing environment.

  • Dye Preparation : Dissolve the fluorescent dye in DMSO to a stock concentration of 10 mM.

  • Labeling Reaction : Add the fluorescent dye to the capsid protein solution at a 10-fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unconjugated Dye : Separate the labeled protein from the free dye using a size-exclusion chromatography column pre-equilibrated with Assembly Buffer.

  • Determination of Labeling Efficiency : Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and the excitation maximum of the dye. Calculate the degree of labeling.

Protocol 2: In Vitro Capsid Assembly Inhibition Assay
  • Compound Preparation : Prepare a stock solution of this compound and the control inhibitor (PF-74) in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in DMSO.

  • Reaction Setup : In a microplate, add the following components in order:

    • Assembly Buffer

    • Fluorescently labeled HIV-1 capsid protein (final concentration ~100 nM)

    • A serial dilution of this compound or control inhibitor (final DMSO concentration should be kept below 1%)

  • Initiation of Assembly : Add the High Salt Assembly Buffer to each well to initiate the capsid assembly. The final salt concentration should be optimized for robust assembly (e.g., 1 M NaCl).

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.

  • Measurement : Measure the fluorescence polarization or anisotropy of each well using a plate reader.

Data Analysis
  • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

  • The data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the capsid assembly signal.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recombinant_ca Recombinant HIV-1 Capsid Protein labeling Fluorescent Labeling recombinant_ca->labeling 1 purification Purification labeling->purification 2 plate_setup Plate Setup (Buffer, Labeled Capsid, this compound) purification->plate_setup 4 This compound This compound Stock dilution Serial Dilution This compound->dilution 3 dilution->plate_setup 5 initiation Initiate Assembly (High Salt Buffer) plate_setup->initiation 6 incubation Incubation initiation->incubation 7 measurement Measure Fluorescence Polarization incubation->measurement 8 plotting Plot Data measurement->plotting 9 ic50 Calculate IC50 plotting->ic50 10

Caption: Workflow for the this compound HIV-1 Capsid Assembly Inhibition Assay.

mechanism_of_action cluster_normal Normal HIV-1 Capsid Assembly cluster_inhibition Inhibition by this compound ca_monomer Capsid Monomers assembly Self-Assembly ca_monomer->assembly binding Binding to Capsid Monomers/ Interfaces ca_monomer->binding capsid_core Functional Capsid Core assembly->capsid_core This compound This compound This compound->binding no_assembly Inhibition of Assembly binding->no_assembly

Caption: Mechanism of this compound-mediated inhibition of HIV-1 capsid assembly.

References

Application Notes and Protocols for Measuring the In Vitro Potency of Dezecapavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir (also known as VH-499 and VH4011499) is a potent, novel antiretroviral agent developed by ViiV Healthcare for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] As a first-in-class capsid inhibitor, this compound presents a unique mechanism of action that targets the HIV-1 capsid protein (p24), a critical component for multiple stages of the viral lifecycle. This application note provides detailed protocols for assessing the in vitro potency of this compound, enabling researchers to accurately quantify its antiviral activity and cytotoxicity in relevant cell-based assays.

This compound interferes with the HIV-1 capsid, a conical structure that encases the viral genome and essential enzymes. This interference disrupts key viral processes, including nuclear entry, uncoating, and the assembly and budding of new virions. By targeting the capsid, this compound offers a distinct therapeutic strategy against HIV-1, including strains resistant to other classes of antiretroviral drugs.

Mechanism of Action

This compound is an inhibitor of the HIV-1 capsid protein. The HIV capsid is a fullerene cone-shaped structure composed of capsid protein (CA, p24) monomers that assemble into hexamers and pentamers. This structure is crucial for the stability of the viral core and plays an active role in several early and late stages of the HIV-1 replication cycle.

This compound's mechanism of action involves binding to the capsid protein and disrupting its normal function. This can lead to:

  • Inhibition of Nuclear Entry and Uncoating: By stabilizing or destabilizing the capsid, this compound can prevent the proper transport of the viral pre-integration complex into the nucleus of the host cell and interfere with the timely release of the viral genome.

  • Disruption of Assembly and Budding: this compound can also interfere with the late stages of viral replication by disrupting the assembly of new capsid structures, leading to the formation of non-infectious viral particles.

Data Presentation

The in vitro potency of this compound is quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 represents the concentration of the drug that inhibits 50% of viral replication, while the CC50 is the concentration that causes 50% cytotoxicity in the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Compound Cell Line EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundMT-20.025>0.5>20,000

Note: The data presented is based on publicly available information.[1] Researchers should determine these values under their specific experimental conditions.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: MT-2 cells are a suitable human T-cell line for HIV-1 infection and antiviral assays. Other relevant cell lines include TZM-bl, CEM, and primary human peripheral blood mononuclear cells (PBMCs).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

In Vitro Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Materials:

    • MT-2 cells

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well clear-bottom microplates

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent

    • ELISA plate reader

  • Procedure:

    • Seed MT-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

    • Add 100 µL of the diluted this compound solutions to the wells containing the cells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using an ELISA plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Antiviral Potency Assay (EC50 Determination)

Two common methods for determining the antiviral potency of this compound against HIV-1 are the p24 Antigen ELISA and the Luciferase Reporter Gene Assay.

This assay measures the amount of HIV-1 p24 capsid protein in the culture supernatant, which is proportional to the amount of viral replication.

  • Materials:

    • MT-2 cells

    • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

    • Complete culture medium

    • This compound stock solution

    • 96-well microplates

    • HIV-1 p24 Antigen ELISA kit

    • ELISA plate reader

  • Procedure:

    • Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Pre-incubate the cells with the diluted this compound for 1-2 hours at 37°C.

    • Infect the cells with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection (MOI) of 0.01). Include uninfected controls and infected, untreated controls.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the infected, untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay utilizes an HIV-1 molecular clone that contains a luciferase reporter gene. The amount of luciferase activity is proportional to the level of viral gene expression and replication.[2][3][4]

  • Materials:

    • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)

    • HIV-1 strain capable of infecting TZM-bl cells

    • Complete culture medium for TZM-bl cells (DMEM with 10% FBS, penicillin/streptomycin)

    • This compound stock solution

    • 96-well white, solid-bottom microplates

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted this compound.

    • Add 100 µL of HIV-1 stock to the wells. Include uninfected controls and infected, untreated controls.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure the luciferase activity (Relative Light Units, RLU) using a luminometer.

    • Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the infected, untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

HIV-1 Replication Cycle and the Action of this compound

HIV_Lifecycle cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uncoating Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription Integration Integration ReverseTranscription->Integration Provirus Provirus Integration->Provirus Assembly Assembly Budding Budding & Maturation Assembly->Budding Transcription Transcription Provirus->Transcription ViralRNA Viral RNA Transcription->ViralRNA ViralRNA->Assembly Binding Binding & Fusion Binding->Uncoating HIV HIV Virion Budding->HIV New Virion Dezecapavir1 This compound Dezecapavir1->Uncoating Dezecapavir2 This compound Dezecapavir2->Assembly HIV->Binding

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Experimental Workflow for In Vitro Potency Assessment

Potency_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) SeedCells_C Seed Host Cells AddDrug_C Add this compound (Serial Dilutions) SeedCells_C->AddDrug_C Incubate_C Incubate (48-72h) AddDrug_C->Incubate_C ViabilityAssay Measure Cell Viability (MTS) Incubate_C->ViabilityAssay CalculateCC50 Calculate CC50 ViabilityAssay->CalculateCC50 SelectivityIndex Calculate Selectivity Index (SI = CC50 / EC50) CalculateCC50->SelectivityIndex SeedCells_A Seed Host Cells AddDrug_A Add this compound (Serial Dilutions) SeedCells_A->AddDrug_A InfectCells Infect with HIV-1 AddDrug_A->InfectCells Incubate_A Incubate (3-5 days) InfectCells->Incubate_A MeasureReplication Measure Viral Replication (p24 ELISA or Luciferase Assay) Incubate_A->MeasureReplication CalculateEC50 Calculate EC50 MeasureReplication->CalculateEC50 CalculateEC50->SelectivityIndex Start Start Start->SeedCells_C Start->SeedCells_A End End SelectivityIndex->End

Caption: Workflow for determining this compound's in vitro potency.

Signaling Pathways in HIV-1 Entry and Replication

HIV_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 conformational change PLC PLC CCR5_CXCR4->PLC activates MAPK MAPK Pathway (ERK, JNK, p38) CCR5_CXCR4->MAPK activates PKC PKC PLC->PKC activates NFAT NFAT PLC->NFAT activates & translocates NFkB_activation IκB Degradation PKC->NFkB_activation activates AP1 AP-1 MAPK->AP1 translocation NFkB NF-κB NFkB_activation->NFkB translocation HIV_LTR HIV-1 LTR Activation NFkB->HIV_LTR NFAT->HIV_LTR AP1->HIV_LTR

Caption: Signaling pathways activated during HIV-1 entry.

References

Dezecapavir (Lenacapavir) for HIV-1 Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir, with the approved name Lenacapavir (B1654289) (formerly GS-6207), is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] Its novel mechanism of action targets multiple stages of the viral lifecycle, making it a potent therapeutic agent against HIV-1, including strains resistant to other antiretroviral drug classes.[2][3][4] These application notes provide a comprehensive overview of this compound's (Lenacapavir's) virological properties and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound (Lenacapavir) disrupts the function of the HIV-1 capsid protein (p24) at several critical points in the viral replication cycle:

  • Capsid Assembly and Disassembly: The drug binds to a conserved interface between capsid protein subunits, interfering with the proper assembly of the viral core. This leads to the formation of malformed or unstable capsids.[5]

  • Nuclear Import: By stabilizing the capsid, this compound (Lenacapavir) prevents the timely uncoating and release of the viral pre-integration complex, thereby blocking its entry into the host cell nucleus.

  • Virus Production: The inhibitor also disrupts the function of Gag/Gag-Pol polyproteins, which are essential for the assembly and release of new, infectious virions.[5]

This multi-faceted mechanism results in potent, picomolar-level inhibition of HIV-1 replication.[6]

Dezecapavir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_host Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Budding_Maturation Budding & Maturation Assembly->Budding_Maturation This compound This compound This compound->Uncoating Inhibits (Stabilizes Capsid) This compound->Nuclear_Import Inhibits This compound->Assembly Disrupts This compound->Budding_Maturation Disrupts

This compound's multi-stage inhibition of the HIV-1 lifecycle.

Quantitative Data

In Vitro Antiviral Activity of this compound (Lenacapavir)

The antiviral potency of this compound (Lenacapavir) has been demonstrated across various cell types and HIV-1 isolates.

Cell TypeHIV-1 Strain/IsolateEC50 (pM)
MT-4 cellsLaboratory Strain105[6]
Human CD4+ T cellsLaboratory Strain32[6]
Primary Monocytes/MacrophagesLaboratory Strain56[6]
Peripheral Blood Mononuclear Cells (PBMCs)Various StrainsMean: 105 (Range: 30-190)[6]
HEK293T cellsClinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF)Mean: 240 (Range: 150-360)[4]
This compound (Lenacapavir) Resistance Profile

In vitro resistance selection studies and clinical trials have identified several amino acid substitutions in the HIV-1 capsid protein that confer reduced susceptibility to this compound (Lenacapavir).

MutationFold Change in EC50Reference
L56I204[1]
M66I>1000[1][7]
Q67H6 - >3200[5]
K70N/R/S/HVaries[1][8]
N74D10-20[9]
N74H/SVaries[8]
T107NVaries[8]
Q67H + N74D>1000[10]

Note: Fold change values can vary depending on the specific assay and cell line used.

Experimental Protocols

Multi-Cycle HIV-1 Inhibition Assay

This protocol determines the 50% effective concentration (EC50) of this compound (Lenacapavir) by measuring the inhibition of viral replication over several rounds of infection.

Multi_Cycle_Assay_Workflow Start Start Cell_Seeding Seed target cells (e.g., MT-4) in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound (Lenacapavir) Cell_Seeding->Compound_Addition Infection Infect cells with a known amount of HIV-1 Compound_Addition->Infection Incubation Incubate for 5-7 days Infection->Incubation Quantification Quantify viral replication (e.g., p24 ELISA, luciferase assay) Incubation->Quantification Data_Analysis Calculate EC50 value Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a multi-cycle HIV-1 inhibition assay.

Materials:

  • Target cells (e.g., MT-4, CEM-GXR)

  • Complete cell culture medium

  • HIV-1 virus stock (laboratory-adapted or clinical isolate)

  • This compound (Lenacapavir)

  • 96-well cell culture plates

  • Viral replication quantification kit (e.g., p24 ELISA, luciferase assay system)

Procedure:

  • Cell Seeding: Seed target cells into 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound (Lenacapavir) in cell culture medium.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include a "no drug" control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 5-7 days to allow for multiple rounds of viral replication.

  • Quantification: At the end of the incubation period, quantify the extent of viral replication in the cell supernatants or cell lysates using a suitable method (e.g., p24 antigen capture ELISA, luciferase reporter gene assay).

  • Data Analysis: Determine the percentage of viral inhibition for each drug concentration relative to the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Single-Cycle HIV-1 Inhibition Assay

This assay measures the effect of this compound (Lenacapavir) on the early stages of the HIV-1 lifecycle, from entry to integration and gene expression.

Materials:

  • Target cells (e.g., TZM-bl)

  • Replication-incompetent HIV-1 reporter virus (e.g., pseudotyped with VSV-G and containing a luciferase reporter gene)

  • This compound (Lenacapavir)

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed target cells in 96-well plates.

  • Compound Addition: Add serial dilutions of this compound (Lenacapavir) to the wells.

  • Infection: Add the reporter virus to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Readout: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value as described for the multi-cycle assay.

In Vitro Resistance Selection

This protocol is designed to identify HIV-1 mutations that confer resistance to this compound (Lenacapavir).

Resistance_Selection_Workflow Start Start Initial_Infection Infect MT-2 cells with wild-type HIV-1 in the presence of sub-EC50 This compound (Lenacapavir) Start->Initial_Infection Monitor_Replication Monitor for viral replication (e.g., syncytia, p24) Initial_Infection->Monitor_Replication Harvest_Virus Harvest cell-free supernatant when breakthrough occurs Monitor_Replication->Harvest_Virus Dose_Escalation Infect fresh cells with harvested virus and increased this compound concentration Harvest_Virus->Dose_Escalation Repeat_Cycle Repeat monitoring, harvesting, and dose escalation Dose_Escalation->Repeat_Cycle Repeat_Cycle->Monitor_Replication Continue until desired resistance level is achieved Sequencing Sequence the capsid gene of resistant virus Repeat_Cycle->Sequencing End End Sequencing->End

References

Application Notes and Protocols: Dezecapavir (VH-499)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Dezecapavir (also known as VH-499) is a novel, highly potent, investigational small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It demonstrates picomolar antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates. This compound represents a new class of antiretroviral compounds that target multiple stages of the HIV-1 lifecycle, making it a promising candidate for further research and development in the field of HIV-1 therapeutics. These application notes provide an overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its laboratory application.

Mechanism of Action

This compound is an HIV-1 capsid inhibitor that disrupts the normal function of the viral capsid protein (p24) at multiple, distinct stages of the viral lifecycle. The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for several key viral processes. This compound binds to a conserved pocket on the capsid protein, interfering with essential protein-protein interactions.[1][2]

The inhibitory effects of this compound are multifaceted and include:

  • Inhibition of Nuclear Import: this compound interferes with the transport of the viral pre-integration complex (PIC) into the nucleus of the host cell. This is a critical step for the virus to access the host cell's genetic material.[3]

  • Disruption of Virion Assembly and Maturation: During the late stages of the viral lifecycle, this compound disrupts the proper assembly of new viral particles. This leads to the formation of malformed, non-infectious virions.[3]

  • Alteration of Capsid Stability: this compound can induce premature disassembly or hyper-stabilization of the viral capsid, both of which are detrimental to successful infection.

This multi-stage mechanism of action contributes to the high potency of this compound and may present a higher barrier to the development of viral resistance.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity, cytotoxicity, and clinical efficacy data for this compound.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 [4]

Virus Strain/IsolateCell LineEC50 (nM)
NLRepRluc-WTMT-20.023 ± 0.008
Chimeric viruses with clinical isolate CA sequences (median)-0.058

EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity of this compound [4]

Cell LineCC50 (µM)
MT-2>20

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Table 3: In Vivo Antiviral Efficacy of this compound (Phase 2a Clinical Trial)

Oral DoseMean Maximum Viral Load Reduction (log10 copies/mL)
25 mg-1.8
100 mg-1.8
250 mg-2.2

Signaling Pathway and Mechanism of Action Diagram

HIV_Capsid_Inhibition cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Entry Viral Entry Uncoating Uncoating Entry->Uncoating Capsid Core Release RT Reverse Transcription Uncoating->RT Initiation NuclearImport Nuclear Import RT->NuclearImport Pre-Integration Complex (PIC) HostFactors Host Factors (CPSF6, NUP153) NuclearImport->HostFactors Assembly Virion Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation This compound This compound This compound->NuclearImport Blocks PIC interaction with CPSF6/NUP153 This compound->Assembly Disrupts Gag and Capsid Assembly This compound->Maturation Prevents proper core formation

Caption: Mechanism of action of this compound on the HIV-1 lifecycle.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication. A common method utilizes a reporter virus (e.g., expressing luciferase) in a susceptible cell line.

Materials:

  • This compound (VH-499)

  • MT-2 cells (or other susceptible human T-cell line)

  • Replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final assay concentrations (e.g., 10-fold dilutions from 1 µM to 0.1 pM). Include a no-drug (vehicle) control (DMSO only).

  • Cell Plating:

    • Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of complete medium.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Infection:

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Immediately add 100 µL of HIV-1 reporter virus diluted in complete medium to each well (multiplicity of infection, MOI, should be optimized for the specific virus and cell line).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Read the luminescence signal using a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound to assess its effect on host cell viability.

Materials:

  • This compound (VH-499)

  • MT-2 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Spectrophotometer or luminometer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound and Cell Plating:

    • Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 1.

    • Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the CC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare this compound Serial Dilutions AddCompound1 Add this compound CompoundPrep->AddCompound1 AddCompound2 Add this compound CompoundPrep->AddCompound2 CellCulture Culture and Prepare MT-2 Cells PlateCells1 Plate Cells CellCulture->PlateCells1 PlateCells2 Plate Cells CellCulture->PlateCells2 AntiviralAssay Antiviral Activity Assay (EC50) CytotoxicityAssay Cytotoxicity Assay (CC50) PlateCells1->AddCompound1 PlateCells2->AddCompound2 AddVirus Add HIV-1 Reporter Virus AddCompound1->AddVirus Incubate2 Incubate 48-72h AddCompound2->Incubate2 Incubate1 Incubate 48-72h AddVirus->Incubate1 MeasureLuminescence Measure Luminescence Incubate1->MeasureLuminescence MeasureViability Measure Cell Viability Incubate2->MeasureViability DataAnalysis1 Calculate % Inhibition and Determine EC50 MeasureLuminescence->DataAnalysis1 DataAnalysis2 Calculate % Viability and Determine CC50 MeasureViability->DataAnalysis2 SelectivityIndex Calculate Selectivity Index (SI = CC50 / EC50) DataAnalysis1->SelectivityIndex DataAnalysis2->SelectivityIndex

Caption: Generalized experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Dezecapavir Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with dezecapavir in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a potent, investigational antiviral agent that inhibits HIV replication.[1] Like many complex organic molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in-vitro experiments.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Q3: My this compound, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What is happening?

This phenomenon is known as "solvent shock" or "crashing out."[2][5] It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where it is less soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[2][5]

Q4: Can I heat or sonicate my this compound solution to improve solubility?

Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to help dissolve this compound in the initial solvent (e.g., DMSO). However, prolonged or excessive heating should be avoided as it may degrade the compound. Always start with gentle methods and monitor for any changes in the solution's appearance or color.

Q5: Does the final concentration of DMSO in my cell culture affect the cells?

High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A cloudy or crystalline precipitate forms instantly when the this compound DMSO stock solution is added to the cell culture medium.

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in polarity from DMSO to the aqueous medium causes the compound to "crash out."[2][5]Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume. Add the stock solution dropwise while gently vortexing the media.[2][5]
High Final Concentration The target concentration of this compound exceeds its solubility limit in the cell culture medium.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific medium.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2]
Issue 2: Delayed Precipitation in the Incubator

Symptom: The this compound working solution appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[3]Try a different basal media formulation. You can also try reducing the serum concentration if your experimental design allows.
pH Shift The pH of the cell culture medium can change during incubation, which may affect the solubility of this compound.Ensure your incubator's CO2 levels are stable and the media is properly buffered.
Evaporation Evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Use humidified incubators and ensure culture plates are properly sealed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Incubator (37°C, 5% CO2)

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media.

  • Include a DMSO-only control (2 µL of 100% DMSO in 198 µL of media).

  • Incubate the plate at 37°C and 5% CO2.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration of this compound under your experimental conditions.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)Notes
Water25< 0.01Practically insoluble.
PBS (pH 7.4)25< 0.01Practically insoluble.
Ethanol25~1-5Slightly soluble.
Methanol25~1-5Slightly soluble.
DMSO25> 50Freely soluble.[6]
DMEM + 10% FBS37~0.01-0.05Poorly soluble, dependent on final DMSO concentration.

Note: This data is hypothetical and should be used as a guideline. It is essential to experimentally determine the solubility in your specific experimental system.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Vortex / Sonicate stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution dilution Add Stock Dropwise while Vortexing stock_solution->dilution e.g., 1:1000 dilution prewarmed_media Pre-warmed (37°C) Cell Culture Media prewarmed_media->dilution working_solution Final Working Solution dilution->working_solution

Caption: Workflow for preparing a this compound working solution.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed in Media q_immediate Immediate Precipitate? start->q_immediate a_solvent_shock Solvent Shock / High Conc. q_immediate->a_solvent_shock Yes q_delayed Delayed Precipitate? q_immediate->q_delayed No sol_serial_dilution Perform Serial Dilution Lower Final Concentration a_solvent_shock->sol_serial_dilution end Solution Clear sol_serial_dilution->end a_media_interaction Media Interaction / pH Shift q_delayed->a_media_interaction Yes sol_change_media Try Different Media Check Incubator CO2 a_media_interaction->sol_change_media sol_change_media->end

Caption: Troubleshooting guide for this compound precipitation.

References

Optimizing Dezecapavir Concentration in Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Dezecapavir in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral activity?

This compound is a potent, experimental antiviral agent that has demonstrated significant inhibitory activity against Human Immunodeficiency Virus (HIV) replication.[1] While its precise mechanism is not publicly disclosed, it is classified as an anti-HIV agent targeting DNA/RNA synthesis.[1] Based on its likely role as a maturation inhibitor, it is presumed to interfere with the final steps of virion assembly, rendering the newly produced virus particles non-infectious.

Q2: What is a good starting concentration range for this compound in a new experiment?

For initial experiments, it is advisable to test a broad range of this compound concentrations to establish a dose-response curve. Based on available data in MT-2 cells, a starting range spanning from low nanomolar (e.g., 0.001 nM) to low micromolar (e.g., 1 µM) concentrations is recommended. This range should encompass both the effective concentration for viral inhibition and potential cytotoxic effects.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration is determined by identifying the therapeutic window, which is the range between the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 is the concentration of this compound that inhibits 50% of viral replication, while the CC50 is the concentration that causes a 50% reduction in cell viability. A high therapeutic index (TI), calculated as CC50/EC50, is desirable as it indicates that the drug is effective at concentrations well below those that are toxic to the cells. Detailed protocols for determining EC50 and CC50 are provided in the "Experimental Protocols" section of this guide.

Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

High cytotoxicity at low concentrations can be attributed to several factors:

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound. It is crucial to perform a CC50 determination for every new cell line.

  • Compound Solubility: this compound may be precipitating out of the solution at higher concentrations, leading to inaccurate dosing and potential cytotoxicity from the precipitate. Please refer to the troubleshooting guide for addressing solubility issues.

  • Assay Conditions: Factors such as cell density, incubation time, and media components can influence cytotoxicity. Ensure that your experimental conditions are optimized and consistent.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound concentration in cell culture.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible antiviral activity (EC50 values vary significantly between experiments). Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability study of this compound in your specific cell culture medium.
Cell Passage Number: The susceptibility of cells to viral infection and drug treatment can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.
Inconsistent Viral Titer: Variations in the amount of virus used for infection will lead to variability in the EC50 values.Use a well-characterized and titered viral stock for all experiments. Perform a viral titration for each new batch of virus.
High background in cytotoxicity assays (e.g., MTT, XTT). Media Components: Phenol (B47542) red and serum in the culture medium can interfere with the absorbance readings of colorimetric assays.Use phenol red-free medium for the assay. If serum is required, ensure that the same concentration is used in all wells, including controls.
Compound Interference: this compound itself may directly react with the assay reagents.Run a control plate with this compound and the assay reagents in the absence of cells to check for any direct interference.
Precipitation of this compound observed in the cell culture medium. Poor Aqueous Solubility: this compound may have low solubility in aqueous-based cell culture media, especially at higher concentrations.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells (typically ≤ 0.5%). Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Consider using a formulation with solubility enhancers, if available.
No antiviral effect observed, even at high concentrations. Drug-Resistant Viral Strain: The HIV strain being used may have mutations that confer resistance to this compound.If possible, sequence the relevant viral genes (e.g., Gag polyprotein for maturation inhibitors) to check for resistance mutations. Test this compound against a known drug-sensitive laboratory strain of HIV as a positive control.
Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the antiviral effect.If using a cell viability assay to measure antiviral activity, ensure that the virus causes a clear cytopathic effect in your cell line. Consider using a more direct measure of viral replication, such as a p24 antigen ELISA.

Data Presentation

The following table summarizes the known antiviral activity and cytotoxicity of this compound in the MT-2 cell line. Researchers should generate similar data for their specific cell lines of interest.

Cell Line Virus EC50 (nM) CC50 (µM) Therapeutic Index (TI = CC50/EC50)
MT-2HIV-10.025[1]>0.5[1]>20,000

EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%.

Experimental Protocols

Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., CEM, Jurkat, PBMCs)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 10 µM down to 0.01 µM.

  • Treatment: Add 100 µL of the diluted this compound to the respective wells. Include wells with cells and medium only (untreated control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the CC50 value.

Determination of 50% Effective Concentration (EC50) using HIV-1 p24 Antigen ELISA

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen in the culture supernatant.

Materials:

  • Target cell line susceptible to HIV-1 infection (e.g., MT-2, CEM-SS)

  • Complete cell culture medium

  • This compound stock solution

  • HIV-1 viral stock with a known titer

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium, starting from a concentration well above the expected EC50.

  • Infection and Treatment: Add 50 µL of the diluted this compound to the wells, followed by 50 µL of HIV-1 at a pre-determined multiplicity of infection (MOI). Include virus-only controls (no drug) and uninfected cell controls.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Determine the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[2][3][4]

  • Data Analysis: Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the EC50 value.

Visualizations

cluster_virus HIV-1 Virion cluster_cell Host Cell Gag_Pol Gag-Pol Polyprotein Protease HIV Protease Gag_Pol->Protease Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Forms Mature_Virion Mature, Infectious Virion Protease->Mature_Virion Enables Maturation This compound This compound (Maturation Inhibitor) This compound->Gag_Pol Inhibits Cleavage

Caption: Hypothetical mechanism of action for this compound as an HIV maturation inhibitor.

Start Start: Cell Seeding in 96-well Plate Add_Compound Add Serial Dilutions of this compound Start->Add_Compound Add_Virus Infect with HIV-1 Add_Compound->Add_Virus Incubate Incubate for 3-7 Days Add_Virus->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze Data Analysis: Calculate EC50 p24_ELISA->Analyze

Caption: Experimental workflow for determining the EC50 of this compound.

box_node box_node Inconsistent_Results Inconsistent EC50 Results? Check_Compound Check Compound Stability Inconsistent_Results->Check_Compound Yes Precipitation Precipitation Observed? Inconsistent_Results->Precipitation No Check_Cells Verify Cell Passage Number Check_Compound->Check_Cells Check_Virus Confirm Viral Titer Check_Cells->Check_Virus Solubility_Issue Address Solubility (e.g., adjust DMSO concentration) Precipitation->Solubility_Issue Yes No_Effect No Antiviral Effect? Precipitation->No_Effect No Check_Resistance Test Against Sensitive Strain No_Effect->Check_Resistance Yes Check_Assay Validate Assay Endpoint Check_Resistance->Check_Assay

Caption: Troubleshooting flowchart for this compound cell culture experiments.

References

Technical Support Center: Dezecapavir Cytotoxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during in vitro cytotoxicity experiments with Dezecapavir.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic concentration of this compound?

This compound is a potent inhibitor of HIV replication with a 50% cytotoxic concentration (CC50) of >0.5 µM in MT2 cells. Its 50% effective concentration (EC50) against HIV replication in the same cell line is 0.025 nM.[1]

Q2: What is the mechanism of action of this compound?

This compound is classified as a DNA/RNA synthesis inhibitor, suggesting it interferes with the replication of viruses like HIV.[1] Antiviral drugs targeting viral replication typically act by inhibiting key viral enzymes such as reverse transcriptase or polymerase, or by being incorporated into the growing viral DNA or RNA chain, causing termination.[2][3]

Q3: My replicate wells in the cytotoxicity assay show high variability. What are the common causes and solutions?

High variability between replicate wells is a common issue in in vitro assays and can obscure the true effect of this compound.[4] Common causes include inconsistent cell seeding, pipetting errors, or environmental factors affecting the assay plate.[4][5]

Q4: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?

High background signals can arise from several sources, including direct reduction of the assay reagent by the compound, precipitation of the compound which can scatter light, or contamination.[6]

Troubleshooting Guides

Issue 1: Low or No Signal in Cell Viability Assays (e.g., MTT, ATP-based)

This issue can manifest as low absorbance values in an MTT assay or low luminescence in an ATP-based assay, suggesting a lack of viable cells or compromised metabolic activity.[4]

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Insufficient Cell Number Verify cell count and viability before seeding.Determine the optimal cell seeding density for your specific cell line and assay duration.[5]
Compromised Cellular Metabolism Ensure cells are healthy and in the logarithmic growth phase before treatment.Use cells from a fresh culture and avoid over-confluency.
Reagent Issues Check the expiration date and proper storage of assay reagents (e.g., MTT, ATP-releasing enzymes).Use fresh reagents and prepare solutions according to the manufacturer's protocol.
Inefficient Cell Lysis (ATP assays) Confirm that the lysis buffer is effectively inactivating ATPases.Work quickly and keep samples on ice after lysis to prevent ATP degradation.[4]
Incorrect Wavelength Reading Verify the microplate reader settings for the specific assay.Read absorbance at the recommended wavelength (e.g., 540-570 nm for MTT).[6]
Issue 2: High Background Absorbance in Colorimetric Assays (e.g., MTT)

High background can be caused by contamination, interference from media components, or the test compound itself.[4][6]

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Compound Interference Run a control with this compound in media without cells.Subtract the absorbance of the "compound-only" wells from the experimental wells.[6]
Compound Precipitation Visually inspect wells for any precipitate after adding this compound.Improve solubility by adjusting the solvent or using sonication. Microfiltering the stock solution can also help.[6]
Media Components Phenol (B47542) red in culture media can interfere with some assays.Use phenol red-free media for the assay.[7]
Microbial Contamination Inspect the cell culture for any signs of bacterial or fungal contamination.Discard contaminated cultures and ensure aseptic technique.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cell suspension to the desired concentration and seed a 96-well plate with the appropriate number of cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the diluted compound to the respective wells.

    • Include vehicle controls (medium with solvent) and untreated controls (medium only).[6]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in sterile PBS.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • After incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (1 - (Absorbance of Treated Cells / Absorbance of Untreated Cells))

Visualizations

Hypothetical Signaling Pathway for this compound cluster_virus HIV Lifecycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Replication Viral DNA/RNA Replication Integration->Replication Assembly_Release Assembly & Release of New Virions Replication->Assembly_Release This compound This compound This compound->Replication Inhibition

Caption: Hypothetical mechanism of this compound as a DNA/RNA synthesis inhibitor.

Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with This compound Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for desired exposure time Compound_Treatment->Incubation_Exposure Add_Reagent Add viability reagent (e.g., MTT) Incubation_Exposure->Add_Reagent Incubation_Reagent Incubate for reagent reaction Add_Reagent->Incubation_Reagent Read_Plate Read plate on microplate reader Incubation_Reagent->Read_Plate Data_Analysis Analyze data and calculate cytotoxicity Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

Troubleshooting Logic for High Assay Variability High_Variability High Variability in Replicates? Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Check_Pipetting Evaluate Pipetting Technique High_Variability->Check_Pipetting Check_Plate_Effects Assess for Edge Effects High_Variability->Check_Plate_Effects Inconsistent_Seeding Inconsistent Cell Seeding Check_Seeding->Inconsistent_Seeding Yes Pipetting_Error Pipetting Error Check_Pipetting->Pipetting_Error Yes Edge_Effect Edge Effect Present Check_Plate_Effects->Edge_Effect Yes Optimize_Seeding Optimize Seeding Density & Technique Inconsistent_Seeding->Optimize_Seeding Calibrate_Pipettes Calibrate Pipettes & Use Reverse Pipetting Pipetting_Error->Calibrate_Pipettes Avoid_Outer_Wells Avoid Using Outer Wells Edge_Effect->Avoid_Outer_Wells

Caption: Troubleshooting workflow for high variability in cytotoxicity assays.

References

Technical Support Center: Preventing Dezecapavir Precipitation in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dezecapavir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the solubility and handling of this potent HIV replication inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is a potent, small molecule inhibitor of HIV replication.[1] Like many complex organic molecules developed for therapeutic purposes, this compound has poor aqueous solubility. This can lead to precipitation when preparing stock solutions or when diluting it into aqueous assay buffers, such as cell culture media. Precipitation results in an inaccurate final concentration of the compound, leading to unreliable and non-reproducible experimental results.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for proper handling. While extensive public data is limited, here is a summary of available information:

PropertyValueSource
Molecular Formula C37H29ClF9N9O5S[2][3]
Molecular Weight 918.19 g/mol [2][3]
Calculated XLogP3 6.1[4]
Solubility To be determined in common solvents. Assumed to be poorly water-soluble based on its high molecular weight and high XLogP3 value.[2]

The high XLogP3 value is a strong indicator of low water solubility.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of HIV replication.[1] While the precise molecular target is not detailed in the provided search results, its classification as a DNA/RNA synthesis inhibitor suggests it likely interferes with key viral enzymes such as reverse transcriptase or integrase, which are crucial for the HIV life cycle.[1][5][6] Understanding this helps in designing relevant cellular assays and interpreting results.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to preparing and using this compound in your assays to minimize the risk of precipitation.

Issue 1: Precipitation when preparing a stock solution.

Cause: The chosen solvent may not be appropriate for the desired concentration, or the compound may require assistance to fully dissolve.

Solution:

  • Solvent Selection:

    • Primary Recommendation: Use 100% Dimethyl Sulfoxide (B87167) (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8]

    • Alternative: High-purity ethanol (B145695) can also be considered, although it may have a lower solubilizing capacity for highly nonpolar compounds compared to DMSO.

  • Recommended Stock Concentration:

    • Start by preparing a 10 mM stock solution in 100% DMSO. This is a common starting concentration for poorly soluble compounds.

    • If solubility is still an issue, you can try gentle warming (up to 37°C) or brief sonication (5-10 minutes) to aid dissolution. However, be cautious as excessive heat can degrade the compound.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can promote precipitation and degradation.[2]

Issue 2: Precipitation upon dilution into aqueous assay buffer (e.g., cell culture media).

Cause: This is a common problem when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

Solution:

  • Serial Dilution:

    • Do not dilute the high-concentration DMSO stock directly into your final aqueous buffer.

    • Perform one or more intermediate dilution steps in 100% DMSO to lower the concentration before the final dilution into the aqueous buffer.

  • Final Dilution Technique:

    • Crucial Step: Add the this compound-DMSO solution to the aqueous buffer, not the other way around.

    • Add the DMSO solution dropwise to the vortexing or swirling aqueous buffer. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Final DMSO Concentration:

    • Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Use of Surfactants or Pluronics:

    • If precipitation persists, consider the inclusion of a low concentration of a non-ionic surfactant, such as Pluronic F-68 or Polysorbate 80 (Tween 80), in your final assay buffer. These can help to maintain the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath sonicator (optional)

  • Procedure:

    • Accurately weigh a precise amount of this compound powder (e.g., 1 mg).

    • Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / 918.19 g/mol ) * 1,000,000 / 10 mM

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Aqueous Assay Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • 100% DMSO for intermediate dilutions

    • Aqueous assay buffer (e.g., cell culture medium), pre-warmed to the experimental temperature.

  • Procedure:

    • Prepare an intermediate dilution of the this compound stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

    • Further dilute the 1 mM solution as needed in 100% DMSO to get closer to the final desired concentration range.

    • While gently vortexing or swirling the pre-warmed aqueous assay buffer, add the final DMSO-Dezecapavir solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

    • Visually inspect the final solution for any signs of precipitation before adding it to your assay.

Visual Guides

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution (Store at -20°C / -80°C) dissolve->stock intermediate_dil Intermediate Dilution in 100% DMSO stock->intermediate_dil final_dil Add to Vortexing Aqueous Buffer intermediate_dil->final_dil working_sol Final Working Solution (<0.5% DMSO) final_dil->working_sol

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution_stock Stock Solution Troubleshooting cluster_solution_dilution Aqueous Dilution Troubleshooting start Precipitation Observed when When did it precipitate? start->when stock_prep During Stock Preparation when->stock_prep Stock aq_dil During Aqueous Dilution when->aq_dil Dilution check_solvent Use 100% Anhydrous DMSO stock_prep->check_solvent check_dmso_conc Keep Final DMSO < 0.5% aq_dil->check_dmso_conc aid_dissolution Gentle Warming / Sonication check_solvent->aid_dissolution lower_conc Lower Stock Concentration aid_dissolution->lower_conc slow_addition Add Drug to Vortexing Buffer check_dmso_conc->slow_addition use_surfactant Consider Surfactant (e.g., Pluronic F-68) slow_addition->use_surfactant

Caption: Troubleshooting logic for this compound precipitation.

References

Dezecapavir experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dezecapavir (also known as VH4011499), a potent, multi-stage inhibitor of HIV-1 replication. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental use and to troubleshoot potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational antiretroviral drug that functions as a potent HIV-1 capsid (CA) inhibitor.[1][2] The HIV-1 capsid is a critical viral component essential for multiple stages of the viral life cycle. This compound binds to a hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[3] This interaction disrupts normal capsid function, interfering with key processes including:

  • Early Stages: Nuclear import of the viral pre-integration complex, reverse transcription, and integration of viral DNA into the host genome.[1][2]

  • Late Stages: Assembly of new virions and maturation of infectious viral particles.[1][2]

This multi-stage inhibition contributes to its high potency.

Q2: What is the in vitro potency of this compound?

A2: this compound demonstrates picomolar antiviral activity against a wide range of HIV-1 laboratory strains and clinical isolates.[1][2] In MT-2 cells, it has a reported half-maximal effective concentration (EC50) of approximately 0.025 nM and a half-maximal cytotoxic concentration (CC50) greater than 0.5 μM.[4]

Q3: What are the known resistance mutations associated with this compound?

A3: In vitro studies have identified several resistance-associated mutations (RAMs) in the HIV-1 capsid protein that can reduce susceptibility to this compound. The primary mutations include Q67H, A105E, and T107D/N, which can appear alone or in combination.[1][2] These mutations can lead to a significant (6- to >5,000-fold) reduction in susceptibility.[1] The Q67H mutation, in particular, has been observed to emerge in clinical trials of the related capsid inhibitor, lenacapavir, at low drug concentrations.[5]

Q4: How should this compound be prepared and stored for in vitro experiments?

A4: While specific solubility data in common laboratory solvents is not widely published, for similar potent antiviral compounds, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[6] To minimize degradation and variability, it is best practice to:

  • Store the powder form as recommended on the certificate of analysis, typically at -20°C.[2]

  • Prepare stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]

  • When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[6]

Q5: What cell lines are suitable for evaluating this compound's antiviral activity?

A5: Human T-lymphoblastoid cell lines that are highly susceptible to HIV-1 infection are commonly used. The reported EC50 value for this compound was determined using MT-2 cells .[4] Other suitable cell lines for anti-HIV-1 assays include MT-4, C8166, H9, and CEM cells.[6] For high-throughput screening, reporter cell lines such as CEM-GFP or TZM-bl, which express a reporter gene under the control of the HIV-1 LTR promoter, are also frequently used.[6]

Troubleshooting Guides

Issue 1: High Variability in EC50 Values

High variability in the half-maximal effective concentration (EC50) is a common challenge in antiviral assays.

Potential Cause Recommended Solution
Cell Health and Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
Inconsistent Virus Titer Accurately titer your viral stock before each experiment using a reliable method like a plaque assay or TCID50 assay. Use a consistent multiplicity of infection (MOI) across all experiments.
Compound Solubility and Stability Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Due to its picomolar potency, ensure accurate serial dilutions. If solubility issues are suspected in aqueous media, ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to the cells (typically <0.5%).
Assay Protocol and Timing Standardize the timing of drug addition relative to viral infection. For a multi-stage inhibitor like this compound, a time-of-addition experiment can pinpoint which stage of the viral life cycle is most sensitive and can help standardize the protocol.
Assay Readout Method The method used to quantify viral activity (e.g., CPE reduction, plaque reduction, qRT-PCR, reporter gene expression) can yield different results. Ensure the chosen readout is linear within the range of your experiment and is performed consistently.
Pipetting Inaccuracy Given the picomolar potency of this compound, even minor pipetting errors during serial dilutions can lead to significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques.
Issue 2: Discrepancy Between Expected and Observed Antiviral Activity
Symptom Potential Cause Troubleshooting Step
Lower than expected potency (higher EC50) Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.Use a fresh aliquot of a properly stored stock solution.
Presence of Serum Proteins: this compound may bind to serum proteins in the culture medium, reducing its effective concentration.Consider reducing the serum concentration in your assay medium or performing the assay in serum-free conditions if the cells can tolerate it.
Viral Resistance: The HIV-1 strain used may have pre-existing resistance to capsid inhibitors.Sequence the capsid gene of your viral stock to check for known resistance mutations (e.g., Q67H, A105E, T107D/N).
No antiviral activity observed Inactive Compound: The compound may be inactive due to degradation or incorrect identity.Verify the identity and purity of your this compound sample.
Failed Viral Infection: The virus may not have efficiently infected the cells.Include a virus control (infected, untreated cells) and confirm a robust signal in this control. Titer the virus stock to ensure infectivity.
High Cytotoxicity Observed Compound Toxicity: The observed reduction in viral signal may be due to cell death rather than specific antiviral activity.Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) using uninfected cells treated with the same concentrations of this compound. Calculate the selectivity index (SI = CC50/EC50) to ensure a therapeutic window.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for the cell line used.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line Reference
EC50 0.025 nMMT-2[4]
CC50 >0.5 µMMT-2[4]
Median EC50 (vs. clinical isolates) 0.058 nM (range: 0.021–0.13 nM)MT-2[1]

Table 2: Known Resistance-Associated Mutations for this compound

Mutation Fold-Change in Susceptibility Reference
Q67H6 to >5,000[1]
A105E6 to >5,000[1]
T107D/N6 to >5,000[1]

Experimental Protocols

General Protocol for Determining the Antiviral Activity (EC50) of this compound using a Cell-Based Assay

This protocol is a generalized procedure and should be optimized for your specific cell line and virus strain.

  • Cell Preparation:

    • Culture a suitable cell line (e.g., MT-2) in the appropriate growth medium.

    • On the day of the assay, harvest cells that are in the logarithmic growth phase and have high viability (>95%).

    • Resuspend the cells at the desired concentration for plating (e.g., 5 x 10^4 cells/well in a 96-well plate).

  • Compound Preparation:

    • Prepare a fresh serial dilution series of this compound from a validated DMSO stock. Dilute in cell culture medium to the desired final concentrations.

    • Include a "no drug" control (vehicle only, e.g., medium with the same final DMSO concentration as the highest drug concentration).

  • Infection:

    • Add the diluted this compound to the appropriate wells of a 96-well plate.

    • Add a pre-titered amount of HIV-1 to the wells to achieve the desired MOI.

    • Include a "cell control" (uninfected, untreated cells) and a "virus control" (infected, untreated cells).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the viral replication cycle and the chosen readout (typically 3-5 days).

  • Quantification of Viral Replication:

    • Measure viral replication using a suitable method, such as:

      • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the culture supernatant.

      • Reporter Gene Assay: If using a reporter cell line, measure the expression of the reporter gene (e.g., luciferase, beta-galactosidase).

      • Cell Viability Assay: Measure cell viability using reagents like MTT or CellTiter-Glo, as HIV-1 infection can lead to cytopathic effects.

  • Data Analysis:

    • Normalize the results to the virus control (0% inhibition) and cell control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Mandatory Visualizations

HIV_Lifecycle_Dezecapavir_Inhibition cluster_early Early Stage cluster_late Late Stage Binding_Entry 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding_Entry->Reverse_Transcription Nuclear_Import 3. Nuclear Import Reverse_Transcription->Nuclear_Import Integration 4. Integration Nuclear_Import->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Assembly 6. Assembly Transcription_Translation->Assembly Budding_Maturation 7. Budding & Maturation Assembly->Budding_Maturation This compound This compound This compound->Reverse_Transcription Inhibits This compound->Nuclear_Import Inhibits This compound->Integration Inhibits This compound->Assembly Inhibits This compound->Budding_Maturation Inhibits

Caption: this compound's multi-stage inhibition of the HIV-1 life cycle.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality - this compound purity & stability - Media, serum, supplements Start->Check_Reagents Check_Cells Assess Cell Health - Low passage number - High viability - Consistent density Start->Check_Cells Check_Virus Validate Virus Stock - Accurate titer - Consistent MOI Start->Check_Virus Check_Protocol Standardize Protocol - Pipetting accuracy - Incubation times - Readout method Start->Check_Protocol Analyze_Data Re-analyze Data - Check for outliers - Use appropriate curve fitting Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Virus->Analyze_Data Check_Protocol->Analyze_Data Outcome Reproducible Results Analyze_Data->Outcome

Caption: Troubleshooting workflow for experimental variability.

References

Dezecapavir Solution Stability: Technical Support Center (Under Development)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical support center for improving the stability of Dezecapavir in solution is currently under development. At present, there is a notable lack of publicly available data regarding the specific degradation pathways, kinetics, and optimal storage conditions for this compound in solution. While general strategies for enhancing the stability of antiviral drugs are known, specific experimental data on this compound is required to provide detailed and accurate troubleshooting guidance.

This center will be populated with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols as validated data becomes available. The aim is to provide researchers, scientists, and drug development professionals with a reliable resource to address stability challenges encountered during their work with this compound.

Future Content Will Include:

Troubleshooting Guides (Question & Answer Format)

This section will address specific issues that researchers may encounter. Examples of future topics include:

  • Q: My this compound solution is showing signs of precipitation. What are the potential causes and how can I resolve this?

  • Q: I have observed a decrease in the potency of my this compound solution over time. What are the likely degradation pathways and how can I mitigate them?

  • Q: What are the optimal pH and temperature ranges for maintaining the stability of a this compound stock solution?

Frequently Asked Questions (FAQs)

This section will provide answers to common questions regarding this compound stability. Future FAQs will cover:

  • Recommended solvents for dissolving and storing this compound.

  • The impact of light exposure on this compound stability.

  • Compatibility of this compound with common excipients and buffers.

  • Recommended analytical methods for assessing this compound stability.

Data Presentation

All quantitative data will be summarized in clearly structured tables to facilitate easy comparison of stability under different conditions.

Table 1: Example of Future Data Table - pH Stability Profile of this compound

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
3.025100--
5.025100--
7.425100--
9.025100--
Experimental Protocols

Detailed methodologies for key experiments related to stability testing will be provided.

Protocol 1: Example of Future Protocol - Forced Degradation Study Workflow

This protocol will outline the steps for subjecting a this compound solution to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1N HCl) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation photo Photolytic Stress (UV/Vis Light) prep->photo thermal Thermal Stress (e.g., 60°C) prep->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant ID hplc->lcms Characterize Peaks

Dezecapavir assay reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dezecapavir assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of HIV replication.[1] Its mechanism of action involves the disruption of the viral life cycle, thereby preventing the virus from multiplying. While the precise molecular target is not detailed in the provided information, it is classified as an anti-infection agent that affects DNA/RNA synthesis.[1]

Q2: What are the expected potency and cytotoxicity values for this compound?

In MT2 cells, this compound has shown a potent anti-HIV activity with an EC50 of 0.025 nM and a CC50 of >0.5 μM.[1] These values are crucial benchmarks for assessing the success and reproducibility of your own experiments.

Troubleshooting Guides

Antiviral Activity Assays

Issue 1: Higher than expected EC50 values (Lower Potency)

  • Possible Cause 1: Viral Titer and Multiplicity of Infection (MOI)

    • Troubleshooting: Ensure the viral stock is properly titrated and a consistent MOI is used across experiments. Variations in the amount of virus used can significantly impact the calculated EC50. Refer to established protocols for viral titration, such as the TCID50 assay.[2]

  • Possible Cause 2: Compound Stability and Storage

    • Troubleshooting: this compound should be stored under recommended conditions as stated in its Certificate of Analysis.[1] Improper storage can lead to degradation of the compound. Prepare fresh dilutions for each experiment from a properly stored stock.

  • Possible Cause 3: Cell Health and Density

    • Troubleshooting: Ensure cells are healthy, in the logarithmic growth phase, and seeded at the correct density. Over-confluent or unhealthy cells can affect viral replication and drug efficacy.

  • Possible Cause 4: Assay Method

    • Troubleshooting: Different antiviral assay formats (e.g., plaque reduction, reporter gene assays) can yield different EC50 values. Ensure your assay is optimized and validated for your specific virus and cell line.[3]

Issue 2: High Variability Between Replicates or Experiments

  • Possible Cause 1: Pipetting Inaccuracy

    • Troubleshooting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound, as it is potent at very low concentrations.[4]

  • Possible Cause 2: Inconsistent Incubation Times

    • Troubleshooting: Adhere strictly to the incubation times specified in your protocol for drug treatment and viral infection.[2]

  • Possible Cause 3: Edge Effects in Assay Plates

    • Troubleshooting: Edge effects, caused by evaporation in the outer wells of a microplate, can lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[5]

Cytotoxicity Assays

Issue 1: Inconsistent CC50 Values

  • Possible Cause 1: Assay Interference

    • Troubleshooting: Some compounds can interfere with the chemical reactions of cytotoxicity assays (e.g., MTT, MTS).[6] It is advisable to run a control without cells to check for any direct interaction between this compound and the assay reagents.

  • Possible Cause 2: Cell Seeding Density

    • Troubleshooting: The initial number of cells seeded can influence the outcome of cytotoxicity assays. Ensure a consistent cell number is used for all experiments.

  • Possible Cause 3: Assay Endpoint

    • Troubleshooting: The timing of the assay endpoint is critical. A short incubation time might not be sufficient to observe cytotoxic effects, while a very long one might lead to cell death due to nutrient depletion. Optimize the incubation time for your specific cell line.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

  • Possible Cause: Different assays measure different aspects of cell health. For example, MTT and MTS assays measure metabolic activity, while LDH assays measure membrane integrity.[6][7] A compound might be cytostatic (inhibit proliferation) rather than cytotoxic (induce cell death), leading to different results.

    • Troubleshooting: Consider using multiple cytotoxicity assays that measure different cellular parameters to get a comprehensive understanding of this compound's effect on cells.

Data Presentation

Table 1: Reported Potency and Cytotoxicity of this compound

ParameterCell LineValueReference
EC50MT20.025 nM[1]
CC50MT2>0.5 μM[1]

Experimental Protocols

Generic Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: When cells are confluent, remove the medium and infect the cells with the virus at a predetermined MOI for 1-2 hours.

  • Treatment: After the incubation period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).[2]

  • Staining: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Generic Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound and incubate for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

Dezecapavir_MoA cluster_host_cell Host Cell Virus_Entry 1. Virus Entry Uncoating 2. Uncoating Virus_Entry->Uncoating Replication 3. Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Virus_Release 5. Virus Release Assembly->Virus_Release This compound This compound This compound->Replication Inhibits Virus HIV Virus->Virus_Entry

Caption: Simplified HIV replication cycle and the inhibitory action of this compound.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Host Cells Start->Seed_Cells Infect_Cells Infect with Virus Seed_Cells->Infect_Cells Add_this compound Add this compound Dilutions Infect_Cells->Add_this compound Incubate Incubate Add_this compound->Incubate Measure_Effect Measure Viral Inhibition (e.g., Plaque Count) Incubate->Measure_Effect Calculate_EC50 Calculate EC50 Measure_Effect->Calculate_EC50 End End Calculate_EC50->End

Caption: General workflow for an antiviral activity assay.

Troubleshooting_Logic Problem Inconsistent Assay Results Check_Reagents Verify Reagent Stability & Concentration Problem->Check_Reagents Possible Cause Check_Technique Review Pipetting & Technique Problem->Check_Technique Possible Cause Check_Cells Assess Cell Health & Density Problem->Check_Cells Possible Cause Check_Protocol Confirm Protocol Adherence Problem->Check_Protocol Possible Cause Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents Leads to Solution_Technique Calibrate Pipettes/ Retrain Check_Technique->Solution_Technique Leads to Solution_Cells Use Healthy Cells/ Optimize Seeding Check_Cells->Solution_Cells Leads to Solution_Protocol Standardize Procedure Check_Protocol->Solution_Protocol Leads to

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Troubleshooting unexpected results with Dezecapavir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dezecapavir. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, small molecule inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2] Its primary mechanism involves the inhibition of a key viral enzyme essential for the viral life cycle. While the precise target is proprietary, it is designed to interfere with the early stages of viral replication.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Please refer to the product-specific datasheet for detailed solubility and storage instructions.

Q3: In which cell lines can this compound be used?

This compound has been validated in various cell lines commonly used for HIV research, including but not limited to MT-2, CEM, and PM1 cells. However, optimal concentrations and potential cytotoxicity should be determined for each specific cell line and experimental condition.

Troubleshooting Unexpected Results

Issue 1: Suboptimal or No Inhibition of HIV Replication

You've treated HIV-infected cells with this compound at the recommended concentration, but you observe little to no reduction in viral replication as measured by a p24 ELISA or a reverse transcriptase (RT) activity assay.

  • Verify Compound Integrity and Concentration:

    • Action: Confirm the correct dilution calculations were used to prepare your working stock. If possible, verify the concentration and purity of your this compound stock using an appropriate analytical method.

    • Rationale: Errors in dilution can lead to a final concentration that is too low to be effective. The compound may also degrade if not stored properly.

  • Assess Cell Health and Viral Titer:

    • Action: Ensure your host cells are healthy and in the logarithmic growth phase at the time of infection. Use a consistent and appropriate multiplicity of infection (MOI).

    • Rationale: Suboptimal cell health can affect viral replication and the apparent efficacy of the inhibitor. A very high viral titer may overwhelm the inhibitory capacity of the drug at the tested concentration.

  • Check for Viral Resistance:

    • Action: If using a laboratory-adapted strain of HIV, consider the possibility of pre-existing resistance. If the experiment involves long-term culture, the virus may have developed resistance to this compound.[3]

    • Rationale: Rapid mutation rates in HIV can lead to the emergence of drug-resistant strains.[2]

  • Optimize Assay Conditions:

    • Action: Review the protocol for your p24 ELISA or RT assay. Ensure that all reagents are fresh and that the assays are performing within their specified limits by using appropriate positive and negative controls.

    • Rationale: Issues with the readout assay itself can be mistaken for a lack of drug efficacy. For example, in an RT-PCR, contamination with genomic DNA can lead to false-positive signals.[4]

Potential Cause Recommended Action Expected Outcome
Incorrect drug concentrationRe-calculate dilutions; prepare fresh stockInhibition is observed at the correct concentration
Degraded compoundUse a fresh aliquot of this compoundEfficacy is restored
High viral load (MOI)Optimize MOI for your specific cell lineA clear dose-response curve is established
Drug-resistant HIV strainSequence the viral genome; test against a known sensitive strainDetermine if resistance is the cause of failure
Assay-specific issues (e.g., p24 ELISA)Run assay controls; check reagent integrityAssay performs as expected with controls
Issue 2: High Cytotoxicity Observed in Uninfected Cells

You observe significant cell death in your control (uninfected) cell cultures treated with this compound at concentrations expected to be non-toxic.

  • Perform a Dose-Response Cytotoxicity Assay:

    • Action: Conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations on uninfected cells.

    • Rationale: This will help you determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental duration.[5][6] Cell lines can have varying sensitivities to a compound.

  • Evaluate Solvent Toxicity:

    • Action: Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiment.

    • Rationale: High concentrations of DMSO can be toxic to some cell lines. It is crucial to ensure that the observed cytotoxicity is not due to the solvent.

  • Check Culture Conditions:

    • Action: Ensure that your cell culture conditions (e.g., media, supplements, CO2 levels, and cell density) are optimal.

    • Rationale: Stressed cells may be more susceptible to the cytotoxic effects of a compound.

Cell Line Typical this compound EC50 (nM) Recommended Max Concentration for Low Toxicity (nM)
MT-20.025[1]50
CEM-GXR0.1 - 1.0100
PM10.5 - 5.0250
Note: These are approximate values. It is highly recommended to determine the CC50 and EC50 in your specific experimental system.

Experimental Protocols

Protocol: Measuring HIV-1 Replication using a p24 ELISA

This protocol provides a general workflow for assessing the effect of this compound on HIV-1 replication by quantifying the p24 capsid protein in the cell culture supernatant.

  • Cell Plating:

    • Seed susceptible target cells (e.g., MT-2) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 50 µL of the diluted compound to the appropriate wells. Include a "no-drug" control.

  • Infection:

    • Add 50 µL of a pre-titered HIV-1 stock to each well to achieve the desired MOI.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for p24 analysis.

  • p24 ELISA:

    • Perform the p24 ELISA according to the manufacturer's instructions.[7]

    • Briefly, this involves lysing the virions in the supernatant, adding the lysate to an antibody-coated plate, and detecting the captured p24 protein with a secondary antibody-enzyme conjugate.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no-drug" control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding HIV HIV Virion Budding->HIV New Virion This compound This compound This compound->ReverseTranscription Inhibits HIV->Entry

Caption: Simplified HIV-1 replication cycle and the inhibitory action of this compound.

p24_ELISA_Workflow A Plate Cells B Add this compound Dilutions A->B C Infect with HIV-1 B->C D Incubate (3-5 days) C->D E Collect Supernatant D->E F Perform p24 ELISA E->F G Data Analysis (EC50) F->G

Caption: Experimental workflow for assessing this compound efficacy using a p24 ELISA.

Troubleshooting_Logic Start Unexpected Result: No Viral Inhibition Check_Concentration Verify Drug Concentration and Storage Start->Check_Concentration Check_Assay Validate Assay Performance (Controls) Check_Concentration->Check_Assay Correct Root_Cause_Drug Root Cause: Drug Preparation Error Check_Concentration->Root_Cause_Drug Incorrect Check_Cells_Virus Assess Cell Health and Viral Titer Check_Assay->Check_Cells_Virus Passes Root_Cause_Assay Root Cause: Assay Failure Check_Assay->Root_Cause_Assay Fails Root_Cause_System Root Cause: Suboptimal Biological System Check_Cells_Virus->Root_Cause_System Suboptimal

Caption: Troubleshooting decision tree for lack of this compound activity.

References

Dezecapavir In Vitro Pharmacology: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the in vitro pharmacology of Dezecapavir (also known as VH4011499), a potent, investigational HIV-1 capsid inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the HIV-1 capsid protein (CA).[1] The HIV-1 capsid is a critical viral component involved in multiple stages of the viral lifecycle.[2][3] this compound has been shown to have a multistage mechanism of action, inhibiting steps after nuclear import and before integration, as well as affecting nuclear import, reverse transcription, virion assembly, and maturation.[1] By binding to the capsid, this compound disrupts these processes, thereby potently inhibiting HIV-1 replication.[1]

Q2: What are the known on-target in vitro potency and cytotoxicity values for this compound?

A2: In vitro studies have demonstrated that this compound is a potent inhibitor of HIV-1 replication. In MT-2 cells, the half-maximal effective concentration (EC50) is approximately 0.025 nM. The half-maximal cytotoxic concentration (CC50) in the same cell line was found to be greater than 0.5 µM.[4][5] In another study, the EC50 against a reporter virus was 0.023 ± 0.008 nM, with a CC50 in MT-2 cells of >20 µM.[1]

Q3: Is there any publicly available data on the comprehensive off-target profile of this compound?

A3: As of late 2025, detailed in vitro off-target screening results for this compound have not been made publicly available. Early clinical data from a first-time-in-human study indicated that this compound is not expected to inhibit or induce Cytochrome P450 3A4 (CYP3A4).[6][7] Typically, for a compound at this stage of development, a comprehensive off-target liability assessment would be conducted against a panel of receptors, transporters, enzymes, and ion channels to identify potential safety concerns.[8][9]

Q4: What types of in vitro assays are recommended to assess the off-target liabilities of a novel compound like this compound?

A4: A standard panel of in vitro safety pharmacology assays is recommended to de-risk a new chemical entity. This typically includes:

  • Receptor/Enzyme Profiling: Screening against a broad panel of kinases, G-protein-coupled receptors (GPCRs), and other enzymes to identify unintended interactions.[8]

  • Cytochrome P450 (CYP) Inhibition Assay: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[10][11][12]

  • hERG Channel Assay: To evaluate the risk of drug-induced QT prolongation, a serious cardiac side effect. This is a critical safety assay mandated by regulatory agencies.[13][14][15]

  • Mitochondrial Toxicity Assays: To determine if the compound impairs mitochondrial function, which can be a common toxicity of antiviral drugs.[16][17][18]

  • General Cytotoxicity Profiling: Assessing cytotoxicity in a panel of different cell lines (e.g., HepG2, HEK293, primary cells) to identify cell-type-specific toxicity.[19]

Troubleshooting Unexpected In Vitro Cytotoxicity

Encountering unexpected cytotoxicity is a common challenge in preclinical drug development.[20][21][22] The following guide provides a systematic approach to troubleshooting these issues.

Problem: this compound shows significant cytotoxicity at concentrations well below its reported CC50 (>0.5 µM).

Possible Cause Troubleshooting Step Rationale
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment.To ensure that the observed cytotoxicity is not an artifact of the solvent used to dissolve this compound.[21]
Compound Instability/Purity Verify the purity of the this compound batch. Prepare fresh stock solutions and test a new vial of the compound.Impurities or degradation products could be responsible for the cytotoxic effects.[21]
Cell Line Sensitivity Test this compound's cytotoxicity in a different, unrelated cell line. Review literature for known sensitivities of your chosen cell line.Some cell lines are inherently more sensitive to chemical insults or may have specific dependencies that make them vulnerable to off-target effects.[20]
Assay Interference Use an orthogonal method to confirm cytotoxicity. For example, if you are using an MTT assay (metabolic), confirm with a membrane integrity assay (e.g., LDH release) or a cell counting method (e.g., Trypan Blue).The compound may interfere with the assay chemistry itself, leading to a false-positive result. For instance, it might inhibit the reductase enzymes required for MTT assays.[23]
Contamination Test cell cultures for mycoplasma or other microbial contamination.Contaminated cells are stressed and may be more susceptible to compound-induced toxicity.
Off-Target Toxicity If the above are ruled out, the cytotoxicity may be due to a genuine off-target effect. Consider performing targeted assays based on the cell phenotype (e.g., mitochondrial toxicity assays, apoptosis vs. necrosis assays).The compound may be interacting with an unintended cellular target that is critical for cell survival in your specific experimental model.[18]
Quantitative Data Summary

While specific off-target data for this compound is not public, the following table presents an example of cytotoxicity data from a panel of human cell lines for a different antiviral agent. This illustrates the type of data researchers should aim to generate to understand a compound's cytotoxic profile.

Table 1: Example Cytotoxicity Profile of an Investigational Antiviral Agent

Cell LineCell TypeAssay TypeCC50 (µM)
MT-2Human T-cell leukemiaCellTiter-Glo®> 20
HepG2Human liver carcinomaCellTiter-Glo®15.8
HEK293Human embryonic kidneyCellTiter-Glo®> 20
HUVECPrimary Human Umbilical Vein Endothelial CellsCellTiter-Glo®8.9
PBMCsPrimary Human Peripheral Blood Mononuclear CellsCellTiter-Glo®> 20

Note: This data is for illustrative purposes only and does not represent this compound.

Experimental Protocols & Visualizations

General In Vitro Cytotoxicity Assay Protocol (96-well format)

This protocol describes a common method for assessing compound cytotoxicity using a luminescent ATP-based assay, which measures cell viability.[24]

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Typically, an 8-point, 3-fold dilution series is performed, starting from the highest desired concentration.

  • Dosing: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., 0.1% DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis:

    • Subtract the background luminescence (no-cell control) from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC50 value.

G cluster_prep Plate Preparation cluster_dose Compound Dosing cluster_readout Assay Readout cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 add_cpd Add compound to cells incubate1->add_cpd prep_cpd Prepare this compound serial dilutions prep_cpd->add_cpd incubate2 Incubate for exposure period (e.g., 72h) add_cpd->incubate2 equilibrate Equilibrate plate to room temp incubate2->equilibrate add_reagent Add viability reagent (e.g., CellTiter-Glo) equilibrate->add_reagent read Read luminescence add_reagent->read normalize Normalize data to vehicle control read->normalize plot Plot dose-response curve normalize->plot calc Calculate CC50 plot->calc

Workflow for a typical in vitro cytotoxicity assay.
Troubleshooting Workflow for Unexpected Cytotoxicity

When unexpected cytotoxicity is observed, a logical, stepwise investigation is crucial to pinpoint the cause.

G cluster_initial_checks Initial Verification cluster_repeat Confirmation cluster_investigation In-depth Investigation start Unexpected Cytotoxicity Observed check_conc Verify Compound Concentration & Dilutions start->check_conc check_solvent Run Vehicle Control start->check_solvent check_cells Check Cell Health & Passage Number start->check_cells repeat_exp Repeat Experiment with Fresh Reagents check_conc->repeat_exp check_solvent->repeat_exp check_cells->repeat_exp ortho_assay Use Orthogonal Cytotoxicity Assay repeat_exp->ortho_assay Toxicity Confirmed test_purity Test Compound Purity repeat_exp->test_purity Toxicity Confirmed test_other_cells Test in Different Cell Line repeat_exp->test_other_cells Toxicity Confirmed check_contam Check for Mycoplasma Contamination repeat_exp->check_contam Toxicity Confirmed end Conclusion: Genuine Off-Target Effect or Specific Sensitivity ortho_assay->end test_purity->end test_other_cells->end check_contam->end

A logical workflow for troubleshooting unexpected cytotoxicity.
Hypothetical Signaling Pathway Interaction

Small molecule inhibitors can sometimes interact with unintended targets, such as protein kinases, leading to off-target effects. For example, a compound could inadvertently inhibit a kinase in a critical cell survival pathway.

G cluster_pathway Hypothetical Cell Survival Pathway cluster_drug GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds P1 Kinase A Rec->P1 Activates P2 Kinase B P1->P2 Phosphorylates TF Transcription Factor P2->TF Activates Survival Cell Survival & Proliferation TF->Survival Promotes Transcription Dez This compound (On-Target: HIV Capsid) OffTarget This compound (Off-Target) Block OffTarget->Block

Diagram of a potential off-target kinase interaction.

References

Cell line specific effects of Dezecapavir

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dezecapavir is an investigational antiviral agent. The information provided here is for research purposes only and is based on preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of HIV replication.[1] Its mechanism involves the inhibition of viral DNA synthesis.[1][2] The action of antiviral drugs like this compound often involves transformation to its triphosphate form, which then interferes with viral DNA synthesis.[2]

Q2: We are observing significant differences in this compound's antiviral activity across different cell lines. Is this expected?

Yes, cell line-specific effects are a known phenomenon in antiviral research.[3] The antiviral efficacy of a compound can vary between cell lines such as Vero, Huh-7, and Calu-3 cells.[3] This variability can be due to a number of factors, including differences in cellular metabolism, expression of host factors required for viral replication, or drug transport mechanisms.[4][5]

Q3: What is the recommended concentration range for in vitro studies with this compound?

The effective concentration of this compound can vary significantly depending on the cell line and the specific virus being studied. For HIV replication in MT2 cells, the EC50 has been reported as 0.025 nM.[1] However, it is crucial to perform a dose-response study in your specific cell system to determine the optimal concentration.

Q4: Is there a known difference in this compound's cytotoxicity profile between cell lines?

Yes, cytotoxicity of a compound can be highly dependent on the cell line used.[6][7] For example, a drug may show toxicity in a non-human cell line like Vero CCL-81 but not in human cell lines like A549 or MDA-MB-231.[8] It is essential to determine the cytotoxic concentration (CC50) in parallel with the effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50) for each cell line. In MT2 cells, the CC50 for this compound is greater than 0.5 μM.[1]

Troubleshooting Guide

Q1: We are seeing high cytotoxicity in our experiments, even at low concentrations of this compound. What could be the cause?
  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. It is important to test a range of concentrations to determine the 50% cytotoxic concentration (CC50).[6]

  • Reagent Purity: Ensure the purity of your this compound stock. Impurities could contribute to unexpected cytotoxicity.

  • Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.5%).

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.

Q2: The antiviral efficacy of this compound is not reproducible in our assays. What steps can we take?
  • Standardize Viral Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Viral stocks should be titered regularly.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Assay-Specific Variability: Some assays, like plaque reduction assays, can have inherent variability. Ensure consistent incubation times, overlay medium composition, and staining procedures.

  • Compound Stability: this compound should be stored under the recommended conditions.[1] Prepare fresh dilutions from a stock solution for each experiment.

Q3: We do not observe any antiviral activity of this compound in our cell line. What should we investigate?
  • Cell Line Permissiveness: Confirm that your chosen cell line is permissive to infection by the virus you are studying and that the infection can be robustly measured.

  • Mechanism of Action Mismatch: The specific host cell factors that this compound's mechanism relies on may be absent or expressed at low levels in your cell line.[2] Consider testing in a different, well-characterized cell line.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove this compound from the cell, preventing it from reaching its target.

Data Presentation

Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines
Cell LineVirusEC50 (nM)CC50 (µM)Selectivity Index (SI)
MT-2HIV-10.025[1]>0.5[1]>20,000
A549Influenza A15.2>50>3289
Huh-7Hepatitis C8.925.42854
VeroHSV-121.5>50>2325

EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data is hypothetical for A549, Huh-7, and Vero cell lines for illustrative purposes.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of this compound that is toxic to the cells.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium and a solvent control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.

Viral Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Remove the growth medium and infect the cells with a viral dilution that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare an overlay medium (e.g., 2X MEM with 2% FBS and 1% low-melting-point agarose) containing various concentrations of this compound.

  • Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Visualizations

Signaling Pathway

Dezecapavir_Mechanism cluster_virus HIV Lifecycle Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Reverse Transcription Inhibits

Caption: Hypothetical mechanism of this compound inhibiting reverse transcription.

Experimental Workflow

Experimental_Workflow Start Start Determine Cytotoxicity (CC50) Determine Cytotoxicity (CC50) Start->Determine Cytotoxicity (CC50) Determine Antiviral Efficacy (EC50) Determine Antiviral Efficacy (EC50) Start->Determine Antiviral Efficacy (EC50) Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine Cytotoxicity (CC50)->Calculate Selectivity Index (SI) Determine Antiviral Efficacy (EC50)->Calculate Selectivity Index (SI) End End Calculate Selectivity Index (SI)->End Troubleshooting_Logic High Cytotoxicity? High Cytotoxicity? Check Solvent Control Check Solvent Control High Cytotoxicity?->Check Solvent Control Yes Verify Cell Health Verify Cell Health High Cytotoxicity?->Verify Cell Health Yes Test Lower Concentrations Test Lower Concentrations High Cytotoxicity?->Test Lower Concentrations Yes Inconsistent Results? Inconsistent Results? Standardize MOI Standardize MOI Inconsistent Results?->Standardize MOI Yes Check Cell Passage # Check Cell Passage # Inconsistent Results?->Check Cell Passage # Yes Use Fresh Compound Dilutions Use Fresh Compound Dilutions Inconsistent Results?->Use Fresh Compound Dilutions Yes

References

Validation & Comparative

Dezecapavir: A Comparative Analysis Against Leading HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Dezecapavir (also known as VH-499), a novel investigational antiretroviral agent, against two established HIV inhibitors: Lenacapavir, a first-in-class capsid inhibitor, and Abacavir, a widely-used nucleoside reverse transcriptase inhibitor (NRTI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, in vitro efficacy, and cytotoxicity of these compounds, supported by experimental data and protocols.

Executive Summary

This compound has emerged as a highly potent HIV-1 capsid inhibitor, demonstrating picomolar efficacy in in vitro assays.[1] Its mechanism of action, targeting the viral capsid, aligns it with the newer class of antiretrovirals represented by Lenacapavir. Both this compound and Lenacapavir interfere with multiple stages of the HIV lifecycle, including nuclear import, virion assembly, and maturation.[1][2][3][4][5] This multi-stage inhibition contrasts with the more traditional mechanism of NRTIs like Abacavir, which act as chain terminators during reverse transcription.[6][7][8][9][10] The in vitro data presented herein highlights the exceptional potency of this compound.

Comparative Data

The following tables summarize the key quantitative data for this compound, Lenacapavir, and Abacavir.

Table 1: In Vitro Antiviral Activity
CompoundDrug ClassTargetCell LineEC50
This compound (VH-499)Capsid InhibitorHIV-1 CapsidMT-20.023 nM[1]
LenacapavirCapsid InhibitorHIV-1 CapsidMT-4~100 pM (0.1 nM)
AbacavirNRTIHIV-1 Reverse TranscriptaseMT-20.04 µM[7]
Table 2: In Vitro Cytotoxicity
CompoundCell LineCC50Selectivity Index (SI) (CC50/EC50)
This compound (VH-499)MT-2>20 µM[1]>869,565
Lenacapavir---
Abacavir---

Data for Lenacapavir and Abacavir CC50 and Selectivity Index were not available in the searched results.

Mechanism of Action

This compound and Lenacapavir: Capsid Inhibitors

This compound and Lenacapavir represent a novel class of antiretrovirals that target the HIV-1 capsid protein (p24).[1][3] The capsid is a conical protein shell that encases the viral RNA and essential enzymes. By binding to the capsid, these inhibitors disrupt multiple critical steps in the viral lifecycle.

The primary mechanism involves the hyper-stabilization of the capsid, which paradoxically leads to its premature breakdown and prevents the successful transport of the viral pre-integration complex into the nucleus of the host cell.[1][3] Furthermore, these inhibitors interfere with the assembly of new, functional capsids during the late stages of replication, resulting in the formation of non-infectious virions.[1][3]

HIV_Capsid_Inhibition cluster_early Early Stage cluster_late Late Stage HIV_Entry HIV Entry Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Virion_Assembly Virion Assembly Transcription_Translation->Virion_Assembly Budding_Maturation Budding & Maturation Virion_Assembly->Budding_Maturation Dezecapavir_Lenacapavir This compound & Lenacapavir Dezecapavir_Lenacapavir->Nuclear_Import Inhibit Dezecapavir_Lenacapavir->Virion_Assembly Inhibit Dezecapavir_Lenacapavir->Budding_Maturation Inhibit

Mechanism of Action of Capsid Inhibitors.

Abacavir: Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Abacavir is a synthetic carbocyclic nucleoside analogue of guanosine.[6][7] It is a prodrug that is intracellularly converted to its active metabolite, carbovir (B1146969) triphosphate (CBV-TP).[7][10] CBV-TP competitively inhibits the HIV reverse transcriptase enzyme and acts as a chain terminator when incorporated into the growing viral DNA strand.[6][7][8][10] This prevents the conversion of viral RNA into DNA, a crucial step for HIV replication.[6][7][8][10]

NRTI_Mechanism Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Abacavir Abacavir CBV_TP Carbovir Triphosphate (Active Metabolite) Abacavir->CBV_TP Intracellular Metabolism CBV_TP->Reverse_Transcriptase Competitively Inhibits & Causes Chain Termination

Mechanism of Action of Abacavir.

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is determined using a multi-round viral replication assay. A common protocol is as follows:

  • Cell Seeding: Human T-lymphoid cells (e.g., MT-2 or MT-4) are seeded in 96-well plates at a predetermined density.

  • Compound Dilution: The test compounds (this compound, Lenacapavir, Abacavir) are serially diluted to a range of concentrations.

  • Infection: The cells are infected with a laboratory-adapted strain of HIV-1 at a low multiplicity of infection (MOI).

  • Treatment: The diluted compounds are added to the infected cell cultures. Control wells with no drug are included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification: The extent of viral replication is quantified by measuring the level of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the drug concentrations, and the EC50 value is calculated using non-linear regression analysis.

EC50_Workflow Start Start Cell_Seeding Seed MT-2 or MT-4 cells in 96-well plates Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of antiviral compounds Cell_Seeding->Compound_Dilution Infection_Treatment Infect cells with HIV-1 and add diluted compounds Compound_Dilution->Infection_Treatment Incubation Incubate for 3-7 days Infection_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 antigen using ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 using non-linear regression p24_ELISA->Data_Analysis End End Data_Analysis->End

EC50 Determination Workflow.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds to the host cells. A common method is the MTT assay:

  • Cell Seeding: Host cells (e.g., MT-2) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer (typically at 570 nm).

  • Data Analysis: The absorbance values are plotted against the drug concentrations to calculate the CC50.

CC50_Workflow Start Start Cell_Seeding Seed MT-2 cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of compounds Cell_Seeding->Compound_Treatment Incubation Incubate for the same duration as EC50 assay Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate CC50 using non-linear regression Absorbance_Reading->Data_Analysis End End Data_Analysis->End

CC50 Determination Workflow (MTT Assay).

Conclusion

This compound is a highly potent, next-generation HIV-1 capsid inhibitor with a preclinical profile that demonstrates significant promise. Its picomolar potency and high selectivity index suggest a favorable therapeutic window. The multi-faceted mechanism of action, shared with Lenacapavir, offers a distinct advantage over single-target inhibitors and may present a higher barrier to the development of resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the evolving landscape of HIV treatment and prevention.

References

Dezecapavir: A Potent Newcomer in the Fight Against HIV, A Comparative Analysis with Established Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against Human Immunodeficiency Virus (HIV), the quest for more potent and resilient antiretroviral agents is paramount. A promising new investigational drug, Dezecapavir, has emerged, demonstrating remarkable potency in preclinical studies. This report provides a comprehensive comparison of this compound with two widely used reverse transcriptase inhibitors (RTIs), Tenofovir and Efavirenz, focusing on their mechanisms of action, in vitro efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Shared Target, A Potentially Different Approach

All three compounds target the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1] However, they belong to different classes of RTIs.

This compound: While the precise binding site and inhibitory mechanism of this compound are not yet fully publicly disclosed, its classification as a DNA synthesis inhibitor suggests it interferes with the reverse transcription process.[2]

Reverse Transcriptase Inhibitors (RTIs): These are broadly categorized into two main classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): This class, which includes Tenofovir , act as chain terminators.[3] After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by the reverse transcriptase. Due to a modification in their chemical structure, they prevent the addition of the next nucleotide, thus halting DNA synthesis.[3]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This class, which includes Efavirenz , are non-competitive inhibitors. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[4] This binding induces a conformational change in the enzyme, rendering it inactive and unable to perform its function.[4]

Mechanism_of_Action cluster_nrti NRTI/NtRTI (e.g., Tenofovir) cluster_nnrti NNRTI (e.g., Efavirenz) cluster_this compound This compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Tenofovir (active form) Tenofovir (active form) Tenofovir (active form)->Reverse Transcription Incorporation & Chain Termination Efavirenz Efavirenz HIV RT Enzyme HIV RT Enzyme Efavirenz->HIV RT Enzyme Allosteric Binding Inactive Enzyme Inactive Enzyme HIV RT Enzyme->Inactive Enzyme Conformational Change Dezecapavir_MoA Inhibition of DNA Synthesis Reverse Transcription_D Reverse Transcription Dezecapavir_MoA->Reverse Transcription_D Viral RNA_D Viral RNA Viral RNA_D->Reverse Transcription_D HIV RT Viral DNA_D Viral DNA Reverse Transcription_D->Viral DNA_D

Caption: Mechanisms of action for different classes of reverse transcriptase inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The potency of an antiviral drug is typically measured by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in vitro. A lower EC50 value indicates a more potent drug.

CompoundEC50 (Wild-Type HIV-1)Cell Line
This compound 0.025 nM[2]MT-2[2]
Tenofovir 87 nM (mean across subtypes)[5]TZM-GFP[5]
Efavirenz ~0.51 ng/mL (~1.6 nM)[6]Not specified

Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions, including the specific HIV-1 strain and cell line used.

This compound demonstrates exceptional potency against wild-type HIV-1 in MT-2 cells, with an EC50 in the picomolar range, suggesting it is significantly more potent in this assay than both Tenofovir and Efavirenz.[2]

Resistance Profile: A Critical Determinant of Long-Term Success

The emergence of drug-resistant strains of HIV is a major challenge in antiretroviral therapy. The resistance profile of a drug describes its effectiveness against viral strains that have developed mutations.

Tenofovir (NRTI): Resistance to Tenofovir is primarily associated with the K65R mutation in the reverse transcriptase gene.[3] The presence of multiple thymidine (B127349) analog mutations (TAMs) can also reduce susceptibility to Tenofovir.[3][7] For instance, the Q151M complex, when accompanied by other mutations, can lead to a 2- to 5-fold decrease in Tenofovir susceptibility.[3]

Efavirenz (NNRTI): A single amino acid substitution can lead to high-level resistance to NNRTIs. The most common mutation associated with Efavirenz resistance is K103N, which can reduce susceptibility by over 20-fold.[4][8] Other mutations, such as Y181C, can also confer resistance, although to a lesser extent for Efavirenz (approximately 2-fold).[4]

This compound: The resistance profile of this compound is not yet publicly available. In vitro resistance selection studies are crucial to identify the mutations that may arise under drug pressure and to assess its activity against existing RTI-resistant HIV-1 strains.

Resistance_Pathways cluster_tenofovir Tenofovir Resistance cluster_efavirenz Efavirenz Resistance cluster_this compound This compound Resistance K65R K65R Reduced Tenofovir Susceptibility Reduced Tenofovir Susceptibility K65R->Reduced Tenofovir Susceptibility TAMs Thymidine Analog Mutations TAMs->Reduced Tenofovir Susceptibility Q151M Complex Q151M Complex Q151M Complex->Reduced Tenofovir Susceptibility 2-5 fold decrease K103N K103N Reduced Efavirenz Susceptibility Reduced Efavirenz Susceptibility K103N->Reduced Efavirenz Susceptibility >20 fold decrease Y181C Y181C Y181C->Reduced Efavirenz Susceptibility ~2 fold decrease G190A G190A G190A->Reduced Efavirenz Susceptibility Unknown_Mutations Resistance Profile Under Investigation

Caption: Known resistance mutations for Tenofovir and Efavirenz.

Experimental Protocols: The Foundation of Comparative Data

The reliability of in vitro efficacy data is intrinsically linked to the experimental protocols employed. Standardized assays are crucial for accurate comparisons between different compounds.

General Protocol for Determining Anti-HIV Activity (EC50)

A common method for determining the EC50 of an antiviral drug involves the following steps:

  • Cell Culture: A suitable human T-cell line, such as MT-2 or MT-4 cells, which are susceptible to HIV infection, are cultured under standard conditions.[9][10]

  • Drug Dilution: The antiviral drug is prepared in a series of dilutions.

  • Infection: The cultured cells are infected with a known amount of HIV-1.

  • Drug Treatment: The diluted drug is added to the infected cell cultures.

  • Incubation: The treated cultures are incubated for a specific period, typically 3-5 days, to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • MTT Assay: This colorimetric assay measures cell viability, which is inversely proportional to the cytopathic effect of the virus.[9]

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.[11]

    • Reverse Transcriptase Activity Assay: This assay measures the activity of the reverse transcriptase enzyme in the culture supernatant.[12]

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.

EC50_Determination_Workflow Cell_Culture 1. Culture Susceptible T-cell Line (e.g., MT-2) Infection 3. Infect Cells with a Known Titer of HIV-1 Cell_Culture->Infection Drug_Dilution 2. Prepare Serial Dilutions of Antiviral Drug Treatment 4. Add Drug Dilutions to Infected Cell Cultures Drug_Dilution->Treatment Infection->Treatment Incubation 5. Incubate for 3-5 Days Treatment->Incubation Measurement 6. Measure Viral Replication (MTT, p24 ELISA, RT Activity) Incubation->Measurement Analysis 7. Calculate EC50 from Dose-Response Curve Measurement->Analysis

Caption: A generalized workflow for determining the EC50 of an anti-HIV drug.

In Vitro Resistance Selection Protocol

To understand the potential for resistance development, in vitro selection studies are performed:

  • Initial Culture: Wild-type HIV-1 is cultured in the presence of a sub-inhibitory concentration of the drug.

  • Dose Escalation: As the virus begins to replicate, the drug concentration is gradually increased in subsequent culture passages.[13]

  • Selection of Resistant Variants: This process selects for viral variants that have acquired mutations allowing them to replicate in the presence of higher drug concentrations.

  • Genotypic and Phenotypic Analysis: The genetic sequence of the reverse transcriptase gene of the resistant variants is determined to identify mutations.[14] The phenotypic susceptibility of these variants to the drug is then re-assessed to confirm the level of resistance conferred by the identified mutations.

Conclusion and Future Directions

This compound shows exceptional promise as a highly potent inhibitor of HIV-1 replication in early preclinical studies. Its picomolar EC50 against wild-type virus suggests a significant potency advantage over established RTIs like Tenofovir and Efavirenz in the specific in vitro systems tested. However, a comprehensive understanding of its clinical potential requires further investigation.

Crucial next steps in the evaluation of this compound will involve:

  • Detailed elucidation of its mechanism of action and binding site on the reverse transcriptase enzyme.

  • Thorough in vitro resistance profiling against a broad panel of clinical isolates and known RTI-resistant strains.

  • Progression into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in HIV-infected individuals.

The data generated from these future studies will be critical in determining the role of this compound in the ever-evolving landscape of antiretroviral therapy and its potential to offer a new, powerful tool for the management of HIV infection.

References

Dezecapavir vs. Protease Inhibitors: A Comparative Guide to HIV-1 Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of Dezecapavir, a novel HIV-1 capsid inhibitor, and the established class of protease inhibitors. This objective analysis is supported by available preclinical data to inform research and drug development efforts in the field of antiretroviral therapy.

Executive Summary

This compound, an investigator HIV-1 capsid inhibitor, demonstrates potent in vitro antiviral activity, with a distinct mechanism of action compared to protease inhibitors. While direct comparative clinical trial data is not yet available, preclinical data indicates that this compound's efficacy, measured by its 50% effective concentration (EC50), is in the picomolar range, suggesting a high degree of potency against HIV-1 replication. Protease inhibitors, a cornerstone of antiretroviral therapy, also exhibit potent efficacy, with EC50 values typically in the low nanomolar range. The fundamental difference lies in their viral targets: this compound disrupts the function of the HIV-1 capsid protein, affecting multiple stages of the viral lifecycle, whereas protease inhibitors target the viral protease enzyme, a critical component in the maturation of new, infectious virions.

Data Presentation: In Vitro Efficacy Against HIV-1

The following table summarizes the in vitro efficacy of this compound and two representative HIV-1 protease inhibitors, Darunavir (B192927) and Lopinavir (B192967), against wild-type HIV-1.

CompoundDrug ClassTargetEC50 (nM)Cell LineReference
This compoundCapsid InhibitorHIV-1 Capsid Protein0.025MT-2 cells[1]
DarunavirProtease InhibitorHIV-1 Protease0.52 (median)PBMCs[2][3]
LopinavirProtease InhibitorHIV-1 Protease~6-17PBMCs[2]

Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. A lower EC50 value indicates higher potency. Data presented here are from separate in vitro studies and not from a head-to-head comparative trial.

Mechanism of Action

This compound: A Multi-Stage Attack on the HIV-1 Capsid

This compound is a member of a new class of antiretroviral drugs known as capsid inhibitors. These molecules target the HIV-1 capsid protein (p24), a crucial component that forms the conical core of the virus. The capsid plays a vital role in multiple stages of the HIV-1 lifecycle. By binding to the capsid protein, this compound disrupts these processes.[4][5][6] The proposed multistage mechanism of action includes:

  • Inhibition of Nuclear Import: The HIV-1 capsid must be transported into the nucleus of the host cell for the viral DNA to be integrated into the host genome. This compound interferes with this process.

  • Inhibition of Capsid Uncoating: After entering the cell, the capsid must disassemble in a controlled manner to release the viral RNA and enzymes. This compound can disrupt the kinetics of this uncoating process.

  • Inhibition of Capsid Assembly: During the late stages of replication, new viral proteins and RNA are assembled into new virions. This compound can interfere with the proper formation of new capsids.

G cluster_early Early Stage cluster_late Late Stage Nuclear_Import Nuclear Import of Capsid Uncoating Capsid Uncoating Dezecapavir_Early This compound Dezecapavir_Early->Nuclear_Import Inhibits Dezecapavir_Early->Uncoating Inhibits Capsid_Assembly Capsid Assembly Dezecapavir_Late This compound Dezecapavir_Late->Capsid_Assembly Inhibits HIV_Lifecycle HIV-1 Lifecycle

This compound's Multi-Stage Mechanism of Action

Protease Inhibitors: Blocking Viral Maturation

Protease inhibitors are a well-established class of antiretroviral drugs that target the HIV-1 protease enzyme.[7][8] This enzyme plays a critical role in the late stage of the viral replication cycle. After new viral proteins are synthesized as long, non-functional polyproteins, the HIV-1 protease cleaves these polyproteins into smaller, functional proteins and enzymes. These mature proteins are then assembled into new, infectious virions. Protease inhibitors competitively bind to the active site of the HIV-1 protease, preventing it from cleaving the polyproteins.[8] This results in the production of immature, non-infectious viral particles.

G Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease Polyprotein->Protease Substrate Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage Virion_Assembly Infectious Virion Assembly Mature_Proteins->Virion_Assembly Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Protease Inhibits

Protease Inhibitor Mechanism of Action

Experimental Protocols

The following provides a generalized methodology for the in vitro assays used to determine the EC50 values of antiviral compounds against HIV-1.

In Vitro Antiviral Activity Assay (MT-2 Cell Line)

This assay is commonly used for the initial screening of compounds for anti-HIV activity.[9][10]

1. Cell Culture:

  • MT-2 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Virus Stock:

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in MT-2 cells.

  • The virus-containing supernatant is harvested, filtered, and stored at -80°C. The viral titer is determined to calculate the multiplicity of infection (MOI).

3. Antiviral Assay:

  • MT-2 cells are seeded in a 96-well microtiter plate.

  • The test compound (e.g., this compound) is serially diluted and added to the wells.

  • A predetermined amount of HIV-1 stock is added to the wells to achieve a specific MOI.

  • Control wells include cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).

  • The plate is incubated for 4-5 days at 37°C.

4. Measurement of Viral Replication:

  • Viral replication is quantified by measuring the activity of viral enzymes like reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA kit.

  • Alternatively, cell viability can be measured using assays like the MTT assay, where a reduction in cell death due to viral cytopathic effect indicates antiviral activity.

5. Data Analysis:

  • The percentage of viral inhibition is calculated for each drug concentration compared to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G Start Start Seed_Cells Seed MT-2 cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 4-5 days Infect_Cells->Incubate Measure_Replication Measure viral replication (e.g., p24 ELISA) Incubate->Measure_Replication Analyze_Data Calculate % inhibition and determine EC50 Measure_Replication->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Antiviral Assay

Conclusion

This compound and protease inhibitors represent two distinct and powerful strategies for inhibiting HIV-1 replication. This compound's novel mechanism of targeting the viral capsid at multiple stages of the lifecycle and its high in vitro potency mark it as a promising candidate for further development. Protease inhibitors, with their well-established clinical efficacy, continue to be a vital component of combination antiretroviral therapy. The differing mechanisms of action suggest that capsid inhibitors like this compound could be valuable in combination with other antiretroviral classes, including protease inhibitors, and may be effective against viral strains resistant to existing therapies. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two important classes of anti-HIV-1 agents.

References

Dezecapavir and Viral Resistance: A Comparative Analysis of HCV NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A review of available data indicates that dezecapavir is a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] Currently, there is no publicly available information detailing its activity against Hepatitis C Virus (HCV) or a corresponding resistance mutation profile in the context of HCV infection.

This guide will therefore focus on the well-documented resistance profiles of a major class of HCV drugs, the NS5A inhibitors, to provide a relevant comparative framework for researchers, scientists, and drug development professionals. The principles and methodologies discussed are broadly applicable to the study of antiviral resistance.

Comparative Resistance Profiles of HCV NS5A Inhibitors

HCV NS5A inhibitors are a cornerstone of modern direct-acting antiviral (DAA) therapy, known for their high potency.[2][3] However, they also have a relatively low genetic barrier to resistance, meaning that single amino acid substitutions can lead to a significant decrease in susceptibility.[2] Resistance-associated substitutions (RASs) in the NS5A protein are clinically significant and can impact treatment outcomes.[4][5]

Quantitative Analysis of NS5A Resistance-Associated Substitutions

The following table summarizes key RASs for first-generation NS5A inhibitors like Daclatasvir and Ledipasvir, and the improved profile of second-generation inhibitors such as Velpatasvir. The data is primarily for HCV genotype 1, the most studied genotype.[4]

GenotypeNS5A PositionAmino Acid SubstitutionFold Resistance (EC50 increase)Applicable DrugsReference
1aM28TVariesDaclatasvir[2]
1aQ30E/H/RHighDaclatasvir, Ledipasvir[2][4]
1aL31V/MHighDaclatasvir, Ledipasvir[2][4]
1aY93H/NHighDaclatasvir, Ledipasvir, Velpatasvir[2][4]
1bL31V/FHighDaclatasvir[2]
1bY93H28-fold (single), >15,000-fold (with L31V)Daclatasvir[2]
3Y93H>100-foldVelpatasvir[4]

Note: "High" fold resistance generally implies a greater than 100-fold increase in the 50% effective concentration (EC50).[5] The clinical impact of these RASs can vary based on the specific drug, viral subtype, and the presence of other mutations.[4]

Experimental Protocols for Resistance Analysis

The identification and characterization of antiviral resistance mutations involve a combination of in vitro and in vivo methodologies.

In Vitro Resistance Selection Studies
  • Objective: To identify mutations that arise under the selective pressure of a drug.

  • Methodology:

    • HCV replicon-containing cells are cultured in the presence of the antiviral agent.

    • The drug concentration is often started at the EC50 and gradually increased in a stepwise manner.

    • Cells that continue to replicate in the presence of the drug are selected.

    • The NS5A gene from the resistant replicons is sequenced to identify mutations not present in the wild-type replicon.

    • The identified mutations are then introduced into a wild-type replicon using site-directed mutagenesis to confirm their role in conferring resistance.

    • The EC50 of the drug against the mutant replicons is determined and compared to the wild-type to quantify the fold-resistance.[6]

Clinical Sample Analysis
  • Objective: To identify RASs present in patients who do not respond to therapy.

  • Methodology:

    • Plasma samples are collected from patients who experience virologic failure during or after treatment with an NS5A inhibitor-containing regimen.

    • HCV RNA is extracted from the plasma.

    • The NS5A region of the viral genome is amplified using reverse transcription polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced (e.g., using Sanger sequencing or next-generation sequencing) to identify substitutions compared to a wild-type reference sequence.[4]

    • Population sequencing can identify dominant RASs, while next-generation sequencing can detect minor variants.

Visualizing Key Pathways and Workflows

HCV Replication and the Role of NS5A

The following diagram illustrates a simplified model of the HCV replication cycle, highlighting the central role of the NS5A protein, the target of inhibitors like Daclatasvir and Ledipasvir.

HCV_Replication HCV HCV Virion Entry Entry & Uncoating HCV->Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication NS5A NS5A Protein Translation->NS5A Assembly Virion Assembly Replication->Assembly NS5A->Replication Essential for Replication Complex Formation NS5A->Assembly Required for Assembly Release Release Assembly->Release Release->HCV New Virions Inhibitor NS5A Inhibitors (e.g., Daclatasvir) Inhibitor->NS5A Inhibition Resistance_Workflow start Start: Virologic Failure in Patient or In Vitro Selection sample Collect Patient Plasma or Resistant Cell Culture start->sample extract Extract HCV RNA sample->extract amplify RT-PCR Amplification of NS5A Gene extract->amplify sequence Sequence Amplified DNA (Sanger or NGS) amplify->sequence analyze Compare to Wild-Type Sequence to Identify Potential RASs sequence->analyze confirm Confirm RAS via Site-Directed Mutagenesis in Replicon System analyze->confirm quantify Determine Fold-Resistance (EC50 Assay) confirm->quantify end End: Characterized Resistance Profile quantify->end

References

Dezecapavir In Vitro Resistance Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro resistance profile of Dezecapavir (also known as VH4011499), a novel HIV-1 capsid inhibitor. The data presented here is based on preclinical virological assessments and offers a comparative analysis with other relevant antiviral agents, particularly those with a similar mechanism of action.

Executive Summary

This compound is a potent inhibitor of HIV-1 replication that targets the viral capsid protein. In vitro resistance selection studies have identified specific amino acid substitutions in the capsid protein that confer reduced susceptibility to the compound. The primary resistance-associated mutations (RAMs) identified are Q67H, A105E, and T107D/N, including combinations of these substitutions. These mutations can lead to a 6-fold to over 5,000-fold decrease in susceptibility to this compound. Notably, the resistance profile of this compound is similar to that of Lenacapavir, another first-in-class capsid inhibitor.

Comparative Analysis of In Vitro Resistance

The following table summarizes the key resistance data for this compound and compares it with Lenacapavir, another prominent HIV-1 capsid inhibitor.

DrugVirusTarget ProteinKey Resistance-Associated Mutations (RAMs)Fold Change in EC50Reference
This compound (VH4011499) HIV-1Capsid (CA)Q67H, A105E, T107D/N, and combinations6 to >5,000[1]
Lenacapavir (GS-6207) HIV-1Capsid (CA)Q67H, N74D, Q67H/N74D6 to >1,000[2][3]

Experimental Protocols

The following is a generalized protocol for in vitro resistance selection, based on common methodologies used in antiviral research.

Objective: To select for and characterize HIV-1 variants with reduced susceptibility to this compound in a cell culture system.

Materials:

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Permissive cell line (e.g., MT-2 or SupT1 cells)

  • This compound (VH4011499)

  • Cell culture medium and supplements

  • Reagents for virus titration (e.g., p24 ELISA)

  • Reagents for genotypic analysis (PCR primers, sequencing reagents)

  • Reagents for phenotypic analysis (recombinant virus production)

Methodology:

  • Baseline Susceptibility: Determine the baseline susceptibility (EC50) of the wild-type HIV-1 strain to this compound using a standard antiviral assay.

  • Dose Escalation: Initiate viral culture in the presence of this compound at a concentration close to the EC50.

  • Serial Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production). Once viral breakthrough is observed, harvest the cell-free supernatant.

  • Increasing Drug Concentration: Use the harvested virus to infect fresh cells in the presence of an increased concentration of this compound (typically a 2 to 3-fold increase).

  • Repeat Passaging: Repeat the serial passage with escalating drug concentrations until a significant level of resistance is observed (i.e., the virus can replicate at concentrations many multiples of the initial EC50).

  • Genotypic Analysis: Extract viral RNA from the resistant culture supernatant. Perform RT-PCR to amplify the capsid coding region of the viral genome. Sequence the amplified DNA to identify mutations.

  • Phenotypic Analysis: To confirm that the identified mutations are responsible for resistance, introduce them into a wild-type infectious molecular clone of HIV-1 using site-directed mutagenesis.

  • Susceptibility Testing of Mutants: Generate recombinant viruses carrying the identified mutations and determine their susceptibility to this compound in comparison to the wild-type virus to calculate the fold-change in EC50.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vitro resistance selection experiments.

G cluster_setup Initial Setup cluster_selection Selection Phase cluster_analysis Analysis Phase cluster_result Outcome start Start with Wild-Type Virus ec50 Determine Baseline EC50 start->ec50 culture Culture Virus with this compound (at EC50) ec50->culture monitor Monitor for Viral Breakthrough culture->monitor harvest Harvest Resistant Virus monitor->harvest Breakthrough increase_conc Increase this compound Concentration harvest->increase_conc genotype Genotypic Analysis (Sequencing) harvest->genotype increase_conc->culture Re-infect phenotype Phenotypic Analysis (Site-directed Mutagenesis) genotype->phenotype fold_change Determine Fold-Change in EC50 phenotype->fold_change end Identify Resistance Mutations fold_change->end

Caption: Workflow for in vitro selection of drug-resistant virus.

Mechanism of Action and Resistance

This compound, like other capsid inhibitors, disrupts multiple stages of the HIV-1 lifecycle, including nuclear import, virion assembly, and maturation[1]. Resistance mutations are thought to alter the conformation of the capsid protein, thereby reducing the binding affinity of the inhibitor. The Q67H substitution, for instance, has been shown to induce a conformational switch in the capsid protein that adversely affects the binding of Lenacapavir[2]. Given the similar resistance profiles, it is plausible that a comparable mechanism underlies resistance to this compound.

The following diagram illustrates the proposed mechanism of action and the emergence of resistance.

G cluster_moa Mechanism of Action cluster_resistance Mechanism of Resistance drug This compound capsid HIV-1 Capsid Protein drug->capsid Binds to reduced_binding Reduced Drug Binding drug->reduced_binding Ineffective binding disruption Disruption of Capsid Function (e.g., assembly, nuclear import) capsid->disruption inhibition Inhibition of Viral Replication disruption->inhibition mutation Resistance Mutation (e.g., Q67H) altered_capsid Altered Capsid Conformation mutation->altered_capsid altered_capsid->reduced_binding escape Viral Replication Continues reduced_binding->escape

Caption: this compound's mechanism and resistance pathway.

References

Dezecapavir: A New Contender in HIV Capsid Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of a Novel HIV-1 Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Dezecapavir (VH4011499), a novel HIV-1 capsid inhibitor in clinical development, with the first-in-class approved capsid inhibitor, Lenacapavir. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to offer a comprehensive resource for understanding the validation of this new therapeutic target.

Introduction to HIV-1 Capsid Inhibitors

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral lifecycle, making it a prime target for antiretroviral therapy.[1][2] Unlike traditional antiretrovirals that target viral enzymes, capsid inhibitors interfere with the structural protein (CA), disrupting critical processes such as nuclear import of the viral pre-integration complex, capsid assembly and disassembly (uncoating), and the production of mature, infectious virions.[1][3] This novel mechanism of action provides a new avenue for treating HIV-1, particularly in cases of resistance to existing drug classes.[4]

This compound (formerly known as VH4011499) is a potent, investigational HIV-1 capsid inhibitor being developed by ViiV Healthcare.[5][6] Preclinical data indicate that it exhibits picomolar antiviral activity against a range of HIV-1 strains.[5][6] Its multifaceted mechanism of action, targeting both early and late stages of HIV replication, positions it as a promising candidate for long-acting HIV treatment and prevention.[5]

Comparative Performance of HIV-1 Capsid Inhibitors

This section provides a quantitative comparison of this compound and Lenacapavir, the first FDA-approved capsid inhibitor. The data presented below is a summary from various in vitro studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions, cell lines, and viral strains used across different studies.

CompoundTargetEC50 (HIV-1 Wild-Type)Cell Line(s)CC50Key Resistance Mutations
This compound (VH4011499) HIV-1 Capsid Protein (CA)0.025 nM - 0.058 nM[6]MT-2, A3R5-GFP/Luc[6]>0.5 µM[6]Q67H, A105E, T107D/N[5]
Lenacapavir (GS-6207) HIV-1 Capsid Protein (CA)32 pM - 105 pM[7][8]Human CD4+ T cells, MT-4, Macrophages[7][8]>50 µM[9]Q67H, N74D[7]

Experimental Protocols for Target Validation

The validation of a new capsid inhibitor like this compound involves a series of in vitro experiments to confirm its mechanism of action and antiviral activity. Below are detailed methodologies for key assays.

Antiviral Activity Assay (Multi-Cycle Infection)

This assay determines the potency of the inhibitor in a spreading infection model.

Objective: To determine the 50% effective concentration (EC50) of the test compound.

Materials:

  • MT-2 or other susceptible T-cell lines.

  • Laboratory-adapted or clinical isolates of HIV-1.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (this compound) and control inhibitors.

  • p24 ELISA kit for measuring viral replication.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Seed MT-2 cells in a 96-well plate.

  • Prepare serial dilutions of the test compound and add to the wells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate for 4-5 days to allow for multiple rounds of viral replication.

  • After incubation, collect the cell supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Capsid Assembly Inhibition Assay

This in vitro assay assesses the direct impact of the inhibitor on the formation of the viral capsid.

Objective: To determine if the compound inhibits the assembly of recombinant capsid protein.

Materials:

  • Purified recombinant HIV-1 capsid-nucleocapsid (CA-NC) protein.

  • Oligonucleotides to induce assembly.

  • Assay buffer.

  • Test compound and controls.

  • Detection system (e.g., fluorescence-based).

Procedure:

  • Immobilize oligonucleotides on a suitable assay plate.

  • Add the purified CA-NC protein to the wells in the presence of varying concentrations of the test compound.

  • Incubate to allow for capsid assembly on the oligonucleotides.

  • Wash the plate to remove unbound protein.

  • Quantify the amount of assembled capsid using a detection-specific antibody or other methods.

  • A reduction in the signal indicates inhibition of capsid assembly.[10]

Nuclear Import Assay

This assay determines if the inhibitor blocks the entry of the viral pre-integration complex into the nucleus.

Objective: To assess the effect of the inhibitor on the nuclear import of the HIV-1 capsid.

Materials:

  • Target cells (e.g., HeLa or A549).

  • VSV-G pseudotyped HIV-1 reporter virus (e.g., expressing GFP or Luciferase).

  • Test compound and controls (e.g., PF74).

  • Reagents for cell fractionation (cytosolic and nuclear).

  • Western blotting reagents and antibodies against HIV-1 p24 and nuclear/cytosolic markers.

  • Alternatively, qPCR can be used to quantify nuclear viral DNA.

Procedure:

  • Infect target cells with the HIV-1 reporter virus in the presence of the test compound.

  • After a defined period (e.g., 6-8 hours post-infection), harvest the cells.

  • Perform cell fractionation to separate the cytosolic and nuclear components.[11]

  • Analyze both fractions by Western blot using an anti-p24 antibody to detect the capsid protein.[11]

  • A decrease in the p24 signal in the nuclear fraction in the presence of the compound indicates inhibition of nuclear import.[12][13]

Visualizing the Mechanism of Action

To better understand the complex processes involved, the following diagrams illustrate the HIV-1 replication cycle, the points of intervention for capsid inhibitors, and a typical workflow for validating a new capsid-targeting compound.

HIV_Replication_Cycle cluster_cell Host Cell cluster_inhibitors Points of Intervention Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion Capsid_Early This compound Lenacapavir (Nuclear Import/ Uncoating) Capsid_Early->Uncoating Capsid_Late This compound Lenacapavir (Assembly/ Maturation) Capsid_Late->Assembly Virus HIV-1 Virion Virus->Entry

Caption: HIV-1 Replication Cycle and Capsid Inhibitor Targets.

Target_Validation_Workflow cluster_workflow Target Validation Workflow for a Novel Capsid Inhibitor cluster_moa Discovery Compound Discovery (e.g., this compound) Antiviral_Screening Primary Antiviral Screening (EC50 & CC50 Determination) Discovery->Antiviral_Screening Mechanism_of_Action Mechanism of Action Studies Antiviral_Screening->Mechanism_of_Action Resistance_Profiling In Vitro Resistance Selection & Profiling Mechanism_of_Action->Resistance_Profiling Assembly_Assay Capsid Assembly Assay Nuclear_Import_Assay Nuclear Import Assay Time_of_Addition Time-of-Addition Assay Preclinical_Dev Preclinical Development Resistance_Profiling->Preclinical_Dev

Caption: Experimental Workflow for Validating a Capsid Inhibitor.

Conclusion

This compound represents a significant advancement in the development of HIV-1 capsid inhibitors. Its potent, multi-stage mechanism of action, similar to the approved drug Lenacapavir, underscores the viability of the HIV-1 capsid as a therapeutic target. The experimental protocols outlined in this guide provide a framework for the continued evaluation and validation of this and other novel capsid-targeting compounds. As research progresses, these new inhibitors hold the promise of long-acting treatment and prevention options, addressing critical unmet needs in the management of HIV-1 infection.

References

Dezecapavir: Pioneering HIV Capsid Inhibition and Synergistic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dezecapavir (also known as VH4011499), an investigational antiretroviral agent developed by ViiV Healthcare, is emerging as a potent inhibitor of the HIV-1 capsid protein.[1][2][3][4] Currently in Phase IIa clinical trials, this novel compound targets a critical component of the viral life cycle, offering a new mechanism of action in the fight against HIV.[1][2] While specific synergy data for this compound in combination with other antiretrovirals remains under investigation, the established synergistic potential of its class—capsid inhibitors—with other drug classes provides a strong rationale for its future role in combination therapy.

Mechanism of Action: Disrupting the Viral Core

This compound is classified as an HIV capsid inhibitor.[1][2][4] This class of drugs targets the HIV-1 capsid, a cone-shaped protein shell that encases the viral RNA and essential enzymes. The capsid is crucial for multiple stages of the HIV life cycle, including the transport of the viral genome into the host cell's nucleus and the assembly of new virus particles.[5] By binding to the capsid protein, this compound disrupts these processes, thereby inhibiting viral replication.[4][5] This mechanism of action is distinct from existing antiretroviral drug classes, making capsid inhibitors a valuable tool against multidrug-resistant HIV strains.[5]

The HIV life cycle, a complex multi-step process, provides several targets for antiretroviral therapy. This compound's interference with the capsid protein represents a critical intervention point.

HIV_Lifecycle_and_Capsid_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Viral RNA Release Integration 3. Integration ReverseTranscription->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding Matured_Virion Matured_Virion Budding->Matured_Virion Matured Virion HIV_Virion HIV Virion HIV_Virion->Entry This compound This compound (Capsid Inhibitor) This compound->ReverseTranscription Disrupts Uncoating This compound->Assembly Inhibits

Figure 1. Mechanism of action of this compound in the HIV life cycle.

Synergy with Other Antiretroviral Classes: A Promising Outlook

While specific quantitative data on this compound's synergy with other antiretrovirals is not yet publicly available, the broader class of capsid inhibitors has shown promise in combination therapy. The first-in-class approved capsid inhibitor, lenacapavir, has demonstrated additive to synergistic effects when combined with several other antiretroviral agents, including a non-nucleoside reverse transcriptase inhibitor (NNRTI), an integrase strand transfer inhibitor (INSTI), and a nucleoside reverse transcriptase inhibitor (NRTI).[6]

This suggests a high potential for this compound to be a valuable component of future combination antiretroviral therapy (cART) regimens. The distinct mechanism of action of capsid inhibitors reduces the likelihood of cross-resistance with other drug classes and can lead to a more profound and durable suppression of viral replication.[5]

The logical relationship for effective HIV combination therapy often involves targeting different stages of the viral life cycle to achieve a synergistic effect.

Synergy_Concept cluster_therapy Combination Antiretroviral Therapy (cART) This compound This compound (Capsid Inhibitor) Synergy Synergistic Effect (Increased Efficacy, Reduced Resistance) This compound->Synergy NRTI NRTI (e.g., Tenofovir) NRTI->Synergy INSTI INSTI (e.g., Cabotegravir) INSTI->Synergy PI Protease Inhibitor (e.g., Darunavir) PI->Synergy Experimental_Workflow A 1. Cell Culture (e.g., TZM-bl cells) C 3. Drug Combination Matrix (Checkerboard titration in 96-well plates) A->C B 2. Drug Preparation (Serial dilutions of this compound and a comparator antiretroviral) B->C D 4. Viral Infection (Addition of HIV-1 to the cell cultures) C->D E 5. Incubation (Typically 48 hours) D->E F 6. Quantify Viral Replication (e.g., Luciferase assay for TZM-bl cells) E->F G 7. Data Analysis (Calculate IC50 and Combination Index using the Chou-Talalay method) F->G

References

A Comparative Analysis of Investigational HIV-1 Capsid Inhibitors: Dezecapavir and Lenacapavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a focus on developing long-acting agents that offer improved convenience and adherence for individuals with HIV-1. A promising new class of antiretrovirals, capsid inhibitors, targets the HIV-1 capsid protein, a crucial component in multiple stages of the viral lifecycle. This guide provides a comparative analysis of two prominent capsid inhibitors: Dezecapavir (also known as VH-499 or VH4011499), an investigational agent from ViiV Healthcare, and Lenacapavir (Sunlenca®), a first-in-class approved therapy from Gilead Sciences.

This comparison is based on currently available preclinical and early-phase clinical data for this compound and more extensive clinical trial data for Lenacapavir. Direct head-to-head clinical trials have not been conducted.

At a Glance: Key Characteristics

FeatureThis compound (VH-499)Lenacapavir (GS-6207)
Drug Class HIV-1 Capsid InhibitorHIV-1 Capsid Inhibitor
Developer ViiV HealthcareGilead Sciences
Development Stage Investigational (Phase 2a)Approved
Mechanism of Action Inhibits multiple stages of the HIV-1 lifecycle, including nuclear import, virion assembly, and maturation by binding to the capsid protein.[1][2]Interferes with multiple essential steps of viral replication, including capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly, and release by binding to the interface between capsid protein subunits.[3][4]
Approved Indications Not yet approvedIn combination with other antiretroviral(s) for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. Also approved for pre-exposure prophylaxis (PrEP).[3]
Formulation Oral (in clinical trials), with potential for a long-acting injectable.[3][5]Oral and subcutaneous injection.[3]

Mechanism of Action: Disrupting the HIV-1 Capsid

Both this compound and Lenacapavir share a novel mechanism of action by targeting the HIV-1 capsid protein (p24). This protein forms a conical shell that encases the viral genome and is essential for several stages of the viral lifecycle. By binding to the capsid, these inhibitors disrupt its normal function.

This compound has been shown in preclinical studies to inhibit both early and late stages of HIV-1 replication. Time-of-addition experiments indicate a primary block after nuclear import and before integration, but it also affects nuclear import, reverse transcription, virion assembly, and maturation.[1][2]

Lenacapavir binds directly to the interface between capsid subunits, leading to an over-stabilization of the capsid.[3] This interference disrupts critical processes including:

  • Nuclear Import: Prevents the proper release of viral contents into the nucleus.[3][4]

  • Virus Assembly and Release: Interferes with the formation of new viral particles.[3][4]

  • Capsid Core Formation: Leads to the creation of irregularly formed capsids.[4]

The following diagram illustrates the multi-stage inhibition of the HIV-1 lifecycle by capsid inhibitors.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Capsid Inhibitor Action V_RNA Viral RNA V_Capsid Capsid (p24) Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Proviral DNA Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor This compound Lenacapavir Inhibitor->Uncoating Inhibits Inhibitor->Integration Inhibits Nuclear Import Inhibitor->Assembly Inhibits Inhibitor->Budding Inhibits

Fig. 1: Mechanism of action of capsid inhibitors.

Comparative Efficacy: Early Insights and Established Potency

This compound has demonstrated potent antiviral activity in an early-phase clinical trial. A Phase 2a proof-of-concept study in treatment-naïve adults with HIV-1 showed a rapid and significant reduction in viral load over 10 days.[3]

Lenacapavir has a more extensive clinical trial program demonstrating its efficacy. In heavily treatment-experienced individuals with multidrug-resistant HIV, Lenacapavir in combination with an optimized background regimen led to high rates of virologic suppression.[6] Furthermore, clinical trials for PrEP have shown its high effectiveness in preventing HIV infection.[2][7]

Efficacy EndpointThis compound (Phase 2a)Lenacapavir (Various Trials)
Mean Maximum Viral Load Reduction (log10 copies/mL) -1.83 (25mg dose) -1.8 (100mg dose) -2.17 (250mg dose)[3]A single subcutaneous dose resulted in a mean maximum reduction of 1.35-2.20 by day 9 in treatment-naïve patients.[5]
Virologic Suppression (HIV-1 RNA <50 copies/mL) Data not available from current studies62% at Week 104 in heavily treatment-experienced patients (FDA snapshot).[6]
PrEP Efficacy Not yet studiedDemonstrated superiority in reducing HIV infections compared to background incidence and daily oral Truvada.[2][7]

Experimental Protocols

This compound Phase 2a Proof-of-Concept Trial (NCT06039579)

  • Objective: To evaluate the antiviral activity, safety, and tolerability of oral this compound in treatment-naïve adults with HIV-1.

  • Design: Randomized, placebo-controlled study.

  • Participants: 23 adults with HIV-1 RNA levels of at least 3000 copies/mL.

  • Intervention: Participants received oral this compound at doses of 25mg, 100mg, or 250mg, or a placebo on days 1 and 6.[3]

  • Primary Endpoint: Maximum change in plasma HIV-1 RNA levels from baseline through day 11.[5][8]

Dezecapavir_Trial_Workflow cluster_dosing Treatment Arms Screening Screening (HIV-1 RNA ≥3000 copies/mL) Randomization Randomization (n=23) Screening->Randomization Dose25 This compound 25mg Randomization->Dose25 Dose100 This compound 100mg Randomization->Dose100 Dose250 This compound 250mg Randomization->Dose250 Placebo Placebo Randomization->Placebo Dosing Dosing (Day 1 & 6) FollowUp Follow-up (through Day 11) Dosing->FollowUp Endpoint Primary Endpoint: Max. HIV-1 RNA change FollowUp->Endpoint

Fig. 2: this compound Phase 2a trial workflow.

Lenacapavir CAPELLA Trial (Phase 2/3 in Heavily Treatment-Experienced Patients - NCT04150068)

  • Objective: To evaluate the efficacy and safety of subcutaneous Lenacapavir in combination with an optimized background regimen (OBR) in heavily treatment-experienced adults with multidrug-resistant HIV-1.

  • Design: Ongoing, international, Phase 2/3 trial.

  • Participants: 72 adults with multidrug-resistant HIV-1.

  • Intervention: Following a 2-week oral Lenacapavir loading phase, participants received subcutaneous Lenacapavir every 26 weeks with an investigator-selected OBR.[6]

  • Primary Endpoint: Proportion of participants achieving a specific level of virus reduction during the initial 14 days. Long-term endpoints include HIV-1 RNA <50 copies/mL.[3][6]

Pharmacokinetics

ParameterThis compound (Oral)Lenacapavir (Oral)Lenacapavir (Subcutaneous)
Time to Max. Concentration (Tmax) 8.0–12.0 h (powder-in-bottle) 24.0 h (tablet)[9][10]~4 hours[4][5]~84 days[4][5]
Terminal Half-life (t1/2) 51.2–66.5 hours[9][10]10–12 days[4][8]8–12 weeks[4][8]
Bioavailability Tablet formulation resulted in 45-63% lower exposures compared to powder-in-bottle.[9][10]6–10%[4]Completely absorbed.[4]
Metabolism Not expected to inhibit or induce CYP3A4.[9][10]Metabolized by CYP3A and UGT1A1.[4]N/A

Safety and Tolerability

This compound was well-tolerated in its Phase 1 and 2a trials. Adverse events were generally mild to moderate, with no serious adverse events or discontinuations due to side effects reported in the Phase 2a study.[3][5] In the Phase 1 study in adults without HIV, the frequency of adverse events was comparable between the this compound and placebo groups.[10]

Lenacapavir has a well-established safety profile from extensive clinical trials. The most common side effects are injection site reactions (including nodules and indurations which may be persistent) and nausea.[3][9] Immune reconstitution syndrome has also been reported.[9]

Resistance Profile

This compound: In vitro resistance selection has identified mutations such as Q67H, A105E, and T107D/N as conferring reduced susceptibility.[1] In the Phase 2a trial, one participant receiving the 25mg dose developed a Q67H resistance mutation.[3]

Lenacapavir: Resistance-associated mutations (RAMs) have been identified in the HIV-1 capsid, including L56I, M66I, Q67H, K70N, N74D/S, and T107N.[1] The emergence of these mutations has been observed in some patients in clinical trials.[11] Importantly, mutations that confer resistance to other antiretroviral classes do not affect Lenacapavir's activity, indicating a lack of cross-resistance.[1][3]

Future Outlook

This compound is in the early stages of clinical development, with ongoing studies evaluating long-acting formulations.[5] Its high potency and favorable early safety profile make it a promising candidate for future long-acting HIV treatment and prevention regimens.

Lenacapavir is already an established therapeutic option for a specific patient population and a significant advancement in long-acting PrEP. Ongoing research continues to explore its full potential in various treatment and prevention strategies.

The development of both this compound and Lenacapavir underscores the importance of the HIV-1 capsid as a therapeutic target and highlights the ongoing innovation in the field of long-acting antiretrovirals, which hold the potential to significantly improve the management of HIV-1.

References

Dezecapavir Demonstrates Potent Activity Against Resistant HIV-1 Strains, Offering a Promising Alternative in HIV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dezecapavir (VH4011499), a novel inhibitor of the HIV-1 capsid protein, has shown significant potency against a range of HIV-1 strains carrying key resistance mutations to other capsid inhibitors. Comparative analysis with the recently approved capsid inhibitor lenacapavir (B1654289) reveals this compound's potential as a valuable therapeutic option for patients with multi-drug resistant HIV-1. This guide provides a detailed comparison of the two compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, developed by ViiV Healthcare, targets the highly conserved HIV-1 capsid protein, a critical component involved in multiple stages of the viral lifecycle, including nuclear entry, and virion assembly and maturation.[1] This mechanism of action is distinct from existing classes of antiretroviral drugs, making it a promising agent against viral strains that have developed resistance to other therapies.

Comparative Potency Against Resistant HIV-1 Strains

In preclinical studies, this compound demonstrated potent antiviral activity, with a half-maximal effective concentration (EC50) in the picomolar range against wild-type HIV-1.[1] Crucially, it maintained significant activity against viral strains with mutations known to confer resistance to other capsid inhibitors.

A direct comparison with lenacapavir highlights the nuanced differences in their activity profiles against specific resistance-associated mutations in the HIV-1 capsid protein. The following table summarizes the fold change in EC50 values for both this compound and lenacapavir against a panel of resistant HIV-1 mutants. A lower fold change indicates better potency against the resistant strain.

Capsid MutationThis compound (VH4011499) Fold Change in EC50[1]Lenacapavir Fold Change in EC50
Single Mutations
L56I>400-
M66I>400>2000
Q67H6 - >5,0004.6 - 6[2]
N74D>3-
T107N>3-
A105E6 - >5,000-
T107D>400-
Combination Mutations
Q67H/N74D≥400-
Q67H/T107D≥400-

Note: Data for lenacapavir against some mutations was not available in the reviewed sources. Fold change values can vary depending on the specific assay conditions and cell lines used.

The data indicates that while both drugs are highly potent, certain mutations, such as M66I, confer a high level of resistance to both compounds. However, this compound's profile against a broader range of single and combination mutations suggests it may offer advantages in specific clinical scenarios. In vitro resistance selection studies with this compound identified Q67H, A105E, and T107D/N as key mutations conferring significant resistance.[1]

Mechanism of Action: Targeting the HIV-1 Capsid

This compound, like lenacapavir, functions by binding to a conserved pocket on the HIV-1 capsid protein. This binding event disrupts the normal processes of capsid assembly and disassembly, which are essential for the virus to establish infection and to produce new, infectious virions.

HIV_Capsid_Inhibition cluster_pre_integration Early Stage Inhibition cluster_post_integration Late Stage Inhibition Viral_Entry Viral Entry Uncoating Capsid Uncoating Viral_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import of Pre-Integration Complex Reverse_Transcription->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration Transcription_Translation Transcription & Translation Gag_Assembly Gag Polyprotein Assembly Transcription_Translation->Gag_Assembly Budding Virion Budding Gag_Assembly->Budding Maturation Virion Maturation Budding->Maturation This compound This compound This compound->Nuclear_Import Disrupts This compound->Gag_Assembly Interferes with This compound->Maturation Prevents proper capsid formation

Mechanism of Action of this compound

Experimental Protocols

The determination of antiviral potency is a critical step in drug development. The following is a generalized protocol for an in vitro HIV-1 susceptibility assay using a p24 ELISA, a common method to quantify viral replication.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HIV-1 in a cell-based assay.

Materials:

  • Target cells (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 viral stock (wild-type or resistant mutant)

  • Antiviral compound (e.g., this compound)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed target cells in 96-well plates Start->Cell_Seeding Drug_Dilution Prepare serial dilutions of antiviral compound Cell_Seeding->Drug_Dilution Add_Drug Add drug dilutions to appropriate wells Drug_Dilution->Add_Drug Infection Infect cells with HIV-1 viral stock Add_Drug->Infection Incubation Incubate for a defined period (e.g., 3-7 days) Infection->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 antigen using ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 values from dose-response curve p24_ELISA->Data_Analysis End End Data_Analysis->End

HIV-1 Antiviral Potency Assay Workflow

Procedure:

  • Cell Preparation: Culture and maintain the target cell line according to standard protocols. On the day of the assay, seed the cells into 96-well plates at a predetermined density.

  • Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound) in cell culture medium. Include a no-drug control (virus only) and a no-virus control (cells only).

  • Infection: Add the diluted compound to the appropriate wells of the cell plate. Subsequently, infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3 to 7 days).

  • p24 Quantification: After incubation, carefully collect the cell culture supernatant from each well. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The absorbance values from the ELISA are used to determine the concentration of p24 in each well. Plot the percentage of viral inhibition against the log of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%. The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Conclusion

This compound is a potent HIV-1 capsid inhibitor with a promising resistance profile. Its ability to maintain activity against strains resistant to other capsid inhibitors underscores its potential as a next-generation antiretroviral agent. Further clinical studies are necessary to fully elucidate its efficacy and safety in patients with multi-drug resistant HIV-1. The comparative data presented here provides a valuable resource for the scientific community engaged in the ongoing effort to develop more effective and durable HIV therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Dezecapavir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dezecapavir is an investigational antiviral agent under evaluation as an inhibitor of HIV replication.[1] As with any research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its safe management based on established best practices for pharmaceutical and hazardous waste disposal. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical compounds like this compound is regulated by agencies such as the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[2][3] The primary goal is to prevent environmental contamination and ensure public safety.[4] Key steps involve proper segregation, containment, labeling, and disposal through licensed hazardous waste management services.[2]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedure should be followed:

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipettes, flasks) that has come into contact with the substance.

    • Segregate this compound waste from other laboratory waste, such as biohazardous or radioactive waste, to ensure it is handled by the appropriate disposal stream.[4]

  • Containment and Labeling :

    • Place all solid and liquid this compound waste into designated, leak-proof hazardous waste containers.[2]

    • Containers should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," its CAS number (2570323-59-8), and any other information required by your institution.[1][5]

  • Spill Management :

    • In the event of a spill, secure the area to prevent exposure.

    • For small dry spills, carefully clean to avoid dust generation; moistening the material slightly may be necessary.

    • For liquid spills, use an inert absorbent material.

    • All cleanup materials must be collected in a sealed container and disposed of as hazardous waste.[2]

  • Professional Disposal :

    • Arrange for the collection of this compound waste by a licensed hazardous waste management company. These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulatory standards.[2]

    • Never dispose of this compound down the drain or in regular solid waste.

  • Documentation :

    • Maintain meticulous records of all this compound waste disposal, including quantities, dates, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.[2]

Quantitative Data on Pharmaceutical Waste Management

The following table summarizes general data points relevant to pharmaceutical waste disposal. Note that specific figures for this compound are not available; this table provides a general reference for laboratory chemical waste.

ParameterGuideline/MetricSource Category
Container Fullness for Sharps Do not exceed ¾ fullWaste Containment[6]
Bleach Dilution for Liquid Bio-Waste 1:10 (1 part bleach, 9 parts liquid)Decontamination[6]
Contact Time for Bleach Decontamination At least 15 minutesDecontamination[6]
Record Retention for Waste Manifests Typically 3 years (consult regulations)Regulatory Compliance[3]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound from a laboratory setting.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Spill Management cluster_3 Final Disposal Unused this compound Unused this compound Segregate from other waste Segregate from other waste Unused this compound->Segregate from other waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate from other waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate from other waste Place in labeled hazardous waste container Place in labeled hazardous waste container Segregate from other waste->Place in labeled hazardous waste container Store securely for pickup Store securely for pickup Place in labeled hazardous waste container->Store securely for pickup Spill Occurs Spill Occurs Secure Area & Absorb/Contain Secure Area & Absorb/Contain Spill Occurs->Secure Area & Absorb/Contain Collect cleanup materials as hazardous waste Collect cleanup materials as hazardous waste Secure Area & Absorb/Contain->Collect cleanup materials as hazardous waste Collect cleanup materials as hazardous waste->Place in labeled hazardous waste container Arrange pickup by licensed vendor Arrange pickup by licensed vendor Store securely for pickup->Arrange pickup by licensed vendor Vendor Transports & Disposes Vendor Transports & Disposes Arrange pickup by licensed vendor->Vendor Transports & Disposes Retain Disposal Documentation Retain Disposal Documentation Vendor Transports & Disposes->Retain Disposal Documentation

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Disposal Guidelines for Handling Dezecapavir

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling Dezecapavir, a potent antiviral compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory staff and to minimize environmental impact.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper methods for donning and doffing PPE to prevent contamination.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.[1]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. A Powered Air-Purifying Respirator (PAPR) is required for procedures with a high risk of aerosolization.Prevents inhalation of aerosolized particles of the antiviral agent.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.[1]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Handling this compound

All procedures involving this compound must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.

Step-by-Step Handling Protocol:

  • Preparation: Before commencing any work, ensure the Class II Biosafety Cabinet is certified and operating correctly. Decontaminate the work surface.

  • Donning PPE: Put on all required PPE in the correct order before entering the containment area.

  • Handling: Conduct all manipulations of this compound, including weighing, reconstituting, and aliquoting, within the BSC to minimize the risk of aerosol generation and exposure.

  • Doffing PPE: Remove PPE carefully in the designated area to avoid self-contamination. The outer pair of gloves should be removed within the containment area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: this compound Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.[1]
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[1]
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.[1]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: Evacuate the immediate area of the spill.

  • Secure: Secure the area and prevent entry.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.[1]

Experimental Workflow and Disposal Pathway Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Prepare Work Area (Certified Class II BSC) Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Handle this compound (Inside BSC) Don_PPE->Handle Doff_PPE Doff PPE Handle->Doff_PPE Dispose Segregate and Dispose of Waste Handle->Dispose Decon Decontaminate Work Area Doff_PPE->Decon Decon->Dispose

Caption: Experimental workflow for handling this compound.

Disposal_Pathway cluster_waste_generation Waste Generation cluster_treatment Treatment cluster_final_disposal Final Disposal Solid Solid Waste Autoclave Autoclave Solid->Autoclave Liquid Liquid Waste Chem_Disinfect Chemical Disinfection Liquid->Chem_Disinfect Sharps Sharps Sharps->Autoclave Incineration Incineration Autoclave->Incineration Reg_Disposal Regulated Disposal Chem_Disinfect->Reg_Disposal

Caption: Waste disposal pathway for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.